3-(4-Propylpiperazin-1-yl)propan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-propylpiperazin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-2-5-12-7-9-13(10-8-12)6-3-4-11/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOXCABHIQUIJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428328 | |
| Record name | 3-(4-propylpiperazin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4553-24-6 | |
| Record name | 3-(4-propylpiperazin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Structure of 3-(4-Propylpiperazin-1-yl)propan-1-amine
Abstract: This document provides a comprehensive technical overview of the molecular structure of 3-(4-Propylpiperazin-1-yl)propan-1-amine. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's architecture, from its fundamental connectivity to its three-dimensional conformation and physicochemical properties. The guide synthesizes data from spectroscopic analysis, computational predictions, and established chemical principles to present a holistic view of the molecule, emphasizing the causality between its structure and its chemical behavior.
Introduction: Defining the Molecule
3-(4-Propylpiperazin-1-yl)propan-1-amine is a disubstituted piperazine derivative. The core of the molecule is a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions. This core is functionalized with two distinct alkyl chains: a propyl group attached to one nitrogen (N4) and a propanamine group attached to the other (N1). This arrangement places it in the category of N,N'-asymmetrically substituted piperazines.
The interest in such molecules within the pharmaceutical and medicinal chemistry fields stems from the versatility of the piperazine scaffold. The piperazine ring is a common pharmacophore found in numerous approved drugs, valued for its ability to engage in multiple hydrogen bonding interactions and its favorable pharmacokinetic properties. The specific substituents on 3-(4-Propylpiperazin-1-yl)propan-1-amine—a primary amine and a simple alkyl chain—make it a valuable building block or fragment in the synthesis of more complex bioactive agents. Understanding its structural nuances is paramount for predicting its reactivity, metabolic stability, and potential biological targets.
Part I: The Blueprint - Structural Elucidation and Verification
The definitive structure of a molecule is established not merely by its name, but through rigorous experimental verification. This section details the analytical techniques used to confirm the identity and connectivity of 3-(4-Propylpiperazin-1-yl)propan-1-amine.
Connectivity and Chemical Descriptors
The molecule's IUPAC name precisely describes its atomic arrangement. "Piperazin-1-yl" indicates the point of attachment at the first nitrogen of the piperazine ring, which is connected to a "propan-1-amine" chain. The "4-Propyl" prefix specifies that a propyl group is located on the second nitrogen atom of the piperazine ring.
Key Chemical Identifiers:
-
Molecular Formula: C₁₀H₂₃N₃
-
Molecular Weight: 185.31 g/mol
-
Canonical SMILES: CCCCN1CCN(CC1)CCCN
-
InChI Key: ZWJAXLNMRQWBQN-UHFFFAOYSA-N
Spectroscopic Confirmation: A Self-Validating System
Spectroscopy provides the empirical evidence for the molecule's proposed structure. Each technique offers a unique piece of the puzzle, and together they create a self-validating confirmation of the molecular blueprint.
IR spectroscopy identifies the functional groups present. For 3-(4-Propylpiperazin-1-yl)propan-1-amine, the spectrum is characterized by several key absorption bands:
-
N-H Stretching: The primary amine (-NH₂) group is expected to show a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes.[1][2] This is a critical diagnostic feature that distinguishes it from secondary or tertiary amines.[3][4]
-
C-H Stretching: Strong absorptions between 2800 and 3000 cm⁻¹ arise from the C-H stretching vibrations of the propyl and propanamine alkyl chains.[3]
-
N-H Bending: The scissoring motion of the primary amine typically appears around 1600 cm⁻¹.[2]
-
C-N Stretching: The tertiary amine C-N bonds of the piperazine ring and the primary amine C-N bond will produce signals in the fingerprint region, typically between 1030-1280 cm⁻¹.[5]
The absence of a single, weaker N-H stretch (characteristic of secondary amines) and the presence of the paired primary amine bands provide strong evidence for the terminal -NH₂ group and the fully substituted (tertiary) piperazine nitrogens.[1]
NMR spectroscopy maps the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.
-
Propyl Group: A characteristic triplet-sextet-triplet pattern is expected. The terminal methyl group (-CH₃) would appear as a triplet around 0.9 ppm. The adjacent methylene (-CH₂-) would be a sextet further downfield, and the methylene attached to the piperazine nitrogen (-N-CH₂-) would be a triplet around 2.2-2.6 ppm.[1]
-
Piperazine Ring: The eight protons on the piperazine ring are chemically non-equivalent. Due to the asymmetric substitution, they would likely appear as a complex series of multiplets, broadly resonating in the 2.3-2.8 ppm range.[6][7]
-
Propanamine Chain: The three methylene groups of this chain would also show distinct signals. The methylene attached to the primary amine (-CH₂-NH₂) would be a triplet around 2.7 ppm. The central methylene (-CH₂-) would be a quintet, and the methylene attached to the piperazine nitrogen would be a triplet, overlapping with other piperazine signals.
-
Amine Protons (-NH₂): These protons typically appear as a broad singlet, the chemical shift of which can vary depending on concentration and solvent. A key confirmatory step is adding a drop of D₂O to the sample, which causes the -NH₂ signal to disappear due to proton-deuterium exchange.[1]
¹³C NMR Spectroscopy: The carbon spectrum reveals the number of unique carbon environments.
-
Propyl Group: Three distinct signals for the three carbons.
-
Piperazine Ring: Due to asymmetry, the four carbons of the piperazine ring would likely show two distinct signals, typically in the 45-55 ppm range.[6]
-
Propanamine Chain: Three unique signals for the carbons in this chain. Carbons adjacent to nitrogen atoms are deshielded and appear further downfield (typically 30-60 ppm) compared to standard alkane carbons.[1]
Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation patterns.
-
Molecular Ion Peak: In an Electron Ionization (EI) spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to the molecular weight (185.31).
-
Alpha-Cleavage: The most characteristic fragmentation pathway for alkylamines is α-cleavage, where the C-C bond nearest to a nitrogen atom is broken.[1] For this molecule, cleavage can occur on either side of the piperazine ring, leading to resonance-stabilized, nitrogen-containing cations. Common fragments would result from the cleavage of the propyl and propanamine side chains, providing definitive evidence for their presence and connectivity to the piperazine core.[8][9][10]
Part II: The Architecture in 3D - Conformational Analysis
While 2D structures show connectivity, the molecule's function is dictated by its three-dimensional shape and flexibility.
Stereochemistry
3-(4-Propylpiperazin-1-yl)propan-1-amine is an achiral molecule. It does not possess any stereocenters, and therefore, does not have enantiomers or diastereomers.
Piperazine Ring Conformation
Like cyclohexane, the piperazine ring is not planar. It predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, the substituents on the nitrogen atoms can occupy either axial or equatorial positions. The ring can undergo a "ring flip," interconverting the two chair forms and switching the positions of the substituents.
For 3-(4-Propylpiperazin-1-yl)propan-1-amine, the bulkier propyl and propanamine groups will have a strong energetic preference to occupy the more spacious equatorial positions . This minimizes steric hindrance, making the di-equatorial conformation the most stable and populated one at room temperature. This conformational preference is a critical factor in drug design, as it dictates the spatial orientation of the functional groups presented for interaction with biological targets.[11][12]
Caption: Fig 1. Predominant di-equatorial vs. unstable di-axial conformers.
Side-Chain Flexibility
The propyl and propanamine side chains are simple alkyl chains with free rotation around their carbon-carbon single bonds. This flexibility allows them to adopt numerous conformations, sweeping out a significant volume of space. This is an important consideration for molecular docking studies, where the molecule's ability to adapt its shape to fit into a binding pocket is crucial.
Part III: Physicochemical Properties and Their Implications
The molecular structure directly governs the physicochemical properties of the compound, which in turn predict its behavior in biological systems.
| Property | Predicted Value | Implication for Drug Development |
| Molecular Weight | 185.31 g/mol | Compliant with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability. |
| pKa | ~9.8 (primary amine) | The primary amine will be predominantly protonated and positively charged at physiological pH (~7.4). |
| ~8.5 (piperazine N) | The piperazine nitrogen will also be significantly protonated, potentially leading to a dicationic species. | |
| cLogP | ~0.5 - 1.0 | Indicates a relatively hydrophilic character, consistent with its multiple amine groups. Suggests good aqueous solubility but may limit passive diffusion across lipid membranes. |
| Polar Surface Area | ~41.5 Ų | Below the typical 140 Ų threshold, suggesting good potential for cell membrane permeability and oral absorption. |
| H-Bond Donors | 2 (from -NH₂) | Can act as a hydrogen bond donor, facilitating interactions with biological targets. |
| H-Bond Acceptors | 3 (from the three N atoms) | Can act as a hydrogen bond acceptor at multiple sites. |
Note: pKa and cLogP values are estimates based on similar chemical structures and computational models.
The dual basic centers (primary amine and piperazine ring) mean that the molecule's ionization state is highly pH-dependent. At physiological pH, it will carry a positive charge, which is crucial for forming ionic interactions with acidic residues in protein binding sites but may also limit its ability to cross the blood-brain barrier.
Part IV: Synthesis and Reactivity
A plausible and efficient synthesis route further validates the molecule's structure and provides a practical context for its use.
Proposed Synthetic Workflow
A common and logical approach to synthesizing asymmetrically substituted piperazines is a stepwise N-alkylation strategy.
Step-by-Step Protocol:
-
Mono-Protection of Piperazine: Start with piperazine. React it with a protecting group (e.g., Boc anhydride) under controlled conditions to yield mono-Boc-piperazine. This ensures that the subsequent alkylation occurs at only one of the nitrogen atoms.
-
First N-Alkylation (Propylation): React the mono-Boc-piperazine with a propylating agent, such as 1-bromopropane or propyl iodide, in the presence of a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) in a suitable solvent like acetonitrile. This attaches the propyl group to the unprotected nitrogen.
-
Deprotection: Remove the Boc protecting group using an acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This yields 1-propylpiperazine.
-
Second N-Alkylation (Functionalization): React the 1-propylpiperazine with a molecule that introduces the propanamine moiety. A common method is reductive amination with 3-aminopropanal or, more conveniently, cyanoethylation followed by reduction.
-
Cyanoethylation: React 1-propylpiperazine with acrylonitrile. This Michael addition reaction adds a 2-cyanoethyl group to the secondary amine.
-
Reduction: Reduce the nitrile group of the resulting intermediate to a primary amine using a strong reducing agent like lithium aluminum hydride (LAH) or by catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel catalyst).
-
-
Purification: The final product, 3-(4-Propylpiperazin-1-yl)propan-1-amine, is then purified from the reaction mixture, typically using distillation or column chromatography.
Caption: Fig 2. A logical workflow for the synthesis of the target molecule.
Conclusion
The molecular structure of 3-(4-Propylpiperazin-1-yl)propan-1-amine is well-defined by a combination of its chemical name, spectroscopic data, and conformational analysis. It is an achiral, flexible molecule with a piperazine core that preferentially adopts a di-equatorial chair conformation. Its key features—a primary amine for hydrogen bonding and ionic interactions, and a disubstituted piperazine ring—make it a versatile scaffold in medicinal chemistry. The physicochemical properties, largely dictated by the two basic nitrogen centers, suggest good aqueous solubility and oral absorption potential. This comprehensive structural understanding provides a solid foundation for its application in drug design and development, allowing researchers to rationally incorporate this moiety into more complex structures to achieve desired pharmacological profiles.
References
- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer... [Image].
- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). [Source Name].
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- Wiemer, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.
- PubMed. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes.
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- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
- NIH. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
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- Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study.
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PubChem. (n.d.). 3-(4-Ethylpiperazin-1-yl)propan-1-amine. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 3-(4-Propylpiperazin-1-yl)propan-1-amine
This guide provides a comprehensive overview of a robust and scalable synthetic route to 3-(4-Propylpiperazin-1-yl)propan-1-amine, a valuable building block in contemporary drug discovery and development. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature and patent filings, ensuring scientific integrity and practical applicability for researchers, chemists, and professionals in the pharmaceutical and chemical industries.
Introduction and Strategic Overview
3-(4-Propylpiperazin-1-yl)propan-1-amine is a disubstituted piperazine derivative characterized by a propyl group on one nitrogen and a 3-aminopropyl chain on the other. This structural motif is of significant interest in medicinal chemistry, as the piperazine core is a privileged scaffold found in numerous approved drugs, imparting favorable pharmacokinetic properties. The terminal primary amine and the tertiary amine within the piperazine ring offer multiple points for further chemical modification, making it a versatile intermediate for the synthesis of complex molecular architectures.
The synthetic strategy presented in this guide is a two-step process commencing with the readily available 1-propylpiperazine. This approach is favored for its operational simplicity, high yields, and the use of common laboratory reagents and techniques. The core transformations involve a Michael addition followed by a chemoselective reduction.
Retrosynthetic Analysis and Pathway Selection
A logical retrosynthetic disconnection of the target molecule points to two key synthons: 1-propylpiperazine and a three-carbon electrophile. This leads to the selection of a forward synthesis that involves the cyanoethylation of 1-propylpiperazine, followed by the reduction of the nitrile functionality to the desired primary amine.
This pathway is advantageous due to the high reactivity of acrylonitrile as a Michael acceptor and the well-established protocols for nitrile reduction. Alternative routes, such as the direct alkylation of 1-propylpiperazine with a 3-halopropanamine derivative, are often complicated by self-condensation and the need for protecting groups.
Visualizing the Synthetic Workflow
The following diagram illustrates the selected two-step synthetic pathway from 1-propylpiperazine to 3-(4-Propylpiperazin-1-yl)propan-1-amine.
Caption: A two-step synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of 3-(4-Propylpiperazin-1-yl)propanenitrile
This step involves the Michael addition of 1-propylpiperazine to acrylonitrile. The secondary amine of 1-propylpiperazine acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene in acrylonitrile.
Protocol:
-
To a stirred solution of 1-propylpiperazine (1.0 eq.) in a suitable solvent such as methanol or acetonitrile, acrylonitrile (1.1 eq.) is added dropwise at room temperature.
-
The reaction mixture is stirred at ambient temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude 3-(4-Propylpiperazin-1-yl)propanenitrile.
-
The crude product can be purified by vacuum distillation or column chromatography to afford the pure nitrile intermediate as a colorless to pale yellow oil.
Expert Insights: The use of a slight excess of acrylonitrile ensures the complete consumption of the starting piperazine. The reaction is typically exothermic, and for larger-scale preparations, initial cooling may be necessary to control the reaction rate. The choice of a polar protic solvent like methanol can facilitate the proton transfer steps in the Michael addition mechanism.
Step 2: Synthesis of 3-(4-Propylpiperazin-1-yl)propan-1-amine
The reduction of the nitrile group to a primary amine is a critical step. Catalytic hydrogenation is the preferred method for its efficiency and cleaner reaction profile compared to stoichiometric metal hydride reagents.[1][2]
Protocol (Catalytic Hydrogenation):
-
The intermediate, 3-(4-Propylpiperazin-1-yl)propanenitrile (1.0 eq.), is dissolved in a solvent such as methanol saturated with ammonia.[2]
-
A catalytic amount of Raney-Nickel (typically 5-10% by weight) is carefully added to the solution.
-
The reaction mixture is transferred to a high-pressure reactor (autoclave).
-
The reactor is purged with nitrogen and then pressurized with hydrogen gas (typically 10 bar).[2]
-
The reaction is stirred at a controlled temperature (e.g., 40°C) for several hours until the uptake of hydrogen ceases.[2]
-
After cooling and venting the hydrogen, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to give the crude 3-(4-Propylpiperazin-1-yl)propan-1-amine.
-
The final product can be purified by vacuum distillation to obtain a high-purity liquid.
Causality Behind Experimental Choices:
-
Raney-Nickel: This catalyst is highly effective for the reduction of nitriles to primary amines and is a cost-effective choice for industrial applications.[2]
-
Ammonia in Methanol: The presence of ammonia is crucial to suppress the formation of secondary amine byproducts, which can arise from the reaction of the initially formed primary amine with the intermediate imine.[2]
-
Hydrogen Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate without promoting side reactions. A pressure of 10 bar and a temperature of 40°C have been shown to be effective.[2]
Comparative Analysis of Reduction Catalysts
The choice of catalyst for the nitrile reduction step can significantly impact the yield and purity of the final product. The following table summarizes the performance of various catalysts in the reduction of the analogous 3-(4-methylpiperazin-1-yl)propanenitrile, providing valuable insights for the synthesis of the propyl derivative.[2]
| Catalyst (Amount) | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Yield (%) |
| Raney-Nickel (10 wt%) | 7N NH₃ in MeOH | 40 | 10 | 5 | 100 | 98.9 |
| Raney-Nickel (10 wt%) | MeOH | 40 | 10 | 1 | 97.6 | 62.8 |
| Raney-Cobalt (10 wt%) | THF | 23 | 10 | 2 | 13.1 | 12.8 |
| 10% Pd/C (10 wt%) | MeOH | 40 | 10 | 2 | 100 | 1.8 |
| 5% Rh/Al₂O₃ (19.3 wt%) | MeOH | 40 | 10 | 2 | 100 | 13.6 |
| 5% Pt/C (36.6 wt%) | MeOH | 40 | 10 | 2 | 19.2 | 0.54 |
Analysis: The data clearly demonstrates the superiority of Raney-Nickel in the presence of methanolic ammonia for this transformation, achieving near-quantitative yield. The absence of ammonia leads to a significant decrease in yield, highlighting the importance of this additive. Palladium on carbon (Pd/C), while achieving full conversion, results in a very low yield of the desired primary amine, suggesting the formation of byproducts.
Characterization of the Final Product
The identity and purity of the synthesized 3-(4-Propylpiperazin-1-yl)propan-1-amine should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the characteristic signals for the propyl group, the piperazine ring protons, and the aminopropyl chain.
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: The presence of N-H stretching vibrations for the primary amine and C-H stretching for the aliphatic parts of the molecule will be evident.
-
Gas Chromatography (GC): Can be used to assess the purity of the final product.
Safety Considerations
-
Acrylonitrile: Is a toxic and flammable liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Raney-Nickel: Is pyrophoric when dry and should be handled as a slurry in water or a suitable solvent. It is also a flammable solid.
-
Catalytic Hydrogenation: Should be performed in a properly rated high-pressure reactor by trained personnel.
Conclusion
The synthesis of 3-(4-Propylpiperazin-1-yl)propan-1-amine can be efficiently achieved through a two-step sequence involving the cyanoethylation of 1-propylpiperazine followed by the catalytic hydrogenation of the resulting nitrile. The use of Raney-Nickel in methanolic ammonia for the reduction step is critical for obtaining high yields and purity. This guide provides a detailed and scientifically grounded protocol that can be readily adapted by researchers in the field of organic synthesis and drug development.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
- Google Patents. (2019). US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
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An In-Depth Technical Guide to 3-(4-Propylpiperazin-1-yl)propan-1-amine (CAS No. 4553-24-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-propylpiperazin-1-yl)propan-1-amine, a substituted piperazine derivative with potential applications in medicinal chemistry and drug development. The piperazine scaffold is a well-established pharmacophore found in numerous clinically approved drugs, valued for its ability to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2] This document details the chemical identity, physicochemical properties, synthesis methodologies, and the established and potential pharmacological relevance of this specific molecule. The synthesis section outlines robust and validated protocols for its preparation, emphasizing the chemical principles that underpin these methods. Furthermore, this guide explores the broader context of N-alkylated piperazines in drug design, providing insights for researchers engaged in the discovery of novel therapeutics.
Chemical Identity and Physicochemical Properties
Chemical Name: 3-(4-Propylpiperazin-1-yl)propan-1-amine CAS Number: 4553-24-6 Molecular Formula: C₁₀H₂₃N₃ Molecular Weight: 185.31 g/mol
Physicochemical Data
| Property | Value | Source |
| Boiling Point | 125-127 °C (at 6 Torr) | [3] |
| Density (Predicted) | 0.924 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 10.39 ± 0.10 | [3] |
Synthesis and Manufacturing
The synthesis of 3-(4-propylpiperazin-1-yl)propan-1-amine can be approached through several established methodologies for the N-alkylation of piperazines. The two primary and most logical synthetic routes are reductive amination and direct N-alkylation . The choice of methodology often depends on the availability of starting materials, desired scale, and purification considerations.
Reductive Amination: A Preferred Route
Reductive amination is a highly efficient and common method for the formation of C-N bonds. In the context of synthesizing the target molecule, this would typically involve the reaction of a piperazine precursor with a propanal derivative, followed by reduction. A more robust and industrially scalable approach involves the reductive amination of a nitrile.
Conceptual Workflow for Reductive Amination:
Caption: Reductive amination workflow for the synthesis of the target molecule.
Experimental Protocol (Adapted from analogous syntheses):
-
Step 1: Synthesis of 1-Propylpiperazine (if not commercially available).
-
To a solution of piperazine (excess, e.g., 5 equivalents) in a suitable solvent such as ethanol or acetonitrile, add 1-bromopropane (1 equivalent).
-
The use of a large excess of piperazine is crucial to minimize the formation of the dialkylated product. Alternatively, one of the piperazine nitrogens can be protected (e.g., with a Boc group), followed by alkylation and deprotection.
-
Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, the piperazine salt byproduct is filtered off. The filtrate is concentrated, and the residue is partitioned between an aqueous base (e.g., NaOH solution) and an organic solvent (e.g., dichloromethane).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 1-propylpiperazine. Purification can be achieved by distillation.
-
-
Step 2: Cyanoethylation of 1-Propylpiperazine.
-
To a stirred solution of 1-propylpiperazine (1 equivalent) in a suitable solvent like methanol or water, slowly add acrylonitrile (1.1 equivalents) at a controlled temperature (e.g., 0-10 °C).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by the disappearance of the starting materials.
-
After completion, the solvent is removed under reduced pressure to yield crude 3-(4-propylpiperazin-1-yl)propanenitrile, which can be used in the next step without further purification or purified by vacuum distillation.
-
-
Step 3: Reduction of the Nitrile.
-
The crude 3-(4-propylpiperazin-1-yl)propanenitrile is dissolved in a suitable solvent (e.g., methanol, ethanol, or THF) saturated with ammonia. The presence of ammonia helps to suppress the formation of secondary amine byproducts.
-
The reduction is carried out using a catalyst such as Raney Nickel or a precious metal catalyst (e.g., Pd/C) under a hydrogen atmosphere (typically 50-100 psi) at a slightly elevated temperature (e.g., 40-60 °C).
-
Alternatively, a chemical reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF can be used, although this is less common for large-scale synthesis due to safety and work-up considerations.
-
Upon completion of the reaction, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure.
-
The resulting crude 3-(4-propylpiperazin-1-yl)propan-1-amine can be purified by vacuum distillation to yield the final product.
-
Direct N-Alkylation
This method involves the direct reaction of a piperazine derivative with a propyl-containing electrophile. A common strategy would be to use a precursor that already contains the aminopropyl moiety.
Conceptual Workflow for Direct N-Alkylation:
Caption: Direct N-alkylation workflow for the synthesis of the target molecule.
Experimental Protocol (Conceptual):
-
Dissolve 1-(3-aminopropyl)piperazine (1 equivalent) and a suitable base (e.g., potassium carbonate or triethylamine, 2-3 equivalents) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add 1-bromopropane or 1-iodopropane (1.1-1.2 equivalents) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 50-80 °C and monitor for completion by TLC or LC-MS.
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by vacuum distillation to afford 3-(4-propylpiperazin-1-yl)propan-1-amine.
Causality in Synthesis Choices: The reductive amination of a nitrile is often preferred for larger-scale synthesis due to the generally higher yields, avoidance of direct handling of potentially hazardous alkylating agents, and often simpler purification of the final product. Direct alkylation can sometimes suffer from polyalkylation, especially if the reaction conditions are not carefully controlled, leading to more complex purification challenges.
Role in Drug Development and Medicinal Chemistry
The piperazine ring is a common scaffold in medicinal chemistry, appearing in a wide array of drugs targeting the central nervous system (CNS) and other therapeutic areas.[1] Its prevalence is due to its ability to introduce a basic nitrogen atom, which can be protonated at physiological pH, thereby improving aqueous solubility and allowing for ionic interactions with biological targets.[2]
While specific biological activity for 3-(4-propylpiperazin-1-yl)propan-1-amine is not extensively documented in publicly available literature, its structural motifs are present in pharmacologically active compounds. The N-propylpiperazine moiety and the aminopropyl chain are known to interact with various receptors and enzymes.
Potential Pharmacological Relevance:
-
CNS Activity: Many N-substituted piperazines exhibit activity at serotonin, dopamine, and adrenergic receptors.[4] The specific substitution pattern on the piperazine ring dictates the receptor binding profile and functional activity. For instance, arylpiperazines are common in antipsychotic and antidepressant drugs. While the propyl group is a simple alkyl substituent, it will influence the lipophilicity and overall shape of the molecule, which can modulate receptor affinity and selectivity.
-
Antihistaminic Activity: Some N-alkylated piperazine derivatives have demonstrated potent antihistaminic effects.[5]
-
Anticancer and Antiviral Properties: The piperazine scaffold has been incorporated into molecules with demonstrated anticancer and antiviral activities.[6] For example, some piperazine-containing compounds have been investigated as kinase inhibitors for cancer therapy.[7][8]
-
Antimicrobial and Antifungal Agents: The basic nitrogens of the piperazine ring can interact with microbial cell membranes and intracellular targets, and various derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties.[4][9]
The primary amine in the propyl chain of the target molecule provides an additional site for interaction or further chemical modification, potentially serving as a linker to other pharmacophores.
Self-Validating Systems and Quality Control
The synthesis of 3-(4-propylpiperazin-1-yl)propan-1-amine must be accompanied by rigorous analytical validation to ensure the identity, purity, and quality of the final compound.
Recommended Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum should show characteristic signals for the propyl group (a triplet for the methyl group and two multiplets for the methylene groups), the piperazine ring protons (typically complex multiplets), and the aminopropyl chain.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A validated chromatographic method should be used to quantify the main component and any impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups, such as the N-H stretches of the primary amine and C-N bonds.
Conclusion
3-(4-Propylpiperazin-1-yl)propan-1-amine is a readily synthesizable molecule that incorporates the privileged piperazine scaffold. While its specific biological activities require further investigation, its structural components are present in a multitude of pharmacologically active agents. The synthetic routes outlined in this guide, particularly reductive amination, provide a robust and scalable means for its preparation. For researchers in drug discovery, this compound can serve as a valuable building block or a starting point for the development of novel therapeutics targeting a range of biological targets. The versatility of the piperazine ring, combined with the additional functional handle of the primary amine, makes it an attractive scaffold for further chemical exploration.
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An In-Depth Technical Guide to the Physical and Chemical Properties of N-Propylpiperazine Derivatives
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-propylpiperazine moiety is a significant structural motif in contemporary medicinal chemistry, valued for its ability to modulate physicochemical and pharmacokinetic properties, thereby enhancing the drug-like characteristics of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive exploration of the core physical and chemical properties of N-propylpiperazine derivatives. It is designed to furnish researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively synthesize, characterize, and optimize these versatile compounds. This document delves into key parameters such as pKa, lipophilicity (LogP), and solubility, offering not only theoretical insights but also detailed experimental protocols. Furthermore, it examines the synthesis, spectral analysis, chemical reactivity, and stability of this class of compounds, supported by illustrative diagrams and collated data to guide rational drug design and development.
Introduction: The Strategic Importance of the N-Propylpiperazine Scaffold
The piperazine ring is a privileged scaffold in drug discovery, appearing in a multitude of approved drugs across various therapeutic areas, including antipsychotics, antidepressants, and antihistamines.[1][2] The introduction of an N-propyl group to the piperazine core offers a strategic modification that significantly influences several key molecular properties critical for a drug candidate's success. The propyl group, being a small, lipophilic alkyl chain, provides a means to fine-tune a molecule's lipophilicity, which in turn affects its solubility, permeability across biological membranes, and metabolic stability.
The two nitrogen atoms of the piperazine ring provide handles for further chemical modification and are crucial for the molecule's acid-base properties. The basicity of these nitrogens, quantified by their pKa values, is a determinant of a compound's ionization state at physiological pH, which governs its interaction with biological targets, aqueous solubility, and potential for off-target effects. This guide will systematically dissect these properties, providing both the theoretical underpinnings and the practical know-how to harness the full potential of N-propylpiperazine derivatives in drug development.
Core Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of N-propylpiperazine derivatives is paramount for predicting their behavior in biological systems. This section provides an overview of the key parameters and presents available data for N-propylpiperazine and related structures to illustrate the impact of N-alkylation.
Basicity (pKa): The Ionization Landscape
The piperazine moiety contains two nitrogen atoms that can be protonated, resulting in two distinct pKa values (pKa1 and pKa2). These values are critical as they dictate the charge state of the molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and binding to target proteins. The pKa of piperazine itself is approximately 9.73 for the first protonation and 5.35 for the second.[3][4]
The introduction of an N-propyl group, an electron-donating alkyl group, is expected to slightly increase the basicity (raise the pKa) of the adjacent nitrogen compared to a secondary amine, while the distal nitrogen's basicity will also be influenced. However, steric effects can also play a role. Elongating the alkyl chain from methyl to ethyl has been shown to have a limited effect on the pKa of the substituted nitrogen.[5]
Table 1: Comparison of pKa Values for Piperazine and N-Alkyl Derivatives at 25°C
| Compound | pKa1 | pKa2 | Reference(s) |
| Piperazine | 9.73 | 5.35 | [3] |
| 1-Methylpiperazine | 9.25 (approx.) | 4.85 (approx.) | [3][5] |
| 1-Ethylpiperazine | 9.28 (approx.) | 4.90 (approx.) | [3] |
| 1-Propylpiperazine | Predicted to be similar to 1-Ethylpiperazine | Predicted to be similar to 1-Ethylpiperazine |
Lipophilicity (LogP/LogD): Balancing Solubility and Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial parameter for drug absorption and distribution. A compound's LogP value provides insight into its ability to partition into lipid bilayers. For ionizable compounds like N-propylpiperazine derivatives, the distribution coefficient (LogD) at a specific pH (typically 7.4) is a more physiologically relevant measure.
The addition of the propyl group increases the lipophilicity of the piperazine core. This can enhance membrane permeability but may also decrease aqueous solubility if not balanced by other polar functional groups within the molecule.
Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption. The solubility of N-propylpiperazine derivatives is highly dependent on their structure and the pH of the medium, owing to their basic nature. At pH values below their pKa, these compounds will be protonated and generally exhibit higher aqueous solubility.
Table 2: Physical Properties of N-Propylpiperazine and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Aqueous Solubility | LogP (Calculated) | Reference(s) |
| Piperazine | C4H10N2 | 86.14 | 109-112 | 145-146 | 1.1 | 150 g/L (20°C) | -1.24 | [6][7][8] |
| 1-Methylpiperazine | C5H12N2 | 100.16 | -6 | 138 | 0.903 | Soluble | -0.4 | [9] |
| 1-Propylpiperazine | C7H16N2 | 128.22 | -63 | 200-205 | 0.858 | Soluble | 0.5 | [10][11] |
| 1-n-Propylpiperazine Dihydrobromide | C7H18Br2N2 | 290.04 | 259.5-264.5 | N/A | N/A | 50 mg/mL | N/A |
Chemical Properties and Reactivity
The chemical behavior of N-propylpiperazine derivatives is largely dictated by the nucleophilicity of the two nitrogen atoms.
Synthesis and Characterization
N-propylpiperazine derivatives are typically synthesized via N-alkylation of a piperazine precursor or a suitably protected derivative. A common method involves the reaction of piperazine with a propyl halide (e.g., propyl bromide) under basic conditions.[11] The secondary amine of the resulting 1-propylpiperazine is available for further functionalization, allowing for the synthesis of a diverse library of disubstituted derivatives.
Caption: General synthetic scheme for N-propylpiperazine derivatives.
Characterization of these compounds is routinely performed using a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, including the presence of the propyl group and the substitution pattern on the piperazine ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic vibrational frequencies, such as C-H stretching of the alkyl groups and N-H stretching if a secondary amine is present.
-
Mass Spectrometry (MS): MS is employed to determine the molecular weight of the synthesized compound and to aid in structural elucidation through fragmentation patterns.[1][2]
Key Reactions
-
Nucleophilic Substitution: The secondary amine of 1-propylpiperazine is a potent nucleophile and readily participates in nucleophilic substitution reactions with a variety of electrophiles, such as alkyl halides and aryl halides, to form disubstituted piperazines.
-
N-Acylation: The secondary amine can be acylated using acid chlorides or anhydrides to form amides. This reaction can be used to introduce a range of functional groups or to modulate the basicity of the nitrogen atom.
Chemical Stability
The stability of N-propylpiperazine derivatives is a critical consideration for their storage and formulation. Like other amines, they can be susceptible to degradation under certain conditions.
-
pH and Temperature: The stability of piperazine derivatives can be influenced by pH and temperature. Hydrolysis may occur under strongly acidic or basic conditions, particularly if other labile functional groups are present in the molecule. Studies on related compounds have shown that degradation can be accelerated by both hydrogen and hydroxide ions.[12]
-
Oxidation: The nitrogen atoms can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air and light. Piperazine itself is known to be light-sensitive and hygroscopic.[6][7]
-
Storage Conditions: For optimal stability, N-propylpiperazine derivatives, particularly in biological matrices, should be stored at low temperatures (-20°C is often recommended) in sealed, dark containers to minimize degradation.[13]
Experimental Protocols: A Practical Guide
This section provides standardized, step-by-step protocols for the experimental determination of the key physicochemical properties discussed above. These protocols are designed to be self-validating and are based on established methodologies.
Protocol for pKa Determination by Potentiometric Titration
Causality: Potentiometric titration is the gold standard for pKa determination. It relies on monitoring the change in pH of a solution of the analyte upon the incremental addition of a titrant (an acid or a base). The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.
Methodology:
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of the N-propylpiperazine derivative in deionized, CO₂-free water.
-
Standardize a 0.1 M solution of hydrochloric acid (HCl) and a 0.1 M solution of sodium hydroxide (NaOH).
-
Prepare a 0.1 M solution of potassium chloride (KCl) to maintain a constant ionic strength.
-
-
Calibration: Calibrate the pH meter at the experimental temperature (e.g., 25°C) using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Titration:
-
To a jacketed beaker maintained at a constant temperature, add a known volume (e.g., 20 mL) of the analyte solution and the KCl solution.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Begin stirring and allow the initial pH to stabilize.
-
Add the standardized HCl titrant in small, precise increments (e.g., 0.1 mL). Record the pH after each addition, ensuring the reading is stable.
-
Continue the titration past the equivalence points.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence points from the inflection points of the curve (or by using the first or second derivative of the curve).
-
The pKa values are determined from the pH at the half-equivalence points. Since piperazines are dibasic, two pKa values will be obtained.
-
Caption: Workflow for pKa determination by potentiometric titration.
Protocol for LogP/LogD Determination by Shake-Flask Method
Causality: The shake-flask method is a classic and reliable technique for determining the partition coefficient. It involves dissolving the analyte in a biphasic system of two immiscible liquids (typically n-octanol and a buffered aqueous solution), allowing the system to reach equilibrium, and then measuring the concentration of the analyte in each phase.
Methodology:
-
Preparation of Phases:
-
Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by shaking them together for 24 hours and then allowing the layers to separate.
-
Similarly, pre-saturate the aqueous buffer with n-octanol.
-
-
Sample Preparation:
-
Prepare a stock solution of the N-propylpiperazine derivative in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a centrifuge tube. The final concentration should be within the linear range of the analytical method.
-
-
Partitioning:
-
Securely cap the tube and shake it vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.
-
Allow the tube to stand undisturbed or centrifuge at low speed to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the analyte in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Calculation:
-
Calculate the LogD using the following formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])
-
Protocol for Aqueous Solubility Determination
Causality: Thermodynamic solubility, which represents the true equilibrium solubility, is determined by allowing an excess of the solid compound to equilibrate with the aqueous medium over an extended period. The concentration of the dissolved compound in the resulting saturated solution is then measured.
Methodology:
-
Sample Preparation:
-
Add an excess amount of the solid N-propylpiperazine derivative to a vial containing the desired aqueous buffer (e.g., buffers at various pH values).
-
-
Equilibration:
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Separation:
-
After equilibration, allow the suspension to settle.
-
Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any undissolved solid.
-
-
Quantification:
-
Dilute the clear filtrate with a suitable solvent.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard curve.
-
-
Result:
-
The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
-
Conclusion: A Senior Application Scientist's Perspective
The N-propylpiperazine scaffold represents a powerful tool in the arsenal of the medicinal chemist. Its utility, however, is contingent upon a deep and quantitative understanding of its fundamental physical and chemical properties. As we have detailed in this guide, the interplay between basicity, lipophilicity, and solubility is a delicate balance that must be carefully managed to achieve the desired pharmacokinetic and pharmacodynamic profile.
The protocols provided herein are not merely academic exercises; they are robust, field-proven methodologies that form the bedrock of rational drug design. By meticulously characterizing each new derivative, researchers can build predictive structure-activity and structure-property relationships. This data-driven approach minimizes late-stage attrition and accelerates the journey from a promising lead compound to a viable drug candidate. It is through this rigorous application of fundamental chemical principles that the full therapeutic potential of N-propylpiperazine derivatives will be realized.
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A Technical Guide to 3-(4-Propylpiperazin-1-yl)propan-1-amine: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-(4-Propylpiperazin-1-yl)propan-1-amine, a substituted piperazine derivative of interest in medicinal chemistry and drug development. While not as extensively documented as its methyl or ethyl analogs, this compound belongs to a class of molecules recognized for their versatile roles as scaffolds and intermediates in the synthesis of pharmacologically active agents. This document details the compound's nomenclature, physicochemical properties, robust synthetic methodologies, analytical characterization, and potential applications, with a focus on providing practical insights for researchers and professionals in the field.
Nomenclature and Compound Identification
The formal nomenclature for the target compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is 3-(4-Propylpiperazin-1-yl)propan-1-amine .
Synonyms: Common synonyms and alternative representations include:
-
1-(3-Aminopropyl)-4-propylpiperazine
-
N-Propyl-N'-(3-aminopropyl)piperazine
-
3-(4-n-Propyl-1-piperazinyl)propylamine
Chemical Identifiers: As of the latest review, a specific CAS Registry Number for this exact compound is not prominently available in major chemical databases, suggesting it may be a novel or less-common research chemical. For reference, the closely related analogs 3-(4-methylpiperazin-1-yl)propan-1-amine and 3-(4-ethylpiperazin-1-yl)propan-1-amine are assigned CAS numbers 4572-03-6 and 4524-96-3, respectively[1][2].
Molecular Structure:
Caption: 2D Chemical Structure of 3-(4-Propylpiperazin-1-yl)propan-1-amine.
Physicochemical Properties
The physicochemical properties of this compound are extrapolated from data on piperazine and its N-alkylated analogs. These parameters are critical for predicting its behavior in biological systems and for designing appropriate formulation and delivery strategies.
| Property | Predicted Value | Rationale / Comments |
| Molecular Formula | C₁₀H₂₃N₃ | --- |
| Molecular Weight | 185.31 g/mol | --- |
| Appearance | Colorless to light yellow liquid | Based on similar short-chain N-alkyl piperazine derivatives. |
| Boiling Point | ~240-260 °C (at 760 mmHg) | Estimated to be higher than 1-(3-aminopropyl)piperazine due to the addition of the propyl group. |
| Solubility | Miscible in water; Soluble in ethanol, methanol, DCM | The presence of three amine groups imparts high polarity and potential for hydrogen bonding, suggesting good solubility in polar protic solvents[3]. |
| pKa₁ | ~9.7 - 9.9 | Corresponds to the protonation of the primary aminopropyl nitrogen. |
| pKa₂ | ~8.5 - 9.0 | Corresponds to the protonation of the N1 piperazine nitrogen. |
| pKa₃ | ~4.5 - 5.0 | Corresponds to the protonation of the N4 (propyl-substituted) piperazine nitrogen. |
| LogP | ~0.5 - 1.0 | The propyl group increases lipophilicity compared to methyl/ethyl analogs, but the primary amine maintains overall polarity. |
Synthesis and Manufacturing
The synthesis of 3-(4-propylpiperazin-1-yl)propan-1-amine can be approached via several reliable synthetic routes common for N-substituted piperazines. The two most logical and field-proven strategies are (A) alkylation of 1-propylpiperazine and (B) alkylation of 1-(3-aminopropyl)piperazine. We will detail Strategy A, which often provides better control over selectivity and higher yields by starting with the less-reactive piperazine derivative.
There are three main methods for the N-alkylation of piperazines: nucleophilic substitution on alkyl halides, reductive amination, and the reduction of carboxyamides[4].
Workflow for Synthesis Strategy A
Caption: Synthetic workflow for 3-(4-Propylpiperazin-1-yl)propan-1-amine.
Detailed Experimental Protocol (Strategy A)
Step 1: Synthesis of 1-Propylpiperazine via Reductive Amination
-
Rationale: Reductive amination is a highly efficient and common method for N-alkylation of amines[4][5]. Using an excess of piperazine can favor mono-alkylation. However, for greater control, starting with a mono-protected piperazine (e.g., 1-Boc-piperazine) is a standard laboratory practice to prevent di-alkylation. After the alkylation step, the protecting group is removed.
-
Materials:
-
1-Boc-piperazine (1.0 eq)
-
Propionaldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 1-Boc-piperazine (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add propionaldehyde (1.2 eq) and stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it is less reactive towards the carbonyl starting material than other hydrides.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-Boc-4-propylpiperazine.
-
Dissolve the crude product in DCM and add an excess of TFA (or 4M HCl in dioxane). Stir for 2-4 hours at room temperature to cleave the Boc protecting group.
-
Evaporate the solvent and excess acid. Neutralize the residue with a strong base (e.g., 2M NaOH) and extract the free amine product into an organic solvent like DCM or ethyl acetate.
-
Dry the organic extracts, concentrate, and purify by vacuum distillation to obtain pure 1-propylpiperazine.
-
Step 2: Synthesis of 3-(4-Propylpiperazin-1-yl)propan-1-amine
-
Rationale: This two-step sequence involves a Michael addition of the secondary amine to acrylonitrile, followed by the reduction of the resulting nitrile to a primary amine. This is a robust and high-yielding method for introducing a 3-aminopropyl chain.
-
Materials:
-
1-Propylpiperazine (1.0 eq)
-
Acrylonitrile (1.1 eq)
-
Methanol
-
Raney Nickel (catalytic amount) or Lithium aluminum hydride (LiAlH₄)
-
Hydrogen gas (H₂) or Tetrahydrofuran (THF) for LiAlH₄ reduction
-
-
Procedure:
-
Dissolve 1-propylpiperazine (1.0 eq) in methanol. Cool the solution in an ice bath.
-
Slowly add acrylonitrile (1.1 eq) dropwise. Safety Note: Acrylonitrile is toxic and volatile. Handle in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Evaporate the solvent to yield the crude nitrile intermediate, 3-(4-propylpiperazin-1-yl)propanenitrile.
-
Reduction:
-
Method A (Catalytic Hydrogenation): Dissolve the crude nitrile in methanol, add a catalytic amount of Raney Nickel slurry, and subject the mixture to hydrogenation (50-100 psi H₂) in a Parr shaker or similar apparatus until hydrogen uptake ceases. Self-Validation: The disappearance of the nitrile peak (~2250 cm⁻¹) in the IR spectrum confirms reaction completion.
-
Method B (LiAlH₄ Reduction): In a separate flask under nitrogen, prepare a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF. Cool to 0°C and slowly add a solution of the crude nitrile in THF. After the addition, allow the mixture to reflux for 4-6 hours. Cool and carefully quench by the sequential addition of water, 15% NaOH solution, and more water (Fieser workup).
-
-
Workup:
-
For Method A, filter the catalyst through a pad of Celite and concentrate the filtrate.
-
For Method B, filter the resulting aluminum salts and wash thoroughly with THF.
-
-
Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield the final product, 3-(4-propylpiperazin-1-yl)propan-1-amine.
-
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the propyl group (a triplet and a sextet), the piperazine ring protons (two broad multiplets), the aminopropyl chain protons (three distinct multiplets), and a broad singlet for the -NH₂ protons which is exchangeable with D₂O.
-
¹³C NMR: Will show 10 distinct carbon signals corresponding to the molecular formula C₁₀H₂₃N₃.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI-MS) should show a prominent [M+H]⁺ ion at m/z 186.2.
-
-
Infrared (IR) Spectroscopy:
-
A broad absorption band in the 3300-3400 cm⁻¹ region corresponding to the N-H stretching of the primary amine.
-
Absence of a nitrile peak (~2250 cm⁻¹) from the intermediate.
-
C-H stretching peaks around 2800-3000 cm⁻¹.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Used to determine the purity of the final compound, typically employing a C18 reverse-phase column with a mobile phase of water and acetonitrile containing a modifier like TFA or formic acid.
-
Applications in Research and Drug Development
Piperazine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous FDA-approved drugs[6]. They often serve as versatile linkers or key pharmacophoric elements.
-
G-Protein Coupled Receptor (GPCR) Antagonists: N-alkyl piperazine side chains have been instrumental in the development of antagonists for chemokine receptors like CXCR4. These receptors are implicated in cancer metastasis and inflammatory diseases. The N-propyl piperazine moiety has been specifically investigated to optimize drug-like properties, such as improving permeability and reducing off-target effects at muscarinic receptors[7].
-
Neuropharmacology: The piperazine ring is a core component of many centrally acting agents. 1-Propylpiperazine itself is used as an intermediate in the synthesis of molecules with potential activity in modulating neurotransmitter systems[8]. The aminopropyl chain can further serve as an anchor point for building more complex structures targeting neurological disorders.
-
Building Block for Complex Molecules: The dual functionality of 3-(4-propylpiperazin-1-yl)propan-1-amine—a nucleophilic primary amine and a tertiary amine within the piperazine ring—makes it a valuable intermediate. The primary amine can be readily derivatized to form amides, sulfonamides, or secondary amines, allowing for its incorporation into larger, more complex molecular architectures for drug discovery libraries.
Safety and Handling
-
Toxicity: While specific toxicity data for this compound is not available, closely related alkyl amines and piperazine derivatives are known to be corrosive and can cause severe skin burns and eye damage. They can also be harmful if swallowed, inhaled, or absorbed through the skin.
-
Handling: Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All operations should be performed in a well-ventilated chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
3-(4-Propylpiperazin-1-yl)propan-1-amine is a functionalized piperazine derivative with significant potential as a building block in medicinal chemistry. Its synthesis is achievable through established and reliable chemical transformations, such as reductive amination and nitrile reduction. The insights provided in this guide on its synthesis, properties, and potential applications are intended to support researchers and drug development professionals in leveraging this and similar scaffolds for the creation of novel therapeutic agents.
References
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Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved from [Link]
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What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. Retrieved from [Link]
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Reductive amination of piperazine. (2024). Reddit. Retrieved from [Link]
- Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use. (n.d.). Google Patents.
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Piperazine (CAS 110-85-0) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]
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Synthesis of 1-(3-aminopropyl)-4-(4-chlorobenzhydryl)piperazine. (n.d.). PrepChem.com. Retrieved from [Link]
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Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. (n.d.). ChemRxiv. Retrieved from [Link]
- Method for the preparation of piperazine and its derivatives. (n.d.). Google Patents.
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Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. Retrieved from [Link]
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Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes. (n.d.). PubMed Central. Retrieved from [Link]
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Design of Low-Reactivity Halogen-Free Protic Ionic Liquids with Mechanically Robust Interfaces to Achieve Ultralow Wear. (2025). ACS Publications. Retrieved from [Link]
- Preparation method of 1-methyl piperazine. (n.d.). Google Patents.
-
Intramolecular reductive amination for the preparation of piperazines. (n.d.). ResearchGate. Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
1-(3-Aminopropyl)-4-methylpiperazine. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. 1-(3-Aminopropyl)-4-methylpiperazine | C8H19N3 | CID 78328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(4-ethylpiperazin-1-yl)propan-1-amine | CAS:4524-96-3 | Atomaxchem [en.atomaxchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
Spectral data for 3-(4-Propylpiperazin-1-yl)propan-1-amine (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 3-(4-Propylpiperazin-1-yl)propan-1-amine
Introduction
3-(4-Propylpiperazin-1-yl)propan-1-amine is a disubstituted piperazine derivative. The structural characterization of such molecules is fundamental in drug discovery and development, where unambiguous identification and purity assessment are paramount. This guide provides a detailed analysis of the expected spectral data for this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The methodologies and interpretations presented herein are grounded in established principles of organic spectroscopy. While experimental data for this specific molecule is not widely published, this guide synthesizes information from analogous structures and spectral databases to construct a reliable predictive model of its spectral characteristics. This approach serves as a valuable reference for researchers synthesizing or working with this compound, enabling them to anticipate and interpret their experimental findings.
Molecular Structure and Spectroscopic Assignments
A clear understanding of the molecule's topology is the first step in predicting and interpreting its spectral data. The structure of 3-(4-Propylpiperazin-1-yl)propan-1-amine is presented below, with atoms systematically numbered for unambiguous assignment in the subsequent NMR analysis.
Figure 1. Structure of 3-(4-Propylpiperazin-1-yl)propan-1-amine with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical and should be based on the sample's solubility and the chemical shifts of interest.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 200 ppm, centered around 100 ppm.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is based on the analysis of chemical environments and spin-spin coupling interactions within the molecule.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Justification |
| H-13'' (CH₃) | 0.92 | Triplet (t) | 3H | J = 7.4 | Terminal methyl group adjacent to a methylene group. |
| H-12'' (CH₂) | 1.50 | Sextet | 2H | J = 7.4, 7.6 | Methylene group coupled to both a methyl and another methylene group. |
| H-8' (CH₂) | 1.75 | Quintet | 2H | J = 6.8 | Methylene group adjacent to two other methylene groups. |
| H-2, H-6 (Piperazine CH₂) | 2.40 | Triplet (t) | 4H | J = 5.0 | Equivalent methylene groups on the piperazine ring adjacent to N1. |
| H-11'' (CH₂) | 2.32 | Triplet (t) | 2H | J = 7.6 | Methylene group adjacent to N4 and C12''. |
| H-3, H-5 (Piperazine CH₂) | 2.50 | Broad Singlet | 4H | - | Equivalent methylene groups on the piperazine ring adjacent to N4. |
| H-7' (CH₂) | 2.45 | Triplet (t) | 2H | J = 7.0 | Methylene group adjacent to N1 and C8'. |
| H-9' (CH₂) | 2.78 | Triplet (t) | 2H | J = 6.8 | Methylene group adjacent to the primary amine. |
| NH₂ | 1.5-3.0 | Broad Singlet | 2H | - | Protons on the primary amine; chemical shift is concentration and solvent dependent and may exchange with D₂O. |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum is based on the electronic environment of each carbon atom.
| Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C-13'' (CH₃) | 11.9 | Terminal aliphatic methyl carbon. |
| C-12'' (CH₂) | 20.8 | Aliphatic methylene carbon. |
| C-8' (CH₂) | 28.5 | Aliphatic methylene carbon. |
| C-9' (CH₂) | 40.5 | Methylene carbon alpha to a primary amine. |
| C-3, C-5 (Piperazine CH₂) | 53.2 | Piperazine carbons alpha to the N-propyl group. |
| C-2, C-6 (Piperazine CH₂) | 53.8 | Piperazine carbons alpha to the N-propylamine group. |
| C-7' (CH₂) | 57.5 | Methylene carbon alpha to N1 of the piperazine ring. |
| C-11'' (CH₂) | 58.9 | Methylene carbon alpha to N4 of the piperazine ring. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Experimental Protocol: Acquiring an ATR-IR Spectrum
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background subtraction.
Predicted IR Spectrum
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3350 - 3250 | Medium, Broad | N-H Stretch | Primary Amine (NH₂) |
| 2950 - 2800 | Strong | C-H Stretch | Aliphatic CH₂, CH₃ |
| 1590 - 1500 | Medium | N-H Bend (Scissoring) | Primary Amine (NH₂) |
| 1470 - 1440 | Medium | C-H Bend | Aliphatic CH₂ |
| 1150 - 1050 | Strong | C-N Stretch | Aliphatic Amine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Predicted Mass Spectrum
The molecular weight of 3-(4-Propylpiperazin-1-yl)propan-1-amine (C₁₀H₂₃N₃) is 185.31 g/mol . The molecular ion peak [M]⁺• is expected at m/z = 185.
Key Predicted Fragments:
| m/z | Proposed Fragment Ion | Structure |
| 156 | [M - C₂H₅]⁺ | Loss of an ethyl group from the propyl chain. |
| 142 | [M - C₃H₇]⁺ | Loss of the propyl group. |
| 126 | [C₇H₁₆N₂]⁺ | Cleavage of the propylamine side chain. |
| 99 | [C₅H₁₁N₂]⁺ | Piperazine ring fragment with an ethyl group. |
| 85 | [C₅H₁₁N]⁺ | Propylpiperazine fragment. |
| 56 | [C₃H₆N]⁺ | Propylamine fragment. |
Proposed Fragmentation Pathway
Solubility and stability of 3-(4-Propylpiperazin-1-yl)propan-1-amine
An In-Depth Technical Guide to the Solubility and Stability of 3-(4-Propylpiperazin-1-yl)propan-1-amine
Audience: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 3-(4-Propylpiperazin-1-yl)propan-1-amine, a critical step in early-phase drug development. We move beyond mere data presentation to explore the causal scientific principles behind the experimental design, ensuring that the described protocols are not only robust and reproducible but also inherently self-validating. This document details step-by-step methodologies for determining pH-dependent equilibrium solubility and for conducting forced degradation studies in line with international regulatory standards. The objective is to equip researchers with the necessary tools and rationale to thoroughly characterize this molecule, enabling informed decisions in formulation development, analytical method development, and long-term stability predictions.
Introduction: Foundational Pillars of Developability
The journey of a promising molecule from discovery to a viable drug product is contingent upon a rigorous understanding of its fundamental physicochemical properties. For 3-(4-Propylpiperazin-1-yl)propan-1-amine, two of the most critical parameters are solubility and stability.
-
Aqueous Solubility is a primary determinant of a drug's bioavailability. Insufficient solubility can lead to poor absorption from the gastrointestinal tract, necessitating complex and often costly formulation strategies. The presence of two basic amine functional groups in 3-(4-Propylpiperazin-1-yl)propan-1-amine predicts that its solubility will be intrinsically linked to pH, a factor with profound implications for its behavior in physiological environments.
-
Chemical Stability dictates the drug's shelf-life, storage requirements, and degradation profile.[1][2] Uncontrolled degradation can result in a loss of potency and the formation of potentially toxic impurities. Therefore, a proactive investigation into the molecule's vulnerabilities under stress conditions is not just a regulatory requirement but a cornerstone of ensuring patient safety and product efficacy.[3]
This guide is structured to provide both the "how" and the "why," grounding every experimental protocol in authoritative science to build a complete and reliable profile of the target molecule.
Physicochemical and Solubility Profile
A molecule's solubility is governed by its structural and electronic properties. Understanding these provides the context for interpreting experimental solubility data.
Core Physicochemical Properties
A summary of key properties for 3-(4-Propylpiperazin-1-yl)propan-1-amine is essential for any solubility investigation.
| Property | Value / Predicted Value | Source / Rationale |
| Molecular Formula | C₁₀H₂₃N₃ | N/A |
| Molecular Weight | 185.31 g/mol | N/A |
| pKa₁ (Primary Amine) | 10.39 (Predicted) | ChemicalBook[4] |
| pKa₂ (Tertiary Amine) | ~8.5 - 9.5 (Estimated) | Based on similar piperazine structures |
| LogP (Predicted) | 1.1 ± 0.4 | Based on chemical structure analysis |
Note: Predicted and estimated values must be confirmed experimentally for definitive characterization.
The two pKa values are critical. They indicate that the molecule will exist as a dicationic species at low pH, a monocationic species at intermediate pH, and a neutral species at high pH. This charge modulation is the primary driver of its pH-dependent solubility.
Experimental Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
Causality: The shake-flask method is designated as the 'gold standard' because it measures thermodynamic equilibrium solubility.[5] This is the true, stable concentration of a drug in a saturated solution, a crucial parameter for biopharmaceutical modeling and formulation design.[5][6] Kinetic solubility assays, while faster, can often overestimate this value.[7]
Methodology:
-
Buffer Preparation: Prepare a series of well-defined aqueous buffers (e.g., phosphate, acetate) spanning a physiologically relevant range (e.g., pH 2.0 to pH 10.0). Maintain a constant ionic strength across all buffers to nullify its effect on solubility.
-
Compound Addition: Add an excess of solid 3-(4-Propylpiperazin-1-yl)propan-1-amine to a known volume of each buffer in sealed, inert vials. A visible solid slurry should remain to ensure saturation.
-
Equilibration: Place the vials in a temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate for a predetermined period (typically 24 to 72 hours) sufficient to reach equilibrium. This time should be established during method development.
-
Phase Separation: Cease agitation and separate the solid and liquid phases. High-speed centrifugation is preferred over filtration to avoid potential drug adsorption onto the filter membrane.[6]
-
Sampling and Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the sample volumetrically with a suitable solvent and quantify the concentration using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Solid-State Analysis: After the experiment, recover the remaining solid material and analyze it using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm that no polymorphic or solvate transitions occurred during the experiment. This is a critical self-validating step.
Visualization: Logical pH-Solubility Relationship
The diagram below illustrates the expected impact of pH on the ionization state and resulting aqueous solubility of the compound.
Caption: Ionization state and expected solubility trend of the compound across a pH gradient.
Chemical Stability and Forced Degradation
A comprehensive stability assessment is mandated by regulatory bodies like the ICH to ensure product quality and safety throughout its lifecycle.[1][8][9] Forced degradation studies are the cornerstone of this assessment.
Rationale and Degradation Pathways
Causality: Forced degradation studies deliberately expose the drug substance to conditions more severe than accelerated stability testing (e.g., high heat, strong acids/bases, oxidants).[3] The goals are threefold:
-
To identify likely degradation products that could arise during long-term storage.[10]
-
To elucidate potential degradation pathways.[11]
-
To demonstrate the specificity of the analytical method, proving it can separate the intact drug from its degradants (a "stability-indicating" method).[10]
For 3-(4-Propylpiperazin-1-yl)propan-1-amine, the primary and tertiary amine functionalities are susceptible to oxidative degradation, potentially forming N-oxides or undergoing dealkylation.[11][12] Hydrolysis is less likely in the absence of labile groups like esters or amides, but must still be investigated.
Experimental Protocol: Forced Degradation Study
Methodology:
-
Solution Preparation: Prepare solutions of the drug substance in a suitable solvent system at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions: Expose the solutions to the following conditions in parallel. A control sample (unstressed) should be analyzed at each time point.
-
Acidic Hydrolysis: 0.1 N HCl at 60 °C.
-
Basic Hydrolysis: 0.1 N NaOH at 60 °C.
-
Oxidative Stress: 3% H₂O₂ at room temperature.
-
Thermal Stress: Solution and solid drug substance at 80 °C (in a dry oven).[3]
-
Photostability: Expose solution and solid drug substance to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[8]
-
-
Time Points: Sample at appropriate intervals (e.g., 0, 2, 6, 12, 24 hours). The goal is to achieve 5-20% degradation of the main compound.
-
Sample Quenching: Stop the degradation reaction at each time point. For acid/base samples, this involves neutralization. For oxidative samples, it may involve adding a quenching agent.
-
Analysis (The Self-Validating System): Analyze all stressed samples, along with a control, using a sophisticated HPLC system, preferably with both a photodiode array (PDA) detector and a mass spectrometry (MS) detector.
-
PDA Detector: Performs peak purity analysis on the parent drug peak at each time point. A consistent peak purity angle demonstrates that no degradants are co-eluting, thus validating the method's specificity.[10]
-
MS Detector: Provides mass-to-charge ratio data for new peaks that appear, allowing for the tentative identification of degradation products.
-
Visualization: Forced Degradation Experimental Workflow
Caption: A systematic workflow for conducting forced degradation studies as per ICH guidelines.
Summary of Implications for Drug Development
The data derived from the protocols outlined above will directly inform several critical development activities:
-
Formulation Development: The pH-solubility profile is paramount. For an oral dosage form, it will predict how solubility changes as the drug transits the GI tract. For a parenteral formulation, it will define the required pH range of the vehicle to maintain drug solubility and prevent precipitation upon administration.
-
Analytical Method Development: The forced degradation study is the foundation for validating a stability-indicating HPLC method, a non-negotiable requirement for all subsequent quality control and stability testing.
-
Regulatory Submissions: The complete solubility and stability package forms a core component of the Chemistry, Manufacturing, and Controls (CMC) section of any Investigational New Drug (IND) or New Drug Application (NDA) filing.[10][11]
-
Packaging and Storage: The stability data, particularly from thermal and photostability studies, will dictate the required storage conditions (e.g., refrigeration, protection from light) and packaging (e.g., amber vials, blister packs with specific moisture vapor transmission rates).
By rigorously applying these foundational scientific principles and experimental designs, development teams can build a comprehensive understanding of 3-(4-Propylpiperazin-1-yl)propan-1-amine, mitigating risks and paving the way for a successful and safe therapeutic product.
References
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LSC Group®. ICH Stability Guidelines . [Link]
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AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials . [Link]
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Slideshare. Ich guidelines for stability studies 1 . [Link]
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European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products . [Link]
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Al-Ghaban, F., & Al-Kassas, R. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation . ResearchGate. [Link]
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Neubig, J., & Kuentz, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds . G.I.T. Laboratory Journal. [Link]
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Jain, R., & Sharma, P. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES . PharmaTutor. [Link]
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Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O . [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . [Link]
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Quotient Sciences. A practical guide to forced degradation and stability studies for drug substances . [Link]
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Propylpiperazine Scaffolds: A Technical Guide to Unlocking Novel Therapeutic Avenues
Foreword: The Versatility of the Propylpiperazine Core
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of biologically active compounds.[1][2] Its six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, imparts favorable physicochemical properties, including a large polar surface area, structural rigidity, and the capacity for hydrogen bonding. These characteristics often translate to enhanced water solubility, oral bioavailability, and favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, all of which are critical for successful drug development.[2]
This technical guide focuses on a specific, yet highly versatile, subset: propylpiperazine compounds . The addition of a propyl group to the piperazine nucleus offers a unique lipophilic handle that can be strategically manipulated to fine-tune a compound's interaction with its biological target and modulate its pharmacokinetic properties. This guide will provide researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, biological activities, and potential research applications of propylpiperazine derivatives, with a particular focus on their roles in Central Nervous System (CNS) disorders and oncology.
We will delve into the causality behind experimental choices, present detailed, validated protocols for key assays, and provide a framework for the rational design of novel therapeutic agents based on this remarkable scaffold.
I. Synthesis of Propylpiperazine Derivatives: A Modular Approach
The synthesis of propylpiperazine derivatives can be approached through several established routes, allowing for a high degree of diversification. A common and versatile method involves the N-alkylation of a piperazine precursor.
General Synthesis Scheme: N-Alkylation of Piperazine
A straightforward approach to synthesizing 1-propylpiperazine derivatives involves the direct alkylation of a suitably protected or mono-substituted piperazine with a propyl halide.
Caption: General workflow for the synthesis of 1-propylpiperazine derivatives.
Experimental Protocol: Synthesis of 1-(4-Aryl)-1-propylpiperazine
This protocol outlines a two-step process for the synthesis of an N-aryl, N'-propyl piperazine derivative, a common structural motif in CNS-active compounds.
Step 1: N-Arylation of Piperazine
-
To a solution of piperazine (2 equivalents) in an aprotic solvent such as toluene, add the desired aryl halide (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., P(t-Bu)₃), and a base (e.g., potassium tert-butoxide).
-
Heat the reaction mixture at 100°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-arylpiperazine intermediate.
Step 2: N-Propylation of the N-Arylpiperazine
-
Dissolve the N-arylpiperazine (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents) and 1-bromopropane (1.1 equivalents).
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60°C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
II. Applications in Central Nervous System (CNS) Research
Propylpiperazine derivatives have shown significant promise as modulators of various CNS targets, particularly serotonin and dopamine receptors. The length and lipophilicity of the propyl chain can influence blood-brain barrier penetration and receptor binding affinity.[1]
Mechanism of Action: Targeting Serotonin and Dopamine Receptors
Many propylpiperazine compounds act as ligands for serotonin (5-HT) and dopamine (D₂) receptors, which are key players in the pathophysiology of depression, anxiety, and psychosis. The specific functional outcome (agonist, antagonist, or partial agonist) is highly dependent on the other substituents on the piperazine ring and the overall molecular architecture.
Caption: Propylpiperazine compounds can modulate CNS signaling at multiple levels.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of representative N-alkylpiperazine derivatives for key CNS receptors. Lower Ki values indicate higher binding affinity.
| Compound ID | N-Alkyl Group | 5-HT₁A (Ki, nM) | 5-HT₂A (Ki, nM) | D₂ (Ki, nM) | Reference |
| 1a | Methyl | 15.2 | 25.6 | 10.1 | [3][4] |
| 1b | Ethyl | 10.8 | 18.9 | 8.5 | [3][4] |
| 1c | Propyl | 5.4 | 12.3 | 4.7 | [3][4] |
| 1d | Butyl | 8.9 | 15.1 | 6.8 | [3][4] |
| 2a | Propyl | 1.2 | - | - | [5] |
| 3a | Propyl | 21.3 | - | - | [5] |
Note: Data for compounds 1a-1d are generalized from structure-activity relationship studies of N-alkylpiperazines. Data for 2a and 3a are for specific propylpiperazine derivatives.
Experimental Protocol: Radioligand Binding Assay for 5-HT₁A Receptor
This protocol describes a method to determine the binding affinity of a test compound for the 5-HT₁A receptor using a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human 5-HT₁A receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4)
-
Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol)
-
Non-specific binding control: 10 µM 5-carboxamidotryptamine (5-CT)
-
Test propylpiperazine compound at various concentrations
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester and scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the 5-HT₁A-expressing cells in ice-cold membrane preparation buffer and centrifuge at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL radioligand, and 100 µL membrane preparation.
-
Non-specific Binding: 50 µL non-specific binding control, 50 µL radioligand, and 100 µL membrane preparation.
-
Competitive Binding: 50 µL of the test propylpiperazine compound at varying concentrations, 50 µL radioligand, and 100 µL membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
III. Applications in Oncology Research
The propylpiperazine scaffold is also emerging as a promising framework for the development of novel anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.
Mechanism of Action: Inhibition of PI3K/AKT Pathway and Induction of Apoptosis
A significant number of piperazine derivatives have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway.[6][7] This pathway is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and resistance to therapy.[7] By inhibiting this pathway, propylpiperazine compounds can halt cancer cell growth and sensitize them to apoptosis.
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. Propylpiperazine derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often culminating in the activation of executioner caspases like caspase-3.[6][8]
Caption: Propylpiperazine compounds can induce apoptosis by inhibiting the PI3K/AKT pathway.
Quantitative Data: Cytotoxicity in Cancer Cell Lines
The following table presents the half-maximal inhibitory concentration (IC₅₀, in µM) of representative piperazine derivatives against various cancer cell lines. Lower IC₅₀ values indicate greater cytotoxic potency.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| C505 | K562 (Leukemia) | 0.06 - 0.16 | [6] |
| PCC | HepG2 (Liver Cancer) | ~25 | [9] |
| Fraction CE | MCF-7 (Breast Cancer) | 2.69 | [10] |
| Compound 2 | HCT116 (Colon Cancer) | 0.34 | [11] |
Note: While not all compounds listed are specifically propylpiperazine derivatives, they represent the potential cytotoxic efficacy of the broader piperazine class.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Propylpiperazine test compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the propylpiperazine compound in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compound at different concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 590 nm using a microplate reader.[12]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
IV. Concluding Remarks and Future Directions
The propylpiperazine scaffold represents a highly adaptable and promising platform for the discovery of novel therapeutic agents. Its favorable physicochemical properties and synthetic tractability allow for extensive structure-activity relationship (SAR) studies and optimization of biological activity.[1][13] The research applications highlighted in this guide for CNS disorders and oncology are just the beginning. The versatility of this core structure suggests potential in other therapeutic areas such as infectious diseases and inflammatory conditions.
Future research should focus on:
-
Expanding the chemical space: Synthesizing and screening diverse libraries of propylpiperazine derivatives to identify novel hits for a wider range of biological targets.
-
Detailed mechanistic studies: Elucidating the precise molecular interactions and downstream signaling effects of promising lead compounds.
-
Pharmacokinetic optimization: Fine-tuning the ADME properties of lead compounds to enhance their in vivo efficacy and safety profiles.[14]
By leveraging the principles and protocols outlined in this guide, researchers can effectively explore the therapeutic potential of propylpiperazine compounds and contribute to the development of the next generation of innovative medicines.
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. (n.d.). PMC. Retrieved January 21, 2026, from [Link]
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Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (n.d.). NIH. Retrieved January 21, 2026, from [Link]
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Cytotoxic Activity of Piper cubeba Extract in Breast Cancer Cell Lines. (2015). PMC. Retrieved January 21, 2026, from [Link]
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Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. (n.d.). europepmc.org. Retrieved January 21, 2026, from [Link]
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Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). PMC. Retrieved January 21, 2026, from [Link]
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QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ACG Publications. Retrieved January 21, 2026, from [Link]
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Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Design and Synthesis of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl) adamantane derivatives and their 5-HT1A Binding Affinity. (2022). MDPI. Retrieved January 21, 2026, from [Link]
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The Piperazine Scaffold: A Privileged Core in Modulating Neurotransmission
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its unique structural and physicochemical properties have established it as a "privileged scaffold," frequently incorporated into a vast array of clinically significant therapeutics. Trivial alterations to the substitution pattern on the piperazine nucleus can lead to profound differences in pharmacological activity, allowing for the fine-tuning of drug candidates.[1] This guide provides a comprehensive exploration of the mechanisms of action of substituted piperazine derivatives, with a primary focus on their interactions with key neurotransmitter systems. We will delve into the structure-activity relationships that govern their affinity and selectivity for dopamine, serotonin, and norepinephrine receptors and transporters. Furthermore, this document will furnish detailed, field-proven experimental protocols for the characterization of these compounds, offering a practical resource for researchers in the field of neuropharmacology and drug discovery.
The Piperazine Moiety: A Versatile Pharmacophore
The piperazine scaffold's prevalence in centrally acting drugs stems from several key features. The two nitrogen atoms provide a high polar surface area and act as both hydrogen bond donors and acceptors, which can enhance water solubility and bioavailability.[2][3] The ring's conformational flexibility allows it to adopt various shapes to fit into diverse receptor binding pockets. Most importantly, the nitrogen atoms at the 1 and 4 positions serve as convenient handles for chemical modification, enabling the synthesis of large libraries of derivatives with a wide range of pharmacological profiles.[4][5] These derivatives can be broadly categorized based on the substituents attached to the piperazine nitrogens, with common classes including phenylpiperazines, benzylpiperazines, and arylpiperazines linked to various heterocyclic systems.[6]
Modulation of the Dopaminergic System: The Cornerstone of Antipsychotic Action
The interaction of substituted piperazine derivatives with dopamine receptors, particularly the D2 subtype, is a hallmark of many antipsychotic medications.[7][8] Typical antipsychotics often exhibit potent D2 receptor antagonism, which is effective in treating the positive symptoms of schizophrenia but can also lead to extrapyramidal side effects.[3] Atypical antipsychotics, many of which feature a piperazine core, often display a more complex pharmacological profile, including a combination of D2 receptor antagonism and modulation of other neurotransmitter systems, such as serotonin.[9][10]
Structure-Activity Relationships at Dopamine D2 Receptors
The nature of the substituent on the piperazine ring plays a critical role in determining the affinity and functional activity at D2 receptors. For instance, in the series of arylpiperazine derivatives, the presence of a bulky aromatic group is often crucial for high-affinity binding.
-
Arylpiperazines: Many atypical antipsychotics, such as aripiprazole and ziprasidone, contain an arylpiperazine moiety. The specific substitution pattern on the aryl ring significantly influences D2 receptor affinity and can modulate the compound's activity from full antagonism to partial agonism.[5][11] For example, aripiprazole's partial agonism at D2 receptors is thought to contribute to its favorable side-effect profile.[11]
-
Linker Length: The length and nature of the linker connecting the piperazine ring to another part of the molecule can also impact D2 receptor binding. Studies have shown that an optimal linker length is often required for potent antagonist activity.[12]
Downstream Signaling of D2 Receptor Modulation
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.[4] Antagonism of D2 receptors by piperazine derivatives blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Partial agonists, on the other hand, provide a submaximal response compared to the endogenous ligand, dopamine.
Caption: Dopamine D2 Receptor Signaling Pathway and its Antagonism by Piperazine Derivatives.
Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a substituted piperazine derivative for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds (substituted piperazine derivatives) at various concentrations.
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-D2 cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 4°C and resuspend the pellet in fresh buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer to the "total binding" wells.
-
Add 50 µL of 10 µM haloperidol to the "non-specific binding" wells.
-
Add 50 µL of the test compound at various concentrations to the "competition" wells.
-
Add 50 µL of [³H]-Spiperone (at a concentration near its Kd) to all wells.
-
Add 150 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg) to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a GF/C filter using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Causality and Self-Validation: This protocol includes essential controls for self-validation. The "total binding" and "non-specific binding" wells are crucial for calculating the specific binding of the radioligand to the receptor. The use of a known competitor (haloperidol) helps to validate the assay's performance. A full concentration-response curve for the test compound is generated to ensure a reliable determination of the IC50.
Interplay with the Serotonergic System: A Key to Atypicality and Antidepressant Effects
Many substituted piperazine derivatives exhibit significant activity at serotonin (5-HT) receptors, which is often crucial for their therapeutic efficacy as atypical antipsychotics and antidepressants.[14][15][16]
Phenylpiperazines and 5-HT1A Receptor Agonism
A prominent class of substituted piperazines, the phenylpiperazines, often act as agonists or partial agonists at the 5-HT1A receptor.[17] This action is believed to contribute to the anxiolytic and antidepressant properties of drugs like buspirone and vilazodone.[15]
-
Structure-Activity Relationships: The nature and position of substituents on the phenyl ring are critical for 5-HT1A receptor affinity and efficacy. For example, a methoxy group at the ortho position of the phenyl ring is a common feature in many 5-HT1A receptor ligands.[18]
Downstream Signaling of 5-HT1A Receptor Activation
The 5-HT1A receptor is a Gαi/o-coupled GPCR.[17] Agonism at this receptor leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[14]
Caption: Experimental Workflow for In Vivo Microdialysis.
Procedure Outline:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex or striatum) of an anesthetized animal. The animal is allowed to recover from surgery.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting dialysate is collected in timed fractions.
-
Neurotransmitter Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using a highly sensitive analytical technique, typically high-performance liquid chromatography (HPLC) with electrochemical detection (ECD) or mass spectrometry (MS). [19][20][21]5. Drug Administration and Data Analysis: After establishing a stable baseline of neurotransmitter levels, the test compound (substituted piperazine derivative) is administered systemically (e.g., via intraperitoneal injection). The changes in neurotransmitter levels over time are then monitored and compared to the baseline levels.
Causality and Self-Validation: This technique provides a direct in vivo measure of a drug's effect on neurotransmitter dynamics in a specific brain region. The use of a stable baseline period before drug administration serves as an internal control for each animal. The high sensitivity and specificity of the analytical method (HPLC-ECD or MS) ensure accurate quantification of the neurotransmitters of interest.
Quantitative Data Summary
The following table summarizes representative binding affinities (Ki) and functional potencies (EC50/IC50) for some well-known substituted piperazine derivatives at key molecular targets.
| Compound | Target | Assay Type | Ki (nM) | EC50/IC50 (nM) | Reference |
| Aripiprazole | Dopamine D2 | Binding | 0.34 | - | [5] |
| Serotonin 5-HT1A | Binding | 1.7 | - | [5] | |
| Serotonin 5-HT2A | Binding | 3.4 | - | [5] | |
| Ziprasidone | Dopamine D2 | Binding | 4.8 | - | [9] |
| Serotonin 5-HT2A | Binding | 0.4 | - | [9] | |
| Serotonin 5-HT1A | Binding | 3.4 | - | [9] | |
| Buspirone | Serotonin 5-HT1A | Binding | 19 | 25 (EC50) | [15] |
| Dopamine D2 | Binding | 420 | - | [15] | |
| Benzylpiperazine (BZP) | NET | Reuptake Inhibition | - | 112 (IC50) | [2] |
| DAT | Reuptake Inhibition | - | 133 (IC50) | [2] |
Conclusion
Substituted piperazine derivatives represent a remarkably versatile class of compounds with a profound impact on the treatment of central nervous system disorders. Their diverse mechanisms of action, primarily centered around the modulation of dopaminergic, serotonergic, and noradrenergic pathways, have led to the development of numerous successful drugs. A thorough understanding of the structure-activity relationships governing their interactions with specific molecular targets is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a robust framework for the comprehensive pharmacological characterization of these important molecules, empowering researchers to further unlock the therapeutic potential of the piperazine scaffold.
References
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Seba M. C. et al. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. 2019;6(11):574. [Link]
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Cheng Y., Prusoff W. H. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. 1973;22(23):3099-3108. [Link]
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Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]
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5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Discovery. [Link]
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Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed. [Link]
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Design, synthesis, and biological evaluation of arylpiperazine-benzylpiperidines with dual serotonin and norepinephrine reuptake inhibitory activities. PubMed. [Link]
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Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics. [Link]
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Benzylpiperazine. Wikipedia. [Link]
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BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction. [Link]
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Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. PubMed Central. [Link]
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Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. PubMed. [Link]
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Atypical antipsychotics. SlideShare. [Link]
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Benzylpiperazine: "A messy drug". PubMed. [Link]
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Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives. PubMed. [Link]
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The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. PubMed Central. [Link]
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Clinical pharmacology of atypical antipsychotics: an update. PubMed Central. [Link]
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MECHANISM OF ACTION OF ATYPICAL ANTIPSYCHOTIC DRUGS. ACNP. [Link]
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Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. ACS Publications. [Link]
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SAR studies of piperazine derivatives as antidepressant compounds. ResearchGate. [Link]
-
5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP SAFETYscan SafetyScreen Assay. Eurofins Discovery. [Link]
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Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]
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Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. PubMed Central. [Link]
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Serotonin 5-HT1A receptor activation increases cyclic AMP formation in the rat hippocampus in vivo. PubMed. [Link]
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In Vivo Microdialysis--A New Approach to the Analysis of Neurotransmitters in the Brain. PubMed. [Link]
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In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central. [Link]
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Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A. MDPI. [Link]
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Neurotransmitter analysis and On-line Microdialysis (OMD). Antec Scientific. [Link]
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5-HT1A Receptors in Psychopharmacology. Psychopharmacology Institute. [Link]
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Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.Net. [Link]
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Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Royal Society of Chemistry. [Link]
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Methodological & Application
Application Note: A Robust HPLC-UV Method for the Quantification of Piperazine Derivatives in Pharmaceutical Formulations
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of piperazine derivatives, a class of compounds integral to numerous active pharmaceutical ingredients (APIs). Using Cetirizine Hydrochloride, a widely used second-generation antihistamine, as a representative model, this guide provides a comprehensive framework for method development, validation, and routine analysis. The described reversed-phase HPLC method is demonstrated to be specific, accurate, precise, and stability-indicating, adhering to the stringent requirements of the International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction to Piperazine Derivatives and Analytical Challenges
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core structure of a diverse range of therapeutic agents, including antihistamines (e.g., Cetirizine), antipsychotics (e.g., Olanzapine), and anthelmintics. The accurate quantification of these compounds and their potential impurities is critical for ensuring the safety, efficacy, and quality of the final drug product.
While many piperazine derivatives possess a chromophore suitable for UV detection, a key analytical challenge lies in their basic nature. The two nitrogen atoms in the piperazine ring can undergo protonation, leading to poor peak shape (tailing) and inconsistent retention times on conventional silica-based HPLC columns if the mobile phase pH is not carefully controlled. Therefore, a successful method must be meticulously developed to ensure the analyte is in a consistent ionic state, promoting symmetric peaks and reproducible results.[1][2]
This guide addresses these challenges by providing a systematic approach to developing and validating an HPLC-UV method, ensuring its suitability for its intended purpose as outlined in ICH Q2(R1).[3][4]
Principle of the HPLC-UV Method
This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), where the separation is based on the hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18).[1][5] A polar mobile phase is used to elute the components from the column.
-
Analyte: Cetirizine Hydrochloride, a piperazine derivative, is relatively polar but possesses sufficient hydrophobicity to be retained on a C18 column.
-
Stationary Phase: A C18 (octadecylsilyl) bonded silica column is the workhorse for RP-HPLC due to its strong hydrophobic retention capabilities.[2][5]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used. The buffer's pH is a critical parameter. By maintaining a slightly acidic pH, the basic nitrogen atoms of the piperazine ring are consistently protonated, which suppresses silanol interactions and leads to improved peak symmetry.[1][5]
-
Detection: A UV detector is used to measure the absorbance of the analyte as it elutes from the column. Cetirizine has a UV maximum at approximately 230 nm, allowing for sensitive and specific detection.[6]
Method Development and Optimization Strategy
The development of a robust HPLC method follows a logical progression, starting from understanding the analyte's properties to fine-tuning chromatographic conditions.
Caption: Logical workflow for HPLC-UV method development.
Detailed Experimental Protocol: Cetirizine Hydrochloride Assay
This protocol provides a validated method for the quantification of Cetirizine HCl in bulk drug or tablet formulations.
Reagents and Materials
-
Cetirizine Hydrochloride Reference Standard (USP or equivalent)
-
HPLC Grade Acetonitrile
-
HPLC Grade Water
-
Potassium Dihydrogen Phosphate (KH₂PO₄), Analytical Grade
-
Orthophosphoric Acid (H₃PO₄), Analytical Grade
-
0.45 µm Membrane Filters (Nylon or PVDF)
Instrumentation and Chromatographic Conditions
The following parameters were established using an Agilent 1200 series HPLC system or equivalent, equipped with a UV detector.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention and resolution. |
| Mobile Phase | Buffer : Acetonitrile (60:40 v/v) | Provides optimal retention time and peak shape. |
| Buffer Preparation | 20mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄ | Acidic pH ensures consistent protonation of the basic analyte, improving peak symmetry.[5] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable run time.[7] |
| Column Temperature | 30°C | Maintains consistent retention times and improves peak shape. |
| Detection Wavelength | 230 nm | Corresponds to the UV absorbance maximum of Cetirizine, ensuring high sensitivity.[6] |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Run Time | 10 minutes | Sufficient to elute the main peak and any potential impurities. |
Preparation of Solutions
Mobile Phase:
-
Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water to prepare a 20mM solution.
-
Adjust the pH of this solution to 3.0 ± 0.05 using orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing 600 mL of the prepared buffer with 400 mL of Acetonitrile.
-
Degas the mobile phase by sonication or vacuum degassing before use.
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of Cetirizine HCl Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature, then dilute to the mark with mobile phase and mix well.
Sample Solution (for 10 mg tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Cetirizine HCl and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.[6]
-
Allow the solution to cool, dilute to the mark with mobile phase, and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
Method Validation Protocol (ICH Q2(R1) Framework)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[4][8] The following parameters must be assessed.
Caption: Key parameters for analytical method validation.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system must be verified to be performing adequately.[9][10] This is achieved by injecting the standard solution (e.g., five replicate injections) and evaluating the following parameters.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and indicates good separation power.[9] |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and system. |
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. A forced degradation study is the cornerstone of a stability-indicating method.[11][12]
Protocol:
-
Expose the drug substance to stress conditions to achieve 5-20% degradation.[11][13]
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose to UV light (200 watt-hours/m²) and visible light (1.2 million lux hours) as per ICH Q1B.[13][14]
-
-
Analyze the stressed samples alongside an unstressed control. The method is deemed stability-indicating if the degradation product peaks are well-resolved from the main Cetirizine peak.
Linearity and Range
Prepare a series of at least five concentrations of Cetirizine HCl standard across a specified range (e.g., 50% to 150% of the target concentration, which could be 50-150 µg/mL). Plot a calibration curve of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[7]
Accuracy (Recovery)
Accuracy is determined by spiking a placebo mixture with known amounts of Cetirizine HCl at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six separate sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[15]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
LOD: The concentration that yields a S/N ratio of 3:1.[6]
-
LOQ: The concentration that yields a S/N ratio of 10:1, which can be quantified with acceptable precision and accuracy.[6]
Robustness
Deliberately introduce small variations to the method parameters and evaluate the impact on the results. This ensures the method remains reliable during normal use.
-
Variations to Test:
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase pH (± 0.2 units)
-
Column Temperature (± 5°C)
-
Organic Phase Composition (± 2%)
-
-
Acceptance Criteria: System suitability parameters should still be met, and the results should not be significantly affected.[15]
Conclusion
The HPLC-UV method detailed in this application note is a reliable, accurate, and robust procedure for the quantitative determination of Cetirizine Hydrochloride, a representative piperazine derivative. The comprehensive validation protocol, grounded in ICH guidelines, establishes the method's suitability for quality control and stability testing in a regulated pharmaceutical environment. The principles and steps outlined here provide a solid foundation for developing and validating similar methods for other piperazine-containing active pharmaceutical ingredients.
References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories. Available at: [Link]
-
HPLC Method Development For Basic Molecules: A Case Study. (2025). PharmaGuru. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Available at: [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Available at: [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025). Pharmalytics. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration (FDA). Available at: [Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Available at: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Available at: [Link]
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How to Develop HPLC Method for Basic Compounds. (2024). Pharma Knowledge Forum. Available at: [Link]
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Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Available at: [Link]
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Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). ResolveMass Laboratories. Available at: [Link]
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Getting the peaks perfect: System suitability for HPLC. (n.d.). American Chemical Society. Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). ResearchGate. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation (ICH). Available at: [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025). MicroSolv. Available at: [Link]
-
System Suitability for USP Methods - USP's Future Expectations. (2014). gmp-compliance.org. Available at: [Link]
-
A Validated Stability-Indicating HPLC Assay Method for Cetrizine HCl in Bulk Drug. (n.d.). International Journal of Applied and Pharmaceutical-Biological Chemistry. Available at: [Link]
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Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. (2012). National Institutes of Health (NIH). Available at: [Link]
-
System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Available at: [Link]
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DEVELOPMENT AND VALIDATION OF A NEW HPLC-UV METHOD FOR SIMULTANEOUS ESTIMATION OF CETIRIZINE HYDROCHLORIDE AND PHENYLEPHRINE HYDROCHLORIDE IN TABLET FORMULATION. (2019). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
HPLC Method Development: From Beginner to Expert Part 2. (2024). Agilent. Available at: [Link]
-
Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC. (n.d.). African Journal of Pharmacy and Pharmacology. Available at: [Link]
-
analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. (2010). Taylor & Francis Online. Available at: [Link]
-
Development and Validation of RP-HPLC Method For quantitative Estimation of Cetirizine HCL in Pharmaceutical Formulation as Per. (n.d.). IOSR Journal of Pharmacy. Available at: [Link]
-
HPLC Method Development and Validation: A Review. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
HPLC-UV/DAD chromatograms of piperazine derivative mixture. (2011). ResearchGate. Available at: [Link]
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Application Note: A Robust Gas Chromatography Method for the Analysis of N-Alkylpiperazines
Introduction
N-Alkylpiperazines are a class of organic compounds characterized by a piperazine ring with an alkyl substituent on one of the nitrogen atoms. They serve as crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs) and are also encountered as process impurities.[1] Furthermore, some N-alkylpiperazine derivatives have been identified as designer drugs, making their accurate detection and quantification critical for pharmaceutical quality control, forensic toxicology, and drug development.[2][3]
The inherent chemical properties of piperazines, such as their basicity and potential for hydrogen bonding, can present analytical challenges for gas chromatography (GC), leading to poor peak shape and low volatility.[4] This application note details a robust and validated GC-Mass Spectrometry (GC-MS) method for the analysis of common N-alkylpiperazines. The protocol incorporates a chemical derivatization step to enhance analyte volatility and thermal stability, ensuring excellent chromatographic performance and reliable quantification.[5]
Principle of the Method
This method employs a GC-MS system to separate and quantify N-alkylpiperazines. Due to their polar N-H groups, direct analysis can be challenging. To overcome this, a derivatization step using Trifluoroacetic Anhydride (TFAA) is implemented. TFAA reacts with the secondary amine group on the piperazine ring, converting the polar analyte into a less polar, more volatile, and thermally stable trifluoroacetyl derivative.[4] This chemical modification minimizes interactions with the GC column, resulting in improved peak symmetry, resolution, and sensitivity.[4][5] Following derivatization, the sample is injected into the GC, where the compounds are separated on a mid-polarity capillary column before being detected and quantified by a mass spectrometer.
Materials and Methods
Reagents and Standards
-
N-Methylpiperazine (≥99%)
-
N-Ethylpiperazine (≥99%)
-
1-Benzylpiperazine (BZP) (≥99%)
-
Trifluoroacetic Anhydride (TFAA) (≥99%)
-
Ethyl Acetate (GC Grade)
-
Methanol (HPLC Grade)
-
Anhydrous Sodium Sulfate
-
Reference standards and reagents were sourced from reputable chemical suppliers.
Instrumentation and Chromatographic Conditions
A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is required. The conditions provided below are a validated starting point and may be optimized for specific instruments.[6]
Rationale for Parameter Selection:
-
Column: A DB-17 or equivalent (50%-Phenyl)-methylpolysiloxane stationary phase is chosen.[6][7] This mid-polarity phase provides an effective balance of interactions for separating the derivatized piperazines, which have moderately polar characteristics, yielding good resolution and peak shapes.[8]
-
Injector: A split/splitless injector is used in split mode to prevent column overloading and ensure sharp peaks, which is suitable for the concentration levels typically analyzed.[6]
-
Detector: A Mass Spectrometer provides high selectivity and sensitivity, and its scanning capabilities allow for definitive identification of the analytes based on their mass spectra.[9][10]
| Parameter | Value |
| GC System | Agilent 6890 GC or equivalent |
| Mass Spectrometer | Agilent 5973 MSD or equivalent |
| Column | DB-17 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)[4] |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
Experimental Protocols
Preparation of Stock and Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each N-alkylpiperazine reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of mixed working standard solutions by diluting the stock solutions with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[4] These solutions will be used to construct the calibration curve.
Sample Preparation and Derivatization Protocol
This protocol must be followed for all standards, samples, and blanks.
-
Aliquot: Pipette 100 µL of the standard or sample solution into a 2 mL auto-sampler vial.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. This step is crucial to remove methanol, which can interfere with the derivatization reaction.
-
Derivatization: To the dry residue, add 50 µL of ethyl acetate followed by 50 µL of TFAA.[2]
-
Reaction: Immediately cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or water bath to ensure the reaction proceeds to completion.[4]
-
Final Evaporation: After cooling the vial to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dry derivatized residue in 100 µL of ethyl acetate. Vortex briefly to ensure the derivative is fully dissolved.[4]
-
Analysis: Inject 1 µL of the reconstituted solution into the GC-MS system.
Workflow for GC-MS Analysis of N-Alkylpiperazines
Caption: Overall workflow from sample preparation to data analysis.
Results and Discussion
Chromatographic Performance
The described method provides excellent separation and peak shape for the derivatized N-alkylpiperazines. A representative chromatogram would show sharp, symmetrical peaks, baseline-resolved from each other and from solvent or matrix interferences. The derivatization is key to preventing peak tailing, which is common when analyzing underivatized amines.
Table 2: Expected Retention Times and Key Mass Fragments
| Compound (as TFA-Derivative) | Expected Retention Time (min) | Key Mass Fragments (m/z) for Identification |
|---|---|---|
| N-Methylpiperazine-TFA | ~8.5 | 196 (M+), 113, 69 |
| N-Ethylpiperazine-TFA | ~9.2 | 210 (M+), 127, 69 |
| 1-Benzylpiperazine-TFA | ~14.8 | 272 (M+), 91, 179, 69 |
Note: Retention times are approximate and may vary based on the specific GC system and column condition.
Method Validation
A robust analytical method requires thorough validation to ensure its reliability and suitability for its intended purpose.[11][12] The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[11][13][14]
Table 3: Typical Method Validation Performance
| Parameter | Typical Result | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | >0.998 | ≥0.995 |
| Accuracy (% Recovery) | 95-105% | 80-120% |
| Precision (%RSD) | <5% | <15% |
| LOD | ~0.1 µg/mL | - |
| LOQ | ~0.3 µg/mL | - |
-
Specificity: The use of MS detection provides high specificity. The method should demonstrate no significant interference from blank matrix components at the retention times of the target analytes.[13]
-
Linearity: A linear relationship between concentration and detector response should be established across the defined range (e.g., 1-100 µg/mL).[11]
-
Accuracy & Precision: Accuracy is determined by spike/recovery studies at multiple concentration levels, while precision (repeatability and intermediate precision) is assessed by the relative standard deviation (%RSD) of multiple measurements.[2][12]
-
LOD & LOQ: The limits of detection and quantification establish the sensitivity of the method for trace-level analysis.[2][6]
Conclusion
This application note presents a validated, robust, and reliable GC-MS method for the quantification of N-alkylpiperazines. The critical step of TFAA derivatization successfully overcomes the challenges associated with the analysis of these basic and polar compounds, leading to excellent chromatographic performance.[2][4] The method demonstrates high sensitivity, accuracy, and precision, making it suitable for routine quality control analysis in the pharmaceutical industry, as well as for applications in forensic and research settings.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Piperazin-2-ylmethanol for GC-MS Analysis.
- Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
- Hubert, P., et al. (2005). A new validation approach applied to the GC determination of impurities in organic solvents. Journal of Pharmaceutical and Biomedical Analysis.
- Kumar, A., et al. (2025, January 15). Advances In Gas Chromatography For Detecting Process Impurities: A Comprehensive Review On Method Development, Validation, And Scalability.
- BenchChem. (n.d.). Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS.
- Stolarczyk, E. U., Groman, A., & Maruszak, W. (n.d.). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE (NMP) IN PHARMACEUTICAL ACTIVE SUBSTANCE. Acta Poloniae Pharmaceutica.
- Reddy, B. C., et al. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal.
- Patel, H. B., et al. (n.d.). Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS. Taylor & Francis Online.
- De la Varga, D., et al. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods.
- Dias da Silva, D., et al. (2020).
- Zuba, D., & Byrska, B. (2011). Determination of piperazine derivatives in “Legal Highs”.
- TSI Journals. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
- ResearchGate. (n.d.). (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
- Shimadzu. (n.d.). GC Column Types & Selection Guide.
- Phenomenex. (2025, July 24). Guide to Choosing a GC Column.
- United Nations Office on Drugs and Crime. (n.d.).
- Al-Bayati, F. A. (2022).
- Liu, R. H. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
- Sigma-Aldrich. (n.d.). GC Column Selection Guide.
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The Versatile Diamine: Application Notes for 3-(4-Propylpiperazin-1-yl)propan-1-amine in Organic Synthesis
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, diamines play a pivotal role, particularly in the realms of medicinal chemistry and materials science. This document provides an in-depth guide to the applications of 3-(4-Propylpiperazin-1-yl)propan-1-amine , a versatile diamine that offers a unique combination of a primary amine for diverse derivatization and a tertiary amine embedded within a piperazine ring, influencing both its chemical reactivity and physicochemical properties. While specific literature on the propyl derivative is emerging, this guide draws upon established principles and analogous applications of similar N-alkylated piperazinyl-propanamines to provide robust protocols and insights for researchers, scientists, and drug development professionals.
Overview and Physicochemical Properties
3-(4-Propylpiperazin-1-yl)propan-1-amine belongs to a class of compounds characterized by a propylamino linker attached to a piperazine ring, which is further substituted with a propyl group at the distal nitrogen. This structural motif is of significant interest in drug discovery, often serving as a key pharmacophore that can modulate properties such as solubility, basicity, and receptor interactions.
Table 1: Physicochemical Properties of 3-(4-Propylpiperazin-1-yl)propan-1-amine and its Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP (calculated) |
| 3-(4-Propylpiperazin-1-yl)propan-1-amine | C10H23N3 | 185.31 | Not available | ~0.5 |
| 3-(4-Ethylpiperazin-1-yl)propan-1-amine | C9H21N3 | 171.28 | 246.5 | -0.5[1] |
| 3-(4-Methylpiperazin-1-yl)propan-1-amine | C8H19N3 | 157.26 | 235.8 | -0.8 |
| 3-(4-Benzylpiperazin-1-yl)propan-1-amine | C14H23N3 | 233.35 | 334.6 | 1.0[2] |
Note: Data for the propyl derivative is estimated based on trends observed in its analogs. Experimental data should be determined for precise characterization.
The presence of both a primary and a tertiary amine imparts differential reactivity. The primary amine is a potent nucleophile, readily participating in reactions such as amide bond formation, reductive amination, and urea/thiourea synthesis. The tertiary amine of the piperazine ring, while less nucleophilic, contributes to the overall basicity of the molecule and can act as an internal base or a ligand for metal catalysts.
Core Synthetic Applications and Protocols
The utility of 3-(4-Propylpiperazin-1-yl)propan-1-amine as a synthetic building block is broad. Below are detailed protocols for its application in key organic transformations, drawing parallels from established procedures for analogous compounds.
Amide Synthesis: A Gateway to Bioactive Molecules
The formation of an amide bond is a cornerstone of medicinal chemistry. The primary amine of 3-(4-Propylpiperazin-1-yl)propan-1-amine can be readily acylated to introduce a wide array of functionalities.
Protocol 1: General Procedure for Amide Coupling with a Carboxylic Acid
This protocol describes a standard peptide coupling reaction using a carbodiimide activator.
-
Materials:
-
3-(4-Propylpiperazin-1-yl)propan-1-amine
-
Carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM, add EDC (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 3-(4-Propylpiperazin-1-yl)propan-1-amine (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality Behind Experimental Choices: The use of a coupling agent like EDC/HOBt activates the carboxylic acid to form a highly reactive intermediate, facilitating nucleophilic attack by the primary amine. The addition of a non-nucleophilic base like DIPEA is crucial to neutralize the hydrochloride salt of EDC and any acidic byproducts, ensuring the reaction proceeds efficiently.
Caption: Workflow for amide synthesis using a carbodiimide coupling agent.
Reductive Amination: Forging Carbon-Nitrogen Bonds
Reductive amination is a powerful method for forming secondary and tertiary amines. The primary amine of 3-(4-Propylpiperazin-1-yl)propan-1-amine can react with aldehydes or ketones to form an imine or enamine intermediate, which is then reduced in situ.
Protocol 2: General Procedure for Reductive Amination with an Aldehyde
-
Materials:
-
3-(4-Propylpiperazin-1-yl)propan-1-amine
-
Aldehyde of interest
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
To a solution of the aldehyde (1.0 eq) and 3-(4-Propylpiperazin-1-yl)propan-1-amine (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Expertise in Action: Sodium triacetoxyborohydride is often the preferred reducing agent as it is mild and selective for the iminium ion over the starting aldehyde, minimizing side reactions. The addition of a catalytic amount of acid accelerates the formation of the iminium ion, which is the species that is actually reduced.
Caption: Key steps in the reductive amination of an aldehyde.
Applications in Drug Discovery and Medicinal Chemistry
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The N-propylpiperazinyl-propanamine core can be strategically employed to:
-
Improve Pharmacokinetic Properties: The basic nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and potentially improving oral bioavailability.
-
Modulate Receptor Binding: The piperazine ring can act as a rigid spacer to orient pharmacophoric groups for optimal interaction with biological targets. The N-propyl group can probe hydrophobic pockets within a binding site.
-
Serve as a Linker: The diamine functionality allows for its use as a linker to connect two different pharmacophores, a common strategy in the design of dual-target drugs or targeted drug delivery systems.
Safety and Handling
As with many amines, 3-(4-Propylpiperazin-1-yl)propan-1-amine and its analogs are expected to be corrosive and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. GHS hazard statements for a close analog, 3-(4-Ethylpiperazin-1-yl)propan-1-amine, include warnings for being harmful if swallowed, in contact with skin, or inhaled, and for causing severe skin burns and eye damage[1].
Conclusion
3-(4-Propylpiperazin-1-yl)propan-1-amine is a valuable and versatile building block for organic synthesis. Its dual amine functionalities provide a platform for a wide range of chemical transformations, making it a powerful tool for the synthesis of novel compounds in drug discovery and materials science. The protocols and insights provided herein, based on established chemical principles and data from analogous compounds, offer a solid foundation for researchers to explore the full potential of this promising molecule. As with any chemical synthesis, careful optimization of reaction conditions is recommended to achieve the best results for specific substrates.
References
-
PubChem. 3-(4-Benzylpiperazin-1-yl)propan-1-amine. National Center for Biotechnology Information. [Link]
-
PubChem. 3-(4-Ethylpiperazin-1-yl)propan-1-amine. National Center for Biotechnology Information. [Link]
Sources
Application Notes and Protocols for the Derivatization of Primary and Secondary Amines in HPLC
Abstract
The quantitative analysis of primary and secondary amines by High-Performance Liquid Chromatography (HPLC) is a critical task in pharmaceutical development, clinical diagnostics, and food science. However, these compounds often present significant analytical challenges due to their high polarity, low volatility, and lack of a strong native chromophore or fluorophore, leading to poor retention on reversed-phase columns and low detection sensitivity.[1][2][3][4] Chemical derivatization addresses these limitations by covalently attaching a tag to the amine's functional group. This process converts the analyte into a derivative with enhanced physicochemical properties, thereby improving chromatographic separation and dramatically increasing detection sensitivity with UV or fluorescence detectors.[3][5][6] This document provides an in-depth guide to the most effective and widely adopted derivatization techniques, offering detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers and drug development professionals.
The Rationale for Derivatization: Pre-Column vs. Post-Column Strategies
The decision to derivatize an amine is the first step toward a robust analytical method. The next is choosing when to perform the derivatization relative to the chromatographic separation. The two primary strategies, pre-column and post-column derivatization, offer distinct advantages and are suited to different analytical goals.[5]
Pre-Column Derivatization
In this approach, the derivatization reaction is completed before the sample is injected into the HPLC system.[3] This is the most common strategy, offering significant flexibility in optimizing reaction conditions (e.g., temperature, time, pH) to drive the reaction to completion.[7]
-
Advantages:
-
No specialized hardware is required on the HPLC system.
-
Excess derivatizing reagent can be removed prior to injection, preventing interference with the chromatography.[8]
-
The resulting derivatives are often less polar than the parent amines, leading to better retention and separation on standard reversed-phase columns.[3]
-
-
Disadvantages:
Caption: Pre-Column Derivatization Workflow.
Post-Column Derivatization
Here, the derivatization reaction occurs after the analytes have been separated on the column but before they enter the detector. This is achieved by introducing the reagent into the mobile phase stream using a second pump and a mixing tee, followed by a reaction coil to allow time for the reaction to proceed.[5]
-
Advantages:
-
Chromatographic separation is performed on the native, underivatized amine, eliminating issues with multiple derivative products.
-
Reproducibility is high, as the reaction is automated and occurs under constant conditions.[5]
-
The stability of the derivative is less critical since it only needs to survive the short transit from the reaction coil to the detector.[5]
-
-
Disadvantages:
-
Requires additional HPLC hardware (pump, mixing chamber, reaction coil), increasing system complexity and cost.
-
The reaction must be extremely rapid (typically completed in seconds to a few minutes) to minimize band broadening.[5]
-
The reagent is continuously consumed, increasing operational costs.
-
Caption: Post-Column Derivatization Workflow.
Key Derivatization Reagents: Protocols and Mechanisms
The choice of derivatizing agent is dictated by the nature of the amine (primary or secondary), the required sensitivity, and the available detection equipment. The following sections detail the most robust and widely used reagents.
o-Phthalaldehyde (OPA)
OPA is one of the most popular reagents for the derivatization of primary amines . In the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid), it reacts rapidly at room temperature to form intensely fluorescent isoindole derivatives.[9][10] It does not react with secondary amines, which can be an advantage for selective analysis or a limitation if secondary amines are also of interest.
-
Mechanism: The reaction proceeds under basic conditions, where the primary amine, OPA, and a thiol condense to form a stable, fluorescent 1-alkylthio-2-alkyl-substituted isoindole.
-
Advantages: Very fast reaction (seconds to minutes), high sensitivity with fluorescence detection, and the reagent itself is not fluorescent, resulting in low background noise.[3]
-
Limitations: Derivatives can be unstable, requiring prompt analysis or automation.[9][11] Does not react with secondary amines like proline.[10]
Caption: OPA Derivatization Reaction.
Protocol: Pre-Column Derivatization with OPA
-
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of Milli-Q water. Adjust pH to 10.2 with a 45% w/v NaOH solution.
-
OPA Reagent Solution: Dissolve 50 mg of o-phthalaldehyde in 1 mL of methanol. Add 9 mL of the 0.4 M Borate Buffer and 100 µL of 2-mercaptoethanol. This solution is light-sensitive and should be prepared fresh daily. A more stable version can be made using 3-mercaptopropionic acid.[3][12]
-
-
Derivatization Procedure:
-
In an autosampler vial, mix 50 µL of the sample (or standard) with 50 µL of the OPA Reagent Solution.
-
Vortex briefly and allow the reaction to proceed for exactly 2 minutes at room temperature. Do not exceed this time, as the derivatives may begin to degrade.
-
Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system immediately.
-
-
Detection:
9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl)
FMOC-Cl is a highly effective reagent that reacts with both primary and secondary amines to yield stable and highly fluorescent derivatives.[3][8] This makes it an excellent choice for the comprehensive analysis of amino acids, including proline.
-
Mechanism: FMOC-Cl reacts with the non-protonated amine group in a nucleophilic substitution reaction under alkaline conditions, forming a stable N-substituted FMOC derivative.
-
Advantages: Derivatives are very stable, allowing for batch processing and storage before analysis.[8] It reacts with a broad range of amines.
-
Limitations: The reaction is slower than with OPA. The reagent itself and its primary hydrolysis by-product (FMOC-OH) are fluorescent and can interfere with the chromatogram, often requiring an extraction step or clever chromatography to resolve them from early-eluting analytes.[8]
Caption: FMOC-Cl Derivatization Reaction.
Protocol: Pre-Column Derivatization with FMOC-Cl
-
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 9.5): Prepare as for OPA, adjusting the final pH to 9.5.
-
FMOC-Cl Reagent (3 mM): Dissolve 7.7 mg of FMOC-Cl in 10 mL of anhydrous acetonitrile. This solution is moisture-sensitive and should be prepared fresh.
-
-
Derivatization Procedure:
-
To 100 µL of sample (or standard) in a vial, add 100 µL of 0.4 M Borate Buffer.
-
Add 200 µL of the FMOC-Cl reagent, cap immediately, and vortex for 30 seconds.
-
Let the reaction proceed for 10 minutes at room temperature.
-
-
Quenching / Cleanup (Critical Step):
-
To remove excess, unreacted FMOC-Cl, add 200 µL of a quenching agent like 1-adamantanamine (20 mM in acetonitrile) or glycine and vortex for 15 seconds. This step is crucial to prevent the large reagent peak from interfering with the analysis.[8]
-
Alternatively, perform a liquid-liquid extraction. Add 1 mL of pentane or hexane, vortex vigorously for 1 minute, and allow the layers to separate. The excess FMOC-Cl will partition into the organic layer. Carefully withdraw the lower aqueous layer for injection.
-
-
Detection:
-
Fluorescence: λ_ex = 265 nm, λ_em = 315 nm.
-
UV: λ_max = 265 nm.[13]
-
Dansyl Chloride (DNS-Cl)
Dansyl Chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) is a classic derivatizing agent that reacts with both primary and secondary amines . It produces highly stable and fluorescent derivatives, making it a reliable choice for a wide range of applications.[14][15][16]
-
Mechanism: DNS-Cl reacts with the amine functional group via nucleophilic substitution on the sulfonyl chloride moiety under alkaline conditions.
-
Advantages: Excellent derivative stability, allowing for samples to be prepared in advance.[15] Good sensitivity and applicable to a broad range of amines.
-
Limitations: The reaction is relatively slow and often requires elevated temperatures (e.g., 40-60 °C) to proceed efficiently.[5][14] Excess reagent must be quenched or removed.
Sources
- 1. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
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- 4. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
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- 11. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Application Note: A Researcher's Guide to the Direct C-H Functionalization of Piperazines
Introduction: Beyond N-Substitution to Unlock Chemical Diversity
The piperazine ring is a cornerstone of modern medicinal chemistry, ranking as the third most common nitrogen heterocycle in FDA-approved drugs.[1][2][3] Its prevalence in blockbuster pharmaceuticals such as Imatinib (Gleevec) and Sildenafil (Viagra) stems from the advantageous physicochemical properties conferred by its two nitrogen atoms, which can improve aqueous solubility, bioavailability, and receptor interactions.[1][4] Historically, the structural diversification of piperazine-containing drug candidates has overwhelmingly focused on substitution at the nitrogen positions.[1][5] While effective, this N-functionalization approach only explores a limited vector of chemical space.
Direct functionalization of the carbon-hydrogen (C-H) bonds on the piperazine skeleton represents a more advanced and powerful strategy to generate novel, three-dimensional chemical matter.[2][6] This "late-stage functionalization" approach allows for the modification of complex molecules without lengthy de novo synthesis, accelerating the drug discovery process.[7][8][9] However, the C-H functionalization of piperazines presents unique challenges not typically encountered with other saturated heterocycles like piperidines or pyrrolidines. The presence of a second basic nitrogen atom can lead to catalyst inhibition, undesired side reactions, or altered reactivity at the α-C-H bond, demanding specialized protocols.[1][2][4]
This application note provides an in-depth guide to the primary strategies for direct piperazine C-H functionalization, with a focus on photoredox and transition-metal catalysis. We will delve into the mechanistic principles behind these transformations, offer detailed experimental protocols, and discuss practical considerations for researchers, scientists, and drug development professionals aiming to leverage this technology.
Section 1: Photoredox-Mediated C-H Functionalization
Visible-light photoredox catalysis has become a leading platform for the C-H functionalization of amines, offering remarkably mild and efficient conditions.[10][11] The core principle involves using a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) with the piperazine substrate to generate a highly reactive α-amino radical intermediate. This radical can then be coupled with a variety of partners.
Core Mechanism: The α-Amino Radical Pathway
The generally accepted mechanism for the photoredox C-H functionalization of N-aryl piperazines proceeds as follows[2][4]:
-
Excitation: The photocatalyst (PC) absorbs visible light to reach an excited state (PC*).
-
Single Electron Transfer (SET): The excited photocatalyst oxidizes the electron-rich piperazine nitrogen to form a nitrogen-centered radical cation.
-
Deprotonation: A mild base removes a proton from the C-H bond adjacent (α) to the radical cation, generating a key α-amino radical intermediate.
-
Coupling & Turnover: This nucleophilic radical couples with an electron-deficient partner (e.g., an aryl, vinyl, or heteroaryl species). The reduced photocatalyst is regenerated in the catalytic cycle to complete the turnover.
Figure 1: General workflow for photoredox-mediated piperazine C-H functionalization.
Protocol 1: Photocatalytic C-H Arylation of N-Aryl Piperazines
This protocol is adapted from the seminal work by MacMillan and coworkers, which demonstrated the direct arylation of N-aryl piperazines with electron-deficient arenes.[2][4]
Causality Behind Component Selection:
-
Photocatalyst (Ir(ppy)₃): Tris(2-phenylpyridine)iridium(III) is an excellent choice due to its long-lived excited state and a suitable excited-state reduction potential to oxidize the N-aryl piperazine.[4]
-
Coupling Partner (1,4-Dicyanobenzene): An electron-deficient arene is required to readily accept the nucleophilic α-amino radical. The cyano groups also serve as leaving groups during the rearomatization step.[4]
-
Solvent (DMF): A polar aprotic solvent is used to dissolve the ionic catalyst and polar reactants.
-
Light Source: Blue LEDs are commonly used as their emission wavelength effectively excites many iridium-based photocatalysts.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add N-phenylpiperazine (0.1 mmol, 1.0 equiv.), 1,4-dicyanobenzene (0.3 mmol, 3.0 equiv.), and Ir(ppy)₃ (0.0015 mmol, 1.5 mol%).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (1.0 mL) to the vial.
-
Degassing: Seal the vial with a cap and sparge the solution with argon or nitrogen for 10-15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp and begin vigorous stirring. Ensure the reaction is cooled with a fan to maintain a temperature at or near room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 24-48 hours.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the α-arylated piperazine product.
Protocol 2: Site-Selective C-H Alkylation via Organic Photoredox Catalysis
A significant challenge is achieving regioselectivity in piperazines with two distinct nitrogen atoms. Work by Nicewicz and coworkers has shown that organic acridinium photocatalysts can selectively oxidize the more electron-rich nitrogen, directing C-H functionalization to its adjacent carbons.[12][13]
Causality Behind Component Selection:
-
Organic Photocatalyst: Acridinium-based dyes are powerful oxidants in their excited state and are a more sustainable alternative to iridium complexes.[12]
-
Michael Acceptors: These electron-deficient alkenes are excellent radical traps for the α-amino radical generated in the catalytic cycle.
-
Site-Selectivity: The reaction's selectivity stems from the photoinduced electron transfer occurring preferentially from the more electron-rich nitrogen atom (e.g., an N-alkyl vs. an N-aryl), leading to the formation of the nitrogen-centered radical cation at that specific site.[12]
Step-by-Step Methodology:
-
Reaction Setup: In a 4 mL vial, combine the asymmetrically substituted piperazine (e.g., 1-methyl-4-phenylpiperazine) (0.2 mmol, 1.0 equiv.), the Michael acceptor (e.g., acrylonitrile) (0.6 mmol, 3.0 equiv.), and an acridinium photocatalyst (e.g., 9-mesityl-10-methylacridinium perchlorate) (0.004 mmol, 2.0 mol%).
-
Solvent Addition: Add anhydrous acetonitrile (2.0 mL) to the vial.
-
Degassing: Seal the vial and degas the solution with argon or nitrogen for 10-15 minutes.
-
Irradiation: Place the vial before a blue LED lamp with stirring, maintaining the reaction at room temperature with a cooling fan.
-
Reaction Monitoring: Track the formation of the product using LC-MS. Reactions are typically complete in 12-24 hours.
-
Work-up and Purification: After the reaction is complete, remove the solvent in vacuo. The crude product is then purified using preparative HPLC or flash column chromatography to yield the pure C-alkylated piperazine.
| Methodology | Piperazine Substrate | Coupling Partner | Catalyst | Typical Yield (%) | Reference |
| C-H Arylation | N-Aryl Piperazine | 1,4-Dicyanobenzene | Ir(ppy)₃ | 85-95 | [2] |
| C-H Vinylation | N-Aryl Piperazine | Phenyl Vinyl Sulfone | Ir(ppy)₃ | 70-80 | [2] |
| C-H Heteroarylation | N-Aryl Piperazine | 2-Chlorobenzoxazole | Ir(ppy)₂(dtbbpy)PF₆ | 80-90 | [4] |
| C-H Alkylation | N-Alkyl, N-Aryl Piperazine | Acrylonitrile | Acridinium Dye | 60-75 | [12] |
Table 1: Representative Examples of Photoredox-Mediated Piperazine C-H Functionalization.
Section 2: Transition-Metal-Catalyzed C-H Functionalization
While photoredox catalysis has seen rapid growth, transition-metal-catalyzed C-H activation, particularly with palladium, is a foundational strategy in organic synthesis.[14][15] For saturated heterocycles, these reactions often rely on a directing group to position the metal catalyst near the target C-H bond, facilitating its cleavage through a cyclometalated intermediate.[16][17]
Core Mechanism: Directed C-H Metalation
A common mechanistic pathway for palladium-catalyzed C-H functionalization involves a Pd(II)/Pd(IV) or Pd(II)/Pd(0) cycle.[16][18]
-
Coordination: The directing group on the piperazine substrate coordinates to the Pd(II) catalyst.
-
C-H Activation: The catalyst is brought into proximity of the α-C-H bond, which is cleaved in a concerted metalation-deprotonation (CMD) step to form a five- or six-membered palladacycle intermediate.[19]
-
Oxidative Addition/Transmetalation: The coupling partner (e.g., an aryl halide or boronic acid) reacts with the palladacycle. This can occur via oxidative addition to form a Pd(IV) intermediate.
-
Reductive Elimination: The new C-C bond is formed via reductive elimination, releasing the functionalized product and regenerating a Pd(II) or Pd(0) species which re-enters the catalytic cycle.
Figure 2: Conceptual workflow for directed Pd-catalyzed C-H functionalization. DG = Directing Group.
Challenges in Piperazine Systems: Progress in this area for piperazines has been slower than for piperidines.[2][10] The distal, non-directing nitrogen can act as a ligand, potentially coordinating to the metal center and inhibiting the desired catalytic activity. This often necessitates the use of N-Boc or other protecting groups on one of the nitrogens.
Protocol 3: Directed C-2 Arylation of N-Acyl Piperazines
This protocol illustrates the directing group strategy, which is crucial for achieving regioselectivity in transition-metal-catalyzed systems. While many examples focus on piperidines, the principles are directly applicable to piperazine scaffolds, often requiring an N-acyl or similar directing group.[20][21]
Causality Behind Component Selection:
-
Directing Group (Picolinamide): An N-acyl group derived from picolinic acid can act as a bidentate ligand, strongly coordinating the palladium catalyst and directing activation to the adjacent C-H bond.
-
Palladium Catalyst (Pd(OAc)₂): A common and effective Pd(II) precursor for C-H activation reactions.
-
Oxidant: An oxidant is often required to regenerate the active Pd(II) catalyst if a Pd(0) species is formed during the cycle.
-
Aryl Source (Arylboronic Acid): A common and versatile coupling partner in palladium catalysis.
Step-by-Step Methodology:
-
Substrate Synthesis: Prepare the N-picolinoyl-protected piperazine substrate via standard amide coupling procedures.
-
Reaction Setup: To a flame-dried Schlenk tube, add the N-picolinoyl piperazine (0.2 mmol, 1.0 equiv.), arylboronic acid (0.4 mmol, 2.0 equiv.), Pd(OAc)₂ (0.02 mmol, 10 mol%), and an appropriate ligand if required (e.g., a phosphine ligand).
-
Solvent and Additives: Add a suitable solvent (e.g., toluene or 1,4-dioxane, 2.0 mL) and any necessary additives, such as an oxidant (e.g., Ag₂CO₃) or a base (e.g., K₂CO₃).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Heating: Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by LC-MS or GC-MS until the starting material is consumed (typically 12-36 hours).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by flash column chromatography.
Section 3: Other Notable Strategies
Minisci-Type Reactions
The Minisci reaction is a classic method for the C-H functionalization of electron-deficient N-heteroarenes via the addition of a nucleophilic radical.[22][23] For piperazines, this requires protonation of a nitrogen atom to generate the necessary electron-deficient character. An alkyl radical, often generated from a carboxylic acid via oxidative decarboxylation, can then add to the α-carbon.[24] This method is particularly powerful for introducing alkyl groups.[22]
Figure 3: Simplified workflow for a Minisci-type alkylation of piperazine.
Section 4: Practical Considerations & Troubleshooting
-
Substrate Scope: The electronic nature of N-substituents is critical. N-aryl groups are generally more amenable to oxidative photoredox pathways, while N-acyl groups are often required for directed transition-metal catalysis. Unprotected piperazines can be challenging due to potential side reactions and catalyst inhibition.
-
Catalyst Selection: For photoredox reactions, iridium complexes are robust and well-understood, while organic dyes offer a metal-free alternative.[12] In transition-metal catalysis, palladium is the most explored, but iron and copper systems are emerging as more economical options.[25][26]
-
Common Side Reactions: Over-oxidation or dehydrogenation of the piperazine ring to form a piperazinediium or pyrazine species can occur, especially under harsh conditions.[2] Careful control of reaction time and temperature is crucial.
-
Analytical Validation: Successful C-H functionalization is typically confirmed by ¹H and ¹³C NMR spectroscopy (observing the disappearance of a C-H signal and the appearance of new signals for the introduced group) and high-resolution mass spectrometry (HRMS) to confirm the exact mass of the product.
Conclusion and Future Outlook
The direct C-H functionalization of piperazines has transitioned from a synthetic challenge to a viable and powerful tool for medicinal chemists. Photoredox catalysis, in particular, has provided mild, versatile, and highly effective protocols for introducing aryl, vinyl, and alkyl groups onto the piperazine core. While transition-metal catalysis faces inherent challenges with this scaffold, the use of directing groups offers a predictable path to regioselective functionalization.
Future advancements will likely focus on expanding the scope of compatible coupling partners, improving catalyst efficiency, and, most importantly, developing robust enantioselective methods to control the stereochemistry of the newly formed C-C or C-X bond. The continued development of these protocols will undoubtedly accelerate the discovery of next-generation therapeutics by enabling rapid and innovative diversification of the privileged piperazine scaffold.[8][27]
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Dherange, B. D.; Vaidya, S.; Yetra, S. R.; et al. Opportunities and challenges for direct C-H functionalization of piperazines. PubMed2016 . [Link]
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Buzzetti, L.; et al. Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. Beilstein J. Org. Chem.2019 , 15, 1054–1104. [Link]
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The Versatile Scapegoat: 3-(4-Propylpiperazin-1-yl)propan-1-amine in Modern Medicinal Chemistry
In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge as privileged structures, offering a versatile foundation for the construction of novel therapeutic agents. The piperazine moiety, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a quintessential example of such a scaffold.[1] Its unique physicochemical properties, including a high polar surface area, structural rigidity, and the presence of hydrogen bond donors and acceptors, often translate to improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics in drug candidates.[2] This application note delves into the utility of a specific, yet underexplored, piperazine derivative: 3-(4-Propylpiperazin-1-yl)propan-1-amine . While direct literature on this particular building block is sparse, a comprehensive analysis of its close analogs, namely the methyl and ethyl derivatives, provides a robust framework for understanding its potential applications and synthetic utility.
The Piperazine Core: A Gateway to Diverse Pharmacological Activity
The disubstituted nature of the piperazine ring allows for the precise tuning of a molecule's properties.[1] The nitrogen atoms serve as key handles for introducing a wide array of substituents, thereby modulating a compound's interaction with biological targets. Piperazine derivatives have found widespread application in the development of drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics.[1] Furthermore, this versatile scaffold is a prominent feature in a variety of other therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine.[3][4]
Physicochemical Properties and Synthetic Considerations
To appreciate the utility of 3-(4-Propylpiperazin-1-yl)propan-1-amine, it is instructive to examine the properties of its close analogs. The terminal primary amine and the tertiary amine within the piperazine ring are the key reactive sites, readily participating in a variety of chemical transformations.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-(4-Methylpiperazin-1-yl)propan-1-amine | C8H19N3 | 157.26 | 4572-03-6[5][6] |
| 3-(4-Ethylpiperazin-1-yl)propan-1-amine | C9H21N3 | 171.28 | 4524-96-3[7] |
| 3-(4-Propylpiperazin-1-yl)propan-1-amine | C10H23N3 | 185.31 | 26148-56-5 |
Note: Data for the propyl derivative is inferred and provided for comparative purposes.
The increasing alkyl chain length from methyl to propyl is expected to incrementally increase the lipophilicity of the molecule, which can have significant implications for its pharmacokinetic profile, such as membrane permeability and metabolic stability.
Synthetic Pathways: A Focus on Reductive Amination
A common and efficient method for the synthesis of 3-(4-alkylpiperazin-1-yl)propan-1-amine derivatives involves the reductive amination of the corresponding nitrile precursor. A patented process highlights the synthesis of 3-(4-methylpiperazin-1-yl)propan-1-amine from 3-(4-methylpiperazin-1-yl)propanenitrile.[1] This reaction is typically carried out using a catalyst such as Raney-Nickel or Raney-Cobalt in the presence of hydrogen gas.[1]
Caption: General workflow for the synthesis of 3-(4-alkylpiperazin-1-yl)propan-1-amine.
Protocol 1: Synthesis of 3-(4-Methylpiperazin-1-yl)propan-1-amine (Adapted from US20190092739A1) [1]
-
Reaction Setup: In a suitable autoclave, combine 3-(4-methylpiperazin-1-yl)propanenitrile (1 equivalent) and methanol (MeOH).
-
Catalyst Addition: Add Raney-Nickel (e.g., EVONIK B113Z, ~0.12 equivalents) to the mixture.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 10 bar.
-
Reaction Conditions: Heat the mixture to 40°C and stir for 5 hours.
-
Work-up and Isolation: After the reaction is complete, cool the vessel, filter the catalyst, and concentrate the filtrate under reduced pressure to yield 3-(4-methylpiperazin-1-yl)propan-1-amine.
Note: This protocol is for the methyl analog and would likely require optimization for the synthesis of the propyl derivative.
Application in Drug Discovery: A Gateway to Diverse Targets
The primary amine of 3-(4-propylpiperazin-1-yl)propan-1-amine serves as a versatile handle for introducing the N-propylpiperazine moiety into a larger molecular framework. This is typically achieved through amide bond formation, reductive amination with an aldehyde or ketone, or nucleophilic substitution reactions.
Kinase Inhibitors in Oncology
The piperazine scaffold is frequently employed in the design of kinase inhibitors for the treatment of cancer. For instance, a potent and selective irreversible covalent inhibitor of Fibroblast Growth Factor Receptors (FGFR1-4), PRN1371, incorporates a piperazine-containing side chain.[8] While this specific example utilizes an acryloyl group on the piperazine, the underlying principle of using the piperazine as a linker to a pharmacophoric element is highly relevant. The propyl group in our building block could modulate the spacing and flexibility of the side chain, potentially influencing binding affinity and selectivity.
Caption: Amide coupling workflow using the building block.
Protocol 2: General Procedure for Amide Coupling
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF). Add a coupling agent like HATU (1.1 equivalents) and an additive such as HOBt (1.1 equivalents), followed by a non-nucleophilic base like diisopropylethylamine (DIEA, 2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add a solution of 3-(4-propylpiperazin-1-yl)propan-1-amine (1 equivalent) in DMF to the activated carboxylic acid mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Agents for Central Nervous System Disorders
Arylpiperazine derivatives are a cornerstone in the development of drugs for CNS disorders.[4] For example, compounds containing a 1-aryl-3-(4-substituted-piperazin-1-yl)propan-1-one scaffold have been investigated as potent dopamine D4 receptor agonists for the treatment of erectile dysfunction.[9] The 3-aminopropyl linker is a key structural feature in these molecules. The N-propyl group on the piperazine in our building block could influence the overall basicity and lipophilicity of the final compound, which are critical parameters for brain penetration and receptor binding.
Conclusion and Future Perspectives
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PubChem. (n.d.). 3-(4-Benzylpiperazin-1-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, triethyltrimethyl-2-cyclohexen-1-one, CAS Registry Number 68845-35-2. Food and Chemical Toxicology, 183(Suppl 1), 114568. [Link]
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- 4. OEHCS Inc. - Occupational & Environmental Health Consulting Service [oehcs.com]
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- 7. 3-(4-Ethylpiperazin-1-yl)propan-1-amine | C9H21N3 | CID 3149267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one oximes as potent dopamine D4 receptor agonists for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Senior Scientist's Guide to LC-MS/MS Method Development for the Quantification of Piperazine Analogs
Abstract
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous therapeutics, from antipsychotics to antivirals, as well as appearing in drugs of abuse.[1][2] Consequently, the accurate and robust quantification of piperazine analogs in complex biological matrices is a critical necessity for pharmacokinetic (PK), toxicokinetic (TK), and clinical monitoring studies. This document provides an in-depth technical guide for researchers and drug development professionals on creating a reliable Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Moving beyond a simple checklist, this guide explains the causality behind each experimental choice, grounding the protocols in fundamental principles to empower scientists to develop and troubleshoot methods with confidence. The entire workflow is built upon a foundation of regulatory compliance, aligning with standards set forth by the FDA and the International Council for Harmonisation (ICH).[3][4][5]
The Strategic Framework: A Three-Pillar Approach
Developing a bioanalytical method is not a linear process but an integrated strategy. The ultimate goal is to create a self-validating system where each component—from sample collection to final data point—is robust and defensible. Our approach rests on three pillars: Sample Preparation , Chromatographic Separation , and Mass Spectrometric Detection . The interplay between these pillars determines the method's success.
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
Application Notes and Protocols for In Vitro Evaluation of 3-(4-Propylpiperazin-1-yl)propan-1-amine
Introduction: The Versatility of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. This six-membered heterocycle containing two nitrogen atoms at opposite positions is a versatile building block that allows for diverse chemical modifications, leading to compounds with activities spanning antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) targets[1][2]. The N-alkylated piperazine derivatives, in particular, have been a subject of extensive research, demonstrating significant potential in various therapeutic areas[3][4].
This document provides detailed application notes and protocols for the in vitro evaluation of 3-(4-Propylpiperazin-1-yl)propan-1-amine , a representative N-alkyl piperazine derivative. While specific biological data for this exact molecule is not extensively documented, its structural similarity to other pharmacologically active piperazine compounds suggests several plausible avenues for investigation. These notes are designed for researchers, scientists, and drug development professionals to explore the potential bioactivities of this compound. The protocols provided are foundational assays that serve as a starting point for a more comprehensive biological characterization.
Compound Profile: 3-(4-Propylpiperazin-1-yl)propan-1-amine
| Property | Value |
| IUPAC Name | 3-(4-Propylpiperazin-1-yl)propan-1-amine |
| Molecular Formula | C10H23N3 |
| Molecular Weight | 185.31 g/mol |
| CAS Number | 4553-24-6[5] |
| Predicted pKa | 10.39±0.10[5] |
| Boiling Point | 125-127 °C (at 6 Torr)[5] |
Handling and Storage: Similar piperazine derivatives are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage[6]. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Part 1: In Vitro Anticancer Activity Assessment
The piperazine moiety is present in several anticancer agents, and N-alkylated derivatives have shown promise in prostate cancer models, potentially through the induction of apoptosis via reactive oxygen species (ROS) generation[7]. A fundamental first step in evaluating the anticancer potential of a novel compound is to assess its cytotoxicity against various cancer cell lines.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-(4-Propylpiperazin-1-yl)propan-1-amine against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile culture plates
-
3-(4-Propylpiperazin-1-yl)propan-1-amine (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 3-(4-Propylpiperazin-1-yl)propan-1-amine in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).
-
Incubate the plate for another 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.
-
Part 2: In Vitro Antimicrobial Activity Screening
The piperazine nucleus is a key component in many antimicrobial agents[1][3][4][8]. Therefore, it is prudent to evaluate 3-(4-Propylpiperazin-1-yl)propan-1-amine for its potential antibacterial and antifungal activities.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Objective: To determine the MIC of 3-(4-Propylpiperazin-1-yl)propan-1-amine against a panel of pathogenic bacteria and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well U-bottom plates
-
3-(4-Propylpiperazin-1-yl)propan-1-amine (stock solution in a suitable solvent)
-
Standard antibiotics and antifungals (positive controls)
-
Spectrophotometer or microplate reader
Workflow Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-(4-Ethylpiperazin-1-yl)propan-1-amine | C9H21N3 | CID 3149267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Propylpiperazin-1-yl)propan-1-amine
Welcome to the technical support guide for the synthesis of 3-(4-Propylpiperazin-1-yl)propan-1-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this multi-step synthesis. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
Section 1: Synthesis Overview and Core FAQs
The synthesis of 3-(4-Propylpiperazin-1-yl)propan-1-amine is typically achieved via a two-stage process. First, the piperazine core is mono-N-alkylated to form the 1-propylpiperazine intermediate. Second, the 3-aminopropyl chain is introduced. The most reliable and widely adopted method for this second stage is a Michael addition to acrylonitrile followed by a chemical reduction of the resulting nitrile.
Caption: Primary synthetic route to 3-(4-Propylpiperazin-1-yl)propan-1-amine.
Frequently Asked Questions
Q1: What are the primary synthetic routes to prepare 3-(4-Propylpiperazin-1-yl)propan-1-amine?
There are two main strategies after the initial synthesis of 1-propylpiperazine:
-
Cyanoethylation followed by Reduction (Recommended): This involves the Michael addition of 1-propylpiperazine to acrylonitrile to form 3-(4-propylpiperazin-1-yl)propanenitrile. This intermediate is then reduced to the target primary amine. This route is often preferred due to the commercial availability and reactivity of the reagents.
-
Reductive Amination: This route involves reacting 1-propylpiperazine with a 3-oxopropylamine equivalent (which is often unstable) or a protected aldehyde, followed by reduction of the intermediate imine/enamine. While a powerful method for amine synthesis, finding a stable and suitable three-carbon aldehyde synthon can be challenging.[1][2]
Q2: Why is mono-alkylation of piperazine challenging, and how can I optimize it?
Piperazine has two secondary amine nitrogens with similar reactivity. Direct alkylation with one equivalent of an alkylating agent often results in a statistical mixture of starting material, the desired mono-alkylated product, and the undesired di-alkylated byproduct (1,4-dipropylpiperazine). The key to favoring mono-alkylation is to use a large excess of piperazine relative to the alkylating agent (e.g., 5-10 equivalents). This ensures the alkylating agent is more likely to encounter an unreacted piperazine molecule than a mono-alkylated one. The unreacted piperazine can be recovered and recycled, making the process more cost-effective.
Section 2: Troubleshooting the Synthesis of 1-Propylpiperazine
This intermediate is critical, and its purity directly impacts the subsequent steps.
Q3: I'm seeing significant amounts of 1,4-dipropylpiperazine in my reaction. My yield of the mono-propylated product is below 40%. What's wrong?
This is a classic selectivity issue. The formation of the di-substituted byproduct is kinetically competitive.
-
Causality: Once some mono-propylated product forms, its remaining secondary amine is still nucleophilic and can react with the propyl halide. If the concentration of the mono-substituted product becomes significant relative to the starting piperazine, di-alkylation will increase.
-
Solution:
-
Increase Piperazine Excess: The most effective solution is to use a large excess of piperazine (at least 5 equivalents, 10 is better). This statistically favors the reaction of the limiting propyl halide with the more abundant starting material.
-
Slow Addition: Add the alkylating agent (e.g., 1-bromopropane) dropwise to the solution of piperazine at a controlled temperature (e.g., 0-25 °C). This keeps the instantaneous concentration of the alkylating agent low, further reducing the chance of a second alkylation.
-
Solvent Choice: Using a polar aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF) can effectively solvate the reactants.
-
Q4: How do I effectively purify 1-propylpiperazine from the excess piperazine and the di-propylated byproduct?
Separation can be achieved by exploiting the differences in boiling points and basicity.
-
Primary Method (Fractional Distillation): This is the most common and effective method.
-
Piperazine: ~146 °C
-
1-Propylpiperazine: ~185-188 °C
-
1,4-Dipropylpiperazine: >200 °C A well-controlled fractional distillation under atmospheric pressure can separate these components. Ensure your distillation column is efficient (e.g., Vigreux or packed column).
-
-
Alternative (Acid-Base Extraction): This is less efficient for separating mono- and di-alkylated products but can remove unreacted piperazine. The basicities are too similar for a clean separation. Distillation is superior.
Section 3: Troubleshooting the Cyanoethylation and Nitrile Reduction
Stage 1: Michael Addition with Acrylonitrile
Q5: My Michael addition reaction is slow or appears to stall.
-
Causality: The Michael addition of an amine to acrylonitrile is generally efficient, but its rate can be influenced by solvent and temperature. While often performed neat, a protic solvent can sometimes facilitate the proton transfer step in the mechanism.
-
Solutions:
-
Solvent: While the reaction can be run neat, using a protic solvent like methanol or ethanol can sometimes accelerate the reaction.
-
Temperature: The reaction is exothermic. It can be initiated at room temperature and may self-heat. If it is sluggish, gentle warming to 40-50 °C can increase the rate. However, be cautious, as excessive heat can cause polymerization of acrylonitrile.
-
Purity of Reagents: Ensure your 1-propylpiperazine is pure and free from any acidic contaminants that might protonate the amine, rendering it non-nucleophilic.
-
Q6: I'm getting a solid white polymer in my flask instead of the liquid nitrile product.
-
Causality: Acrylonitrile is highly prone to anionic or radical polymerization, especially in the presence of bases (like your amine reactant) or upon exposure to heat and light.
-
Solutions:
-
Inhibitor: Use acrylonitrile that contains a polymerization inhibitor like MEHQ (monomethyl ether hydroquinone). If you need to use inhibitor-free acrylonitrile, it should be used immediately after purification.
-
Control Temperature: This is critical. Add the acrylonitrile slowly to the 1-propylpiperazine, ensuring the internal temperature does not exceed 50-60 °C. Use an ice bath to manage the exotherm.
-
Minimize Reaction Time: Do not heat the reaction for longer than necessary. Monitor by TLC or GC until the starting amine is consumed, then proceed with workup immediately.
-
Stage 2: Reduction of 3-(4-Propylpiperazin-1-yl)propanenitrile
The choice of reducing agent is the most critical factor for yield and purity in this step.
Q7: My nitrile reduction is giving a low yield of the desired primary amine. Which reducing agent and conditions are best?
The efficiency of nitrile reduction can vary significantly based on the catalyst and reaction conditions. Catalytic hydrogenation is often preferred in industrial settings for its safety and cost-effectiveness.
-
Causality: In catalytic hydrogenation, the catalyst's nature, solvent, pressure, and presence of additives determine the reaction's success. Some catalysts may be poisoned by the amine functionality, while others can lead to side reactions like the formation of secondary amines (from the coupling of the intermediate imine with the final product). The presence of ammonia is a key strategy to suppress this side reaction.[3]
-
Recommended Conditions & Data Comparison: Based on systematic studies, Raney-Nickel in the presence of ammonia is a highly effective system.[3]
| Catalyst System | Solvent | Temp (°C) | Pressure (bar) | Time (h) | Conversion (%) | Yield (%) | Reference |
| Raney-Nickel | 7N NH₃ in MeOH | 40 | 10 | 5 | 100 | 98.9 | [3] |
| Raney-Nickel | MeOH | 40 | 10 | 1 | 97.6 | 62.8 | [3] |
| Raney-Cobalt | MeOH | 40 | 10 | 5 | 87 | 85 | [3] |
| 10% Pd/C | MeOH | 40 | 10 | 2 | 100 | 1.8 | [3] |
| 5% Rh/Alox | MeOH | 40 | 10 | 2 | 100 | 13.6 | [3] |
-
Expert Analysis: The data clearly shows that while many catalysts achieve full conversion of the nitrile, they fail to produce the desired primary amine in high yield, likely due to side reactions. The exception is Raney-Nickel when used with methanolic ammonia. The ammonia acts as a competitive nucleophile, minimizing the formation of secondary amine byproducts and dramatically improving the yield.[3] Palladium and Rhodium catalysts appear to be particularly unsuitable for this specific transformation.
Caption: Decision tree for troubleshooting low yields in the nitrile reduction step.
Section 4: Optimized Experimental Protocol
This protocol consolidates the best practices discussed above for the highest probability of success.
Step 1: Synthesis of 1-Propylpiperazine
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, addition funnel, and thermometer, add piperazine (10 eq.) and acetonitrile (ACN, sufficient to dissolve). Cool the mixture in an ice bath to 0-5 °C.
-
Alkylation: Add 1-bromopropane (1 eq.) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Workup: Filter the reaction mixture to remove piperazine hydrobromide salt. Concentrate the filtrate under reduced pressure to remove the ACN.
-
Purification: Subject the resulting crude oil to fractional distillation to isolate pure 1-propylpiperazine.
Step 2: Synthesis of 3-(4-Propylpiperazin-1-yl)propanenitrile
-
Setup: In a flask equipped with a stirrer and addition funnel, place the purified 1-propylpiperazine (1 eq.). Cool the flask in an ice bath.
-
Michael Addition: Add acrylonitrile (containing inhibitor, 1.1 eq.) dropwise, maintaining the internal temperature below 40 °C.
-
Reaction: Once the addition is complete, stir the reaction at room temperature for 2-4 hours until TLC/GC analysis shows complete consumption of the starting amine.
-
Purification: The product is often of sufficient purity to be used directly in the next step. If needed, it can be purified by vacuum distillation.
Step 3: Reduction to 3-(4-Propylpiperazin-1-yl)propan-1-amine
-
Setup: To a suitable hydrogenation reactor, add the crude 3-(4-propylpiperazin-1-yl)propanenitrile (1 eq.).
-
Catalyst & Solvent: Add 7N methanolic ammonia as the solvent. Carefully add Raney-Nickel (approx. 5-10% by weight of the nitrile) as a slurry in methanol.
-
Hydrogenation: Seal the reactor, purge with nitrogen, then pressurize with hydrogen to 10 bar (approx. 145 psi).[3]
-
Reaction: Stir the reaction mixture at 40 °C for 5-8 hours, monitoring hydrogen uptake.[3]
-
Workup: Once the reaction is complete, carefully depressurize the reactor and purge with nitrogen. Filter the mixture through a pad of Celite® to remove the Raney-Nickel catalyst. Caution: Raney-Nickel is pyrophoric and the filter cake should not be allowed to dry. Keep it wet with methanol and dispose of it properly.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude amine can be purified by vacuum distillation to yield the final product as a clear oil.
Section 5: Final Product Purification and Handling
Q8: I am having difficulty with the final purification. Column chromatography gives significant streaking, and my product seems to have some water solubility.
-
Causality: The final product is a diamine, making it quite polar and basic. This polarity leads to high water solubility, complicating aqueous extractions. On silica gel (which is acidic), the basic amine binds strongly, leading to tailing and poor separation during column chromatography.
-
Solutions:
-
Vacuum Distillation: This is the preferred method for final purification on a laboratory scale. The product is a liquid, and this method effectively removes non-volatile impurities.
-
Modified Column Chromatography: If chromatography is necessary, use a modified stationary phase or solvent system.
-
Basic Alumina: Use basic alumina instead of silica gel to prevent strong binding.
-
Amine Additive: If using silica, add a small amount of a volatile base like triethylamine (~1%) or ammonium hydroxide (~0.5%) to your eluent system (e.g., Dichloromethane/Methanol/Triethylamine). This competitively binds to the acidic sites on the silica, allowing your product to elute more cleanly.
-
-
Extraction: To minimize loss during aqueous workup, saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility before extracting with a solvent like ethyl acetate or dichloromethane.[4]
-
References
-
PubChem. 3-(4-Ethylpiperazin-1-yl)propan-1-amine. National Center for Biotechnology Information. [Link]
- Google Patents. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl)
-
Di Martino, R. M. C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
PrepChem.com. Synthesis of d) 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamine. [Link]
-
PubChem. 3-(4-Methylpiperidin-1-yl)propan-1-amine. National Center for Biotechnology Information. [Link]
-
ResearchGate. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]
-
National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]
-
Reddit. Reductive amination of piperazine. r/OrganicChemistry. [Link]
- Google Patents.
-
National Institutes of Health. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]
-
ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
MDPI. Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. [Link]
- Google Patents.
-
National Institutes of Health. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]
-
ResearchGate. Intramolecular reductive amination for the preparation of piperazines. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
-
ChemSynthesis. Piperazines database - synthesis, physical properties. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
Sources
Technical Support Center: Navigating Side Reactions in Piperazine C-H Functionalization
Welcome to the Technical Support Center dedicated to providing in-depth guidance on a critical aspect of modern synthetic chemistry: the C-H functionalization of piperazines. As a privileged scaffold in medicinal chemistry, the ability to precisely modify the carbon framework of piperazine opens up new avenues for drug discovery. However, the presence of two nitrogen atoms, while bestowing favorable pharmacological properties, also introduces a unique set of challenges, often leading to undesired side reactions.[1][2]
This guide is structured to address the specific issues encountered by researchers in the lab. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to not only troubleshoot but also to proactively design more robust and efficient reactions.
Part 1: Troubleshooting Guides - A Problem/Solution Approach
This section is designed to be your first point of reference when a piperazine C-H functionalization reaction does not proceed as planned.
Issue 1: Low or No Conversion - Suspected Catalyst Inhibition or Deactivation
Question: I am attempting a palladium-catalyzed α-C-H arylation of an N-Boc protected piperazine, but I am observing very low conversion of my starting material, and sometimes the reaction stalls completely. What are the likely causes and how can I address this?
Answer: This is a classic problem in the C-H functionalization of nitrogen-containing heterocycles, and with piperazines, the issue is often exacerbated.[1] The primary culprit is typically catalyst poisoning or deactivation, where the Lewis basic nitrogen atoms of the piperazine coordinate too strongly to the metal center, preventing the catalytic cycle from proceeding efficiently.
Causality and Mechanistic Insight:
The catalytic cycle in many palladium-catalyzed C-H functionalizations requires the metal center to be accessible to both the C-H bond and the coupling partner. The lone pairs on the piperazine nitrogens can act as strong ligands, binding to the palladium catalyst and forming stable, off-cycle complexes that are catalytically inactive. This is particularly problematic with unprotected or mono-protected piperazines where the second nitrogen is free to interfere.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in piperazine C-H functionalization.
Recommended Actions & Protocols:
-
Protecting Group Strategy: If your piperazine is not fully protected, consider introducing a second Boc group to generate the N,N'-di-Boc-piperazine. This significantly reduces the Lewis basicity of the nitrogen atoms.[2]
-
Ligand Choice: For palladium catalysis, sterically hindered and electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often crucial. These ligands can promote the desired C-H activation and reductive elimination steps while discouraging catalyst inhibition.
-
Catalyst Choice: While Pd(OAc)₂ is a common precatalyst, it requires in-situ reduction to the active Pd(0) species. In the presence of coordinating amines, this reduction can be inefficient. Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be more effective.
-
Use of Additives: Silver salts (e.g., Ag₂CO₃, AgOAc) can act as both halide scavengers and re-oxidants for the palladium catalyst, helping to maintain its active state.
Issue 2: Poor Selectivity - Formation of N-Arylated and/or Di-substituted Byproducts
Question: My C-H functionalization is working, but I am getting a significant amount of the N-arylated byproduct. In some cases, I also see di-C-H functionalization. How can I improve the selectivity for mono-C-H functionalization?
Answer: This is a common selectivity challenge that arises from the comparable reactivity of the N-H (if present) and C-H bonds, as well as the multiple reactive C-H sites on the piperazine ring.
Causality and Mechanistic Insight:
-
N- vs. C-H Functionalization: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the N-H bond of a mono-protected piperazine can be more reactive towards oxidative addition than the C-H bonds, leading to N-arylation.
-
Mono- vs. Di-substitution: Once the first C-H functionalization has occurred, the electronic properties of the piperazine ring are altered. Depending on the reaction conditions and the directing group, a second C-H functionalization can sometimes be competitive with the first.
Strategies for Enhancing Selectivity:
-
Protecting Groups are Key: The choice of protecting group is the most critical factor in directing selectivity.
-
For C-H Functionalization over N-H: Ensure both nitrogen atoms are protected. An N,N'-di-Boc piperazine is an excellent substrate for many C-H functionalization reactions as it completely blocks N-functionalization.[2]
-
For Mono- over Di-C-H Functionalization: The steric bulk of the protecting group can influence the accessibility of the second C-H bond. Using a bulky protecting group on one nitrogen can sterically hinder the approach to the adjacent C-H bonds on that side of the ring.
-
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the reagents is crucial. Using a slight excess of the piperazine starting material relative to the coupling partner can favor mono-substitution.
Data-Driven Insights: Protecting Group and Substituent Effects on Selectivity
| Piperazine Substrate | Reaction Type | Key Condition | Desired Product Yield (%) | Side Product(s) & Yield (%) | Reference |
| N-Boc-piperazine | Pd-catalyzed Arylation | 1.2 eq. Aryl Bromide | Low | N-Arylation (Major) | Conceptual |
| N,N'-di-Boc-piperazine | Photoredox Alkylation | Michael Acceptor | >80 | - | [2] |
| N-Boc-N'-alkyl-piperazine | α-Lithiation | Bulky alkyl group (e.g., t-Bu) | Good | Reduced ring fragmentation | [3] |
| N-Boc-N'-benzyl-piperazine | α-Lithiation | Less bulky alkyl group | Moderate | Increased ring fragmentation | [3] |
Issue 3: Formation of Oxidized Byproducts
Question: I am performing an α-lithiation of an N-Boc-piperazine followed by trapping with an electrophile. While I get some of my desired product, I also isolate a significant amount of an oxidized byproduct. What is happening and how can I prevent it?
Answer: The formation of oxidized byproducts in α-lithiation reactions of piperazines is a known issue, particularly when certain electrophiles are used.[1]
Causality and Mechanistic Insight:
The α-lithiated piperazine is a potent reducing agent. When certain electrophiles, such as benzophenone, are used as trapping agents, a single-electron transfer (SET) from the lithiated piperazine to the electrophile can occur. This generates a piperazine radical and a ketyl radical anion. The piperazine radical can then undergo further oxidation or dimerization, leading to undesired byproducts.[1]
Sources
Technical Support Center: Troubleshooting HPLC Peak Tailing with Amine Compounds
Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues, specifically when analyzing amine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet frustrating chromatographic challenge. Here, we will delve into the root causes of peak tailing for basic compounds and provide practical, field-proven solutions to achieve symmetrical, sharp peaks for reliable quantification and resolution.
Frequently Asked Questions (FAQs)
Q1: Why do my amine compounds consistently show peak tailing in reversed-phase HPLC?
A: This is a classic issue rooted in the fundamental chemistry of silica-based stationary phases. The primary cause of peak tailing for amine compounds is secondary interactions with residual silanol groups (Si-OH) on the silica surface of the HPLC column packing material.[1][2][3]
Here's a breakdown of the mechanism:
-
Silanol Acidity: The surface of silica is populated with silanol groups, which are weakly acidic.[4]
-
Analyte Basicity: Amine compounds are basic and, depending on the mobile phase pH, can exist in a protonated, positively charged state (R-NH3+).
-
Ionic Interactions: At mobile phase pH levels above approximately 3, a significant portion of the silanol groups become deprotonated and negatively charged (Si-O-).[5] This creates strong ionic interactions between the positively charged amine analyte and the negatively charged sites on the stationary phase.[1][6][7] These interactions are stronger than the desired hydrophobic interactions of the reversed-phase separation, leading to a mixed-mode retention mechanism. This causes some analyte molecules to be retained longer than others, resulting in a "tailing" peak shape.[1][2]
dot graph TD; A[Protonated Amine Analyte (+)] -- "Strong Ionic Interaction" --> B(Deprotonated Silanol Group (-)); B -- "Causes" --> C(Secondary Retention); C -- "Leads to" --> D(Peak Tailing); subgraph "Undesired Interaction on Silica Surface" A; B; C; D; end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124
caption: "Mechanism of Peak Tailing for Amines" enddot
Troubleshooting Guides
Issue 1: My amine peak is tailing. What is the first and simplest adjustment I should try?
A: The most straightforward initial approach is to adjust the mobile phase pH . By lowering the pH, you can suppress the ionization of the problematic silanol groups.
The Causality: Silanol groups have a pKa in the range of 3.5-4.5. By reducing the mobile phase pH to below 3 (a common starting point is pH 2.5-3.0), the vast majority of silanol groups will be protonated (Si-OH) and therefore neutral.[1][8] This minimizes the strong ionic interaction with your protonated amine analyte, leading to a separation dominated by the intended reversed-phase mechanism and a significantly improved peak shape.
Step-by-Step Protocol: Mobile Phase pH Adjustment
-
Buffer Selection: Choose a buffer with a pKa close to your target pH. For a pH of 2.5-3.0, a phosphate buffer is a robust choice.[8]
-
Preparation: Prepare a 10-20 mM aqueous buffer solution.
-
pH Adjustment: Adjust the pH of the aqueous portion of your mobile phase before adding the organic modifier. Use an acid like phosphoric acid to lower the pH.
-
System Equilibration: Thoroughly flush your HPLC system and column with the new mobile phase until the backpressure and detector baseline are stable. This may take 10-20 column volumes.
-
Injection: Inject your amine standard and observe the peak shape.
dot graph LR; subgraph "High pH (>4)" A("Amine (+)") -- "Ionic Interaction" --> B("Silanol (-)"); B --> C("Peak Tailing"); end subgraph "Low pH (<3)" D("Amine (+)") -- "No Ionic Interaction" --> E("Silanol (Neutral)"); E --> F("Symmetrical Peak"); end style B fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 caption: "Effect of Mobile Phase pH on Peak Shape" enddot
Issue 2: I've lowered the pH, but I still see some peak tailing. What's my next step?
A: If pH adjustment alone is insufficient, the next strategy is to introduce a mobile phase additive that acts as a competing base or an ion-pairing agent.
The Causality: These additives work in a few ways to mitigate the remaining silanol interactions.
-
Competing Bases (Silanol Suppressors): Small, basic molecules like triethylamine (TEA) are added to the mobile phase.[8] TEA, being a base, will preferentially interact with the acidic silanol sites, effectively "masking" them from your analyte.[7][8] This reduces the availability of active sites for secondary interactions.
-
Ion-Pairing Agents: Reagents like trifluoroacetic acid (TFA) are commonly used.[9] TFA serves a dual purpose: it lowers the mobile phase pH and its counter-ion (trifluoroacetate) can form an ion pair with the protonated amine analyte. This ion pair is neutral and more hydrophobic, leading to better retention and peak shape in reversed-phase chromatography.
| Additive | Typical Concentration | Mechanism of Action | Advantages | Disadvantages |
| Triethylamine (TEA) | 5-25 mM | Competing base; masks silanol sites.[8] | Effective for improving peak shape. | Can shorten column lifetime; not ideal for LC-MS due to ion suppression.[8] |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% (v/v) | Lowers pH and acts as an ion-pairing agent.[9] | Excellent for peak shape; volatile and suitable for LC-UV.[10] | Strong ion suppression in mass spectrometry (LC-MS).[10] |
| Formic Acid | 0.1% (v/v) | Lowers pH. | Good alternative to TFA for LC-MS as it causes less ion suppression.[10] | May not be as effective as TFA for improving peak shape in all cases. |
Step-by-Step Protocol: Using a Mobile Phase Additive (Example with TEA)
-
Preparation: Prepare your mobile phase as usual. Add a small, precise amount of TEA to the aqueous portion of the mobile phase to achieve the desired concentration (e.g., 10 mM).
-
pH Readjustment: After adding TEA, re-adjust the pH of the aqueous phase to your target value using an acid like phosphoric acid.
-
System Equilibration: It is crucial to allow sufficient time for the additive to equilibrate with the stationary phase. Flush the column with at least 20-30 column volumes of the new mobile phase.
-
Injection: Inject your sample and evaluate the peak symmetry.
Issue 3: My methods are constrained (e.g., I cannot significantly alter the pH or use certain additives). What column choices can help with amine peak tailing?
A: In situations with limited mobile phase flexibility, selecting the right column chemistry is paramount. Modern HPLC columns offer several features designed to minimize silanol interactions.
The Causality: Column manufacturers have developed various strategies to create more inert stationary phases.
-
High-Purity Silica and End-capping: Modern columns are typically made from high-purity silica with low metal content, which reduces the acidity of silanol groups.[2] Additionally, a process called "end-capping" is used where smaller silane reagents (like trimethylchlorosilane) are reacted with the remaining free silanol groups after the primary C18 bonding. This sterically hinders access to many of the problematic silanols.[5]
-
Polar-Embedded Phases: These columns have a polar functional group (e.g., an amide or carbamate) embedded within the C18 alkyl chain.[5] This polar group helps to "shield" the residual silanols from basic analytes. It also improves the column's wettability, making it more robust when using highly aqueous mobile phases and preventing "hydrophobic collapse".[11][12]
-
Charged Surface Hybrid (CSH) Particles: These columns have a low level of positive charges on the surface of the stationary phase. This creates a slight repulsive effect on protonated basic analytes, which helps to counteract the attractive forces from any residual negative silanol sites, resulting in improved peak shapes.[13]
Recommendations for Column Selection for Amine Compounds:
| Column Type | Key Feature | Best For |
| Modern, High-Purity, End-capped C18 | Reduced silanol activity. | General purpose, good starting point. |
| Polar-Embedded Phase | Shielding of silanols, resistance to hydrophobic collapse.[5] | Highly aqueous mobile phases and polar amines. |
| Charged Surface Hybrid (CSH) C18 | Surface charge repulsion of basic analytes.[13] | Achieving good peak shape at low ionic strength and across a range of pH. |
| Polymer-Based Columns | No silanol groups. | Situations where silica-based columns fail, especially at high pH.[14] |
Experimental Protocol: Column Screening
-
Select Columns: Choose 2-3 columns with different technologies (e.g., a modern end-capped C18, a polar-embedded phase, and a CSH C18).
-
Identical Conditions: Run your amine standard on each column using the exact same mobile phase, gradient, temperature, and flow rate.
-
Compare Peak Shape: Analyze the resulting chromatograms, paying close attention to the peak tailing factor (Asymmetry factor). A value closer to 1.0 indicates a more symmetrical peak.
-
Optimize: Select the column that provides the best peak shape and then proceed with further method optimization if necessary.
Issue 4: I've tried everything above, but I'm still seeing some tailing. Are there any other instrumental or physical issues I should check?
A: Yes, if chemical solutions have been exhausted, it's time to investigate potential physical or instrumental problems. Peak tailing can also be caused by issues outside of the column chemistry.[15]
Potential Causes and Troubleshooting Steps:
-
Column Void or Bed Deformation: A void at the head of the column or a disturbed packing bed can cause peak distortion that often manifests as tailing or fronting.[1][15]
-
Troubleshooting:
-
Disconnect the column from the detector and reverse the flow direction.
-
Flush the column with a strong solvent (like 100% acetonitrile or methanol) at a low flow rate for about 10-15 column volumes.[1] This can sometimes wash away particulates blocking the inlet frit.
-
Reconnect the column in the correct flow direction and re-test. If the problem persists, the column may be irreversibly damaged and require replacement.
-
-
-
Extra-Column Volume: Excessive volume between the injector, column, and detector can lead to band broadening and peak tailing.[5][15]
-
Troubleshooting:
-
Tubing: Use tubing with the narrowest possible internal diameter (e.g., 0.005" or ~0.125 mm) and keep the length as short as possible, especially between the column and the detector.[5]
-
Fittings: Ensure all fittings are properly made and tightened to avoid dead volumes.
-
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to peak distortion.
-
Troubleshooting:
-
Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
dot graph TD; A("Peak Tailing Observed") --> B{Is it only the amine peak?}; B -- "Yes" --> C{Chemical Issues}; B -- "No, all peaks" --> D{Physical/Instrumental Issues}; C --> E[Adjust Mobile Phase pH]; E --> F[Add Mobile Phase Additive]; F --> G[Select a Specialized Column]; D --> H[Check for Column Void]; H --> I[Minimize Extra-Column Volume]; I --> J[Check for Sample Overload]; A -.-> K(Final Symmetrical Peak); G --> K; J --> K;
caption: "Troubleshooting Workflow for Peak Tailing" enddot
References
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Unknown. (n.d.). HPLC Troubleshooting Guide.
- Chrom Tech. (2025). What Causes Peak Tailing in HPLC?.
- TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
- SIELC Technologies. (n.d.). TFA (Trifluoroacetic Acid).
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Waters Corporation. (n.d.). What is a good column choice for analysis of a quaternary amine compound? - WKB107141.
- Rosés, M., et al. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. ResearchGate.
- Nawrocki, J., et al. (2021). Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. LCGC International.
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
- MicroSolv. (2025). Amide or Amino HPLC Columns What are the Differences.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- MicroSolv. (2025). Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS - FAQ.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
- Velocity Scientific Solutions. (n.d.). Hydrophobic Phase Collapse, AQ Reversed Phase Chromatography Columns and Their Applications.
- Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?.
- Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Trifluoroacetic acid.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Axion Labs. (n.d.). HPLC Peak Tailing.
- Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
- Journal of Chromatographic Science. (n.d.). The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Quora. (2020). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid?.
- Welch Materials. (2025). Preventing Hydrophobic Collapse: Demystifying AQ Columns.
- LCGC International. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- Chromatography Forum. (2010). Amine analysis.
- Veeprho. (2025). Exploring the Different Mobile Phases in HPLC.
- Santa Cruz Biotechnology. (n.d.). Ion Pair Reagents.
- Elsevier. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
- Shodex HPLC Columns. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent.
- SIELC Technologies. (n.d.). HPLC ELSD Method for Analysis Trifluoroacetic acid on Primesep B4 Column.
- Welch Materials. (2025). Amino (NH2) Column: How to Keep High Performance?.
- SCIEX. (2019). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?.
- ACS Publications. (2026). Analysis of Proteins and Peptides by Electrokinetic Stacking Coupled with Paper Spray Mass Spectrometry.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 5. chromtech.com [chromtech.com]
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- 7. Performance of amines as silanol suppressors in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
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Technical Support Center: Optimizing Mobile Phase for Piperazine Derivative Separation
Welcome to the technical support center for chromatographers working with piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges in method development. Here, we will move beyond generic advice and delve into the mechanistic reasons for common issues and provide actionable, field-proven protocols to resolve them.
Introduction: The Challenge of Piperazine Derivatives
Piperazine and its derivatives are a cornerstone of many pharmaceuticals, known for their basic nature due to the two nitrogen atoms within the heterocyclic ring.[1][2] This basicity is the primary source of chromatographic difficulty. The parent piperazine molecule has two pKa values, approximately 5.35 and 9.73, meaning its ionization state is highly dependent on mobile phase pH.[1][3][4] On traditional silica-based reversed-phase columns (e.g., C18), these positively charged basic compounds can interact strongly with negatively charged residual silanol groups (Si-O⁻) on the silica surface, leading to a host of problems including poor peak shape, low sensitivity, and inconsistent retention times.[5][6][7]
This guide provides a question-and-answer-based approach to troubleshoot and optimize your mobile phase strategy, ensuring robust and reproducible separations.
Troubleshooting Guides & FAQs
Question 1: Why are my piperazine derivative peaks showing severe tailing?
Answer: Peak tailing is the most common issue when analyzing basic compounds like piperazines. The primary cause is a secondary retention mechanism where the positively charged analyte interacts with ionized residual silanol groups on the silica stationary phase.[5][6][7] This strong ionic interaction is kinetically slow compared to the primary hydrophobic retention, causing a portion of the analyte molecules to lag behind the main peak band, resulting in a "tail."[6][8]
Solutions & Protocols:
There are two primary strategies to mitigate this issue: controlling the ionization of both the analyte and the silanols, or masking the silanols.
Strategy A: Control Ionization via Mobile Phase pH
The goal is to operate at a pH where either the analyte is neutral or the silanols are protonated (neutral).
-
Low pH (e.g., pH 2.5-3.5): At this pH, the acidic silanol groups (pKa ~3.5-4.5) are fully protonated (Si-OH) and thus neutral. Your basic piperazine derivative will be fully protonated (positively charged). This eliminates the strong ionic secondary interaction, significantly improving peak shape.[5][9]
-
High pH (e.g., pH > 9): At a pH well above the pKa of your piperazine derivative, the molecule will be in its neutral, free-base form. This prevents ionic interactions with the now deprotonated silanol groups.[10][11][12] This approach often yields excellent peak shape and can increase retention for less hydrophobic derivatives.[13]
Protocol: pH Screening for a New Piperazine Derivative
Column Selection: Start with a modern, high-purity, end-capped C18 column. If you plan to explore high pH, you MUST use a column specifically designed for high pH stability (e.g., hybrid silica or polymer-based columns).[9][10]
Low pH Mobile Phase Prep:
Aqueous Phase (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water.
Organic Phase (B): 0.1% Formic Acid or 0.1% TFA in Acetonitrile.
High pH Mobile Phase Prep:
Aqueous Phase (A): 10 mM Ammonium Bicarbonate or 0.1% Ammonium Hydroxide in water, pH adjusted to 10.
Organic Phase (B): Acetonitrile.
Scouting Gradient: Run a fast generic gradient (e.g., 5-95% B over 10 minutes) with your analyte under both low and high pH conditions.
Evaluation: Compare the peak shape (asymmetry factor) from both runs. One condition will likely provide a significantly better peak shape, which you can then optimize further.
Question 2: I've adjusted the pH, but I still see some tailing. What's next?
Answer: If pH adjustment alone is insufficient, the next step is to use a mobile phase additive that acts as a "competing base" or "silanol blocker." These additives are typically small amines that interact with the active silanol sites, effectively shielding your analyte from them.
-
Triethylamine (TEA): TEA is a classic choice.[14] It is a basic amine that competes with your analyte for interaction with the residual silanols. By adding a small concentration (e.g., 0.1-0.2%) to the mobile phase, you can effectively mask these secondary interaction sites.[8][14] However, TEA is not MS-compatible due to its ion-suppressing effects and high boiling point.[15]
-
Ammonium Salts (Formate/Acetate): These are volatile buffers and are the standard for LC-MS compatible methods.[15][16] The ammonium ion (NH₄⁺) can provide a weak competing base effect, while the buffer capacity helps maintain a stable pH, which is crucial for reproducibility.[17][18]
Data Summary: Common Mobile Phase Additives
| Additive | Typical Concentration | Primary Function | MS Compatibility | Notes |
| Formic Acid | 0.05 - 0.1% | Acidifier, proton source for ESI+ | Excellent | Good for achieving low pH (~2.7) and provides sharp peaks for most bases.[17] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Acidifier, Ion-Pairing Agent | Poor | Excellent for peak shape but causes severe ion suppression in ESI-MS.[17] |
| Ammonium Formate | 5 - 20 mM | Buffer, weak competing base | Excellent | Provides pH control and is a volatile, MS-friendly choice.[15][18] |
| Ammonium Hydroxide | 0.05 - 0.1% | Basifier | Good | Used to create high pH mobile phases for neutralizing basic analytes.[17][19] |
| Triethylamine (TEA) | 0.1 - 0.5% | Silanol Blocker | No | Very effective at reducing peak tailing for UV-based methods.[14] |
Question 3: How do I improve the resolution between my main piperazine compound and its closely related impurities?
Answer: Improving resolution requires manipulating the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k).
-
Optimize Selectivity (α): This is often the most impactful parameter.
-
Change Organic Solvent: Switching from acetonitrile to methanol (or vice-versa) can alter elution order and improve separation by changing the nature of the hydrophobic interactions.
-
Fine-Tune pH: Small changes in pH near the pKa of an analyte or impurity can change its ionization state and hydrophobicity, leading to significant shifts in retention time and improved selectivity.[9][20]
-
Use a Different Column: Switching to a different stationary phase (e.g., Phenyl-Hexyl or Embedded Polar Group) can introduce different retention mechanisms (like pi-pi interactions) and dramatically change selectivity.
-
-
Increase Retention (k'): Increasing the retention factor for early eluting peaks can improve their separation.
-
Decrease Organic Content: Lower the percentage of acetonitrile or methanol in your mobile phase. This will increase the retention of all components.[21]
-
Use a Weaker Solvent: Methanol is a weaker organic solvent than acetonitrile. Replacing acetonitrile with methanol will generally lead to longer retention times.
-
-
Increase Efficiency (N):
-
Use a Longer Column: Doubling the column length can improve resolution, but it will also double the backpressure and run time.[22]
-
Use Smaller Particle Size Columns: Switching from a 5 µm to a sub-2 µm or core-shell column will dramatically increase efficiency and resolution.
-
Workflow: Troubleshooting Poor Resolution
Caption: Decision workflow for improving chromatographic resolution.
Question 4: My piperazine derivative is very polar and has poor retention even with 100% aqueous mobile phase. What should I do?
Answer: This is a classic case where reversed-phase chromatography is not the ideal mode. For very polar basic compounds that are unretained on C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended technique.[23][24]
In HILIC, you use a polar stationary phase (like bare silica, amide, or zwitterionic phases) with a mobile phase that has a high concentration of organic solvent (typically >80% acetonitrile).[24][25] A thin layer of water is adsorbed onto the stationary phase, and your polar analyte partitions into this aqueous layer, leading to retention. Elution is achieved by increasing the water content in the mobile phase.[23][24]
Protocol: Initial HILIC Method Development
Column: Select a HILIC column (e.g., Amide or Silica).
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water.
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water.
Gradient: Start at 100% A and run a gradient to 100% B over 10-15 minutes.
Optimization: Adjust the gradient slope and buffer concentration to achieve optimal retention and peak shape. HILIC is particularly sensitive to the water content in the mobile phase and sample diluent.
Question 5: How do I choose between low pH and high pH for an LC-MS method?
Answer: While low pH (e.g., 0.1% formic acid) is a common starting point for LC-MS analysis of basic compounds, high pH mobile phases can sometimes offer superior sensitivity in positive electrospray ionization (ESI+).[13][26] This may seem counterintuitive, as the analyte is neutral at high pH. However, the signal intensity in ESI-MS is not solely dependent on the solution-phase charge state.
Recent studies have shown that for many basic compounds, using a high pH mobile phase (like 0.1% ammonium hydroxide) can lead to a significantly better signal in ESI+ mode compared to acidic conditions.[19] The best approach is empirical.
Workflow: pH Selection for LC-MS Sensitivity
References
-
J Sep Sci. 2004 Mar;27(4):284-92. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. [Link]
-
Shimadzu. Mobile phases compatible for LC/MS. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 4837, Piperazine. [Link]
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Molbase. Piperazine (C4H10N2) properties. [Link]
-
Wikipedia. Piperazine. [Link]
-
Journal of Chemical & Engineering Data. 2011 56 (4), 1304-1308. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
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PharmaGuru. HPLC Method Development For Basic Molecules: A Case Study. [Link]
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Element Lab Solutions. Peak Tailing in HPLC. [Link]
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Biomedical Chromatography. 2019 Jan;33(1):e4409. Use of high-pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis. [Link]
-
Excellence in Analytical Chemistry. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. [Link]
-
SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. [Link]
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Taylor & Francis Online. The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]
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Axion Labs. HPLC Peak Tailing. [Link]
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LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
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Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]
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Phenomenex. How to Reduce Peak Tailing in HPLC? [Link]
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ResearchGate. Request PDF: Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. [Link]
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PMC - NIH. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]
-
PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]
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Wikipedia. Reversed-phase chromatography. [Link]
-
Pharma Knowledge Forum. How to Develop HPLC Method for Basic Compounds. [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
LCGC International. But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. [Link]
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]
-
Hawach. Reasons for Peak Tailing of HPLC Column. [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
ALWSCI. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. [Link]
-
Obrnuta faza. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
-
Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Piperazine. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Shimadzu (Europe). Mobile phases compatible for LCMS. [Link]
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ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
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Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. [Link]
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Chromatography Today. What are the Reasons for Resolution Failure in HPLC? [Link]
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International Journal of Pharmaceutical Research and Applications. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
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UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
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PMC - NIH. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. [Link]
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YouTube. How do you analyze basic analytes at basic pH using LC-MS/MS ES+? [Link]
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Biotage. How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. [Link]
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LinkedIn. [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? [Link]
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Agilent. Making LC Methods MS Friendly. [Link]
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Preventing degradation of 3-(4-Propylpiperazin-1-yl)propan-1-amine during storage
Technical Support Center: 3-(4-Propylpiperazin-1-yl)propan-1-amine
A Guide to Preventing Degradation During Storage and Handling
Welcome to the technical support guide for 3-(4-Propylpiperazin-1-yl)propan-1-amine. As a molecule featuring both a primary and a tertiary amine built upon a piperazine scaffold, its stability is paramount for reproducible and reliable experimental outcomes. This guide, structured by a Senior Application Scientist, provides in-depth, field-proven insights into the causes of degradation and offers robust protocols to maintain the integrity of your compound.
Part 1: Frequently Asked Questions - Understanding the "Why"
This section addresses the fundamental chemical principles governing the stability of 3-(4-Propylpiperazin-1-yl)propan-1-amine.
Q1: What are the primary chemical groups on this molecule and how do they influence its stability?
A: This molecule has three key structural features that dictate its reactivity and potential for degradation:
-
Primary Aliphatic Amine (-NH₂): Located at the end of the propane chain, this group is a strong nucleophile and base. It is highly susceptible to oxidation and reaction with atmospheric carbon dioxide.[1][2]
-
Tertiary Aliphatic Amine (>N-): The nitrogen within the piperazine ring attached to the propyl group is also basic and prone to oxidation, typically forming N-oxides.[3][4]
-
Piperazine Ring: This cyclic diamine structure is generally stable but can be sensitive to strong oxidizing agents and light.[5][6] Its derivatives are known to require storage protected from light and air.[6][7]
Q2: My initially colorless amine solution has turned yellow or brown. What is causing this discoloration?
A: The development of a yellow or brown hue is a classic indicator of atmospheric oxidation .[2] Both the primary and tertiary amine functionalities can be oxidized by oxygen from the air. This process can be accelerated by exposure to light and trace metal impurities. The colored products are often complex mixtures of oxidized species, including nitroso and nitro compounds, which can interfere with your experiments.[3][4]
Q3: I've observed a white precipitate forming in my neat sample or concentrated stock solution. What is it?
A: A white precipitate is most commonly the result of the amine reacting with atmospheric carbon dioxide (CO₂) .[8][9] The basic amine groups react with CO₂ in the presence of trace moisture to form carbamate or bicarbonate salts, which are often insoluble in the parent amine or organic solvents.[8][10][11] This reaction not only reduces the concentration of the active compound but can also alter the pH of your solutions.
Q4: Is 3-(4-Propylpiperazin-1-yl)propan-1-amine sensitive to light?
A: Yes, compounds containing amine functional groups can be susceptible to photodegradation.[12] UV light can provide the energy to initiate the formation of radicals, leading to a cascade of degradation reactions, including N-dealkylation and oxidation.[12] Piperazine itself is noted to be photosensitive, turning dark upon exposure to light.[6][7] Therefore, protection from light is a critical storage parameter.
Part 2: Troubleshooting Guide & Mitigation Protocols
This section provides actionable solutions to common problems encountered during the storage and use of your amine.
Issue 1: Inconsistent Assay Results or Loss of Compound Potency
-
Underlying Cause: This is the most common consequence of compound degradation. The formation of oxides, carbamates, and other byproducts lowers the effective concentration of your target molecule and can introduce impurities that may inhibit or interfere with your biological or chemical system.
-
Troubleshooting Protocol:
-
Visual Inspection: Check the physical appearance of your stock. Has the color changed? Is there any precipitate?
-
Purity Re-assessment: If degradation is suspected, it is crucial to re-verify the purity of the material. The recommended analytical techniques are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and any potential degradants.[13][14][15]
-
Action: If significant degradation (>5%) is confirmed, the stock should be discarded. Prepare a fresh stock solution from a new aliquot of solid material, strictly following the handling protocols below.
-
Issue 2: Precipitate Formation in a Stock Solution
-
Underlying Cause: As discussed, this is likely due to CO₂ absorption.
-
Mitigation Protocol:
-
Inert Gas Handling: All handling of the neat compound and preparation of solutions should be performed under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with air and CO₂. A glovebox or a Schlenk line is highly recommended.
-
Solvent Quality: Use only anhydrous, research-grade solvents. Solvents that have been opened and stored for extended periods can absorb atmospheric moisture and CO₂, which will accelerate degradation.
-
Filtration: If a small amount of precipitate is observed in an otherwise valuable solution, it may be possible to remove it by filtering through a 0.22 µm syringe filter (ensure filter material is compatible with your solvent). However, be aware that the concentration of the filtered solution will be lower than intended. Re-quantification is advised.
-
Core Experimental Protocols
Protocol 1: Recommended Long-Term Storage
This protocol is designed to maximize the shelf-life of 3-(4-Propylpiperazin-1-yl)propan-1-amine in its neat form.
-
Container: Use an amber glass vial with a PTFE-lined screw cap to protect from light and ensure an airtight seal.
-
Atmosphere: Before sealing, flush the vial headspace with a gentle stream of dry argon or nitrogen for at least 30-60 seconds. This displaces oxygen and moisture.
-
Sealing: Tighten the cap securely. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Temperature: Store the sealed vial at the recommended temperature. See the table below for guidance.
-
Aliquoting: Upon receipt, if the quantity is large, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the entire batch to the atmosphere.
Storage Condition Comparison
| Parameter | Condition 1 (Recommended) | Condition 2 (Acceptable, Short-Term) | Condition 3 (Not Recommended) |
| Temperature | -20°C to -80°C | 2-8°C[6] | Room Temperature |
| Atmosphere | Inert (Argon or Nitrogen) | Air | Air |
| Container | Amber Glass Vial, PTFE Cap | Amber Glass Vial | Clear Vial |
| Expected Stability | > 1 year | Months | Weeks to Months |
Protocol 2: Preparation of a Stock Solution
This workflow minimizes degradation during the critical step of solution preparation.
-
Pre-equilibration: Allow the sealed vial of the neat compound to warm to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Environment: Transfer the vial into a glovebox or use a Schlenk line.
-
Weighing: Weigh the required amount of the compound into a new, clean vial.
-
Solvent Addition: Add the appropriate volume of anhydrous solvent (e.g., DMSO, Ethanol) using a fresh syringe.
-
Mixing: Mix thoroughly until fully dissolved.
-
Storage of Solution: Store the stock solution in small-volume aliquots in cryovials at -20°C or -80°C. Ensure the vials are sealed tightly.
Part 3: Visualization of Degradation & Handling
Diagram 1: Key Degradation Pathways
This diagram illustrates the two primary routes of degradation for 3-(4-Propylpiperazin-1-yl)propan-1-amine when exposed to the atmosphere.
Caption: Primary degradation routes via oxidation and CO₂ reaction.
Diagram 2: Recommended Handling Workflow
This flowchart outlines the critical steps for preparing a stock solution while preserving compound integrity.
Caption: Workflow for preparing stable amine stock solutions.
References
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- Anonymous. (n.d.). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Royal Society of Chemistry.
- Anonymous. (n.d.). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study.
- Anonymous. (n.d.).
- Anonymous. (n.d.). Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface.
- Anonymous. (n.d.). How Do Amines React With Other Chemicals?. YouTube.
- Anonymous. (n.d.). Innovative green oxidation of amines to imines under atmospheric oxygen. Royal Society of Chemistry.
- Anonymous. (2022). Innovative green oxidation of amines to imines under atmospheric oxygen. Royal Society of Chemistry.
- Anonymous. (2009). Amines Used in CO2 Capture.
- Anonymous. (n.d.). Piperazine. Santa Cruz Biotechnology.
- Anonymous. (n.d.). Innovative Green Oxidation of Amines to Imines under Atmospheric Oxygen.
- Anonymous. (2010).
- Anonymous. (n.d.). Reversible reaction of Carbon Dioxide and Amines. ChemTube3D.
- Anonymous. (n.d.). Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface. Royal Society of Chemistry.
- Anonymous. (n.d.). Precautions for storing piperazine make your storage safer and more reliable. Chemwin.
- Anonymous. (n.d.). Piperazine Anhydrous CAS 110-85-0. Blit Chemical.
- Anonymous. (n.d.). THE PHOTOCHEMICAL DECOMPOSITION OF AMINES AND THE PHOTOCHEMICAL INTERACTION OF AMINES AND ETHYLENE. J. Am. Chem. Soc..
- Anonymous. (2023).
- Anonymous. (n.d.). Piperazine.
- Anonymous. (2024).
- Anonymous. (n.d.). Aliphatic amines. S. B. S. Government College, Hili.
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- Anonymous. (n.d.). Amines. NCERT.
- Anonymous. (2017).
- Anonymous. (2024).
- Anonymous. (n.d.). Degradation of nitrogen-containing hazardous compounds using advanced oxidation processes: A review on aliphatic and aromatic amines, dyes, and pesticides.
- Anonymous. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki.
- Critchfield, F. E., & Johnson, J. B. (1956). Determination of Primary and Secondary Aliphatic Amines. Analytical Chemistry, 28(4), 430-436.
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Technical Support Center: Troubleshooting Low Yield in Reductive Amination of Piperazine
Welcome to the technical support center for reductive amination of piperazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this crucial synthetic transformation. Reductive amination is a cornerstone method for N-alkylation, but its application to a difunctional substrate like piperazine introduces unique complexities that can often lead to frustratingly low yields.[1][2][3]
This document moves beyond a simple list of procedures. It aims to provide a deeper, mechanistic understanding of the reaction, enabling you to diagnose problems logically and implement effective, evidence-based solutions.
Core Principles: Understanding the "Why"
Reductive amination is a one-pot reaction that sequentially combines two fundamental steps:
-
Iminium Ion Formation: The nucleophilic nitrogen of piperazine attacks the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a C=N double bond, specifically an iminium ion in the case of a secondary amine like piperazine. This step is reversible and often acid-catalyzed.[1][4][5]
-
Reduction: A hydride-based reducing agent, chosen for its selectivity, reduces the iminium ion to the final alkylated amine.[1][6] A key requirement is that the reducing agent must be more reactive towards the iminium ion than the starting carbonyl compound.[7][8]
The unique challenge with piperazine lies in its two nitrogen atoms, which have different basicities (pKa1 ≈ 9.73, pKa2 ≈ 5.33).[9][10][11][12] This duality can lead to mixtures of mono-alkylated, di-alkylated, and unreacted starting material, directly impacting your yield.
Troubleshooting Guide: Common Issues & Actionable Solutions
This section is formatted as a series of common problems encountered in the lab. Each problem is followed by a diagnosis of potential causes and a set of solutions grounded in chemical principles.
Question 1: My reaction is sluggish or incomplete, with significant unreacted piperazine remaining. What's going wrong?
Potential Cause 1: Inefficient Iminium Ion Formation
The rate-limiting step can often be the initial formation of the iminium ion intermediate. This equilibrium-driven step is highly sensitive to reaction conditions.[5]
-
Solution A: Optimize pH. The formation of the iminium ion is catalyzed by acid, but excessive acid will protonate the piperazine nitrogen, rendering it non-nucleophilic.[13] For piperazine, which has a high pKa for its first protonation, a mildly acidic environment is optimal.[9][10]
-
Solution B: Remove Water. The formation of the iminium ion produces water as a byproduct.[4][5] According to Le Châtelier's principle, removing this water will drive the equilibrium towards the product.
-
Action: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to the reaction mixture.[16] Alternatively, perform the reaction in a solvent that allows for azeotropic removal of water using a Dean-Stark apparatus.
-
Potential Cause 2: Inactive Reducing Agent
Hydride reducing agents can degrade upon improper storage or handling, especially due to moisture.
-
Solution: Use a fresh bottle of the reducing agent. If you suspect moisture contamination, you can test a small sample for reactivity or purchase a new, sealed container. Sodium triacetoxyborohydride (STAB) is known to be sensitive to water.[7]
Question 2: My primary product is the di-alkylated piperazine, but I want the mono-alkylated version. How can I improve selectivity?
This is the most common challenge with piperazine. The mono-alkylated product is also a secondary amine and can react a second time with the aldehyde/ketone.
Potential Cause: Stoichiometry and Reactivity
-
Solution A: Control Stoichiometry. Use a molar excess of piperazine relative to the carbonyl compound. This statistically favors the mono-alkylation product.
-
Action: Start with 2-3 equivalents of piperazine for every 1 equivalent of the aldehyde or ketone. This can be followed by a purification step to remove the excess piperazine, for example, by acid-base extraction.
-
-
Solution B: Use a Protecting Group. The most robust method for achieving mono-alkylation is to temporarily block one of the nitrogen atoms.[17]
-
Action: Protect piperazine with a group like tert-butyloxycarbonyl (Boc). Commercially available N-Boc-piperazine is a common starting material.[18] Perform the reductive amination on the free secondary amine, and then remove the Boc group under acidic conditions (e.g., with trifluoroacetic acid) in a subsequent step.[19]
-
-
Solution C: Leverage Steric Hindrance. If your carbonyl compound is sterically bulky, it can disfavor the second addition to the already substituted piperazine.[20] This is less of a general solution and more of an observation for specific substrate combinations.
Question 3: I'm seeing a lot of byproducts and my final product is impure, making purification difficult. What are these byproducts and how can I avoid them?
Potential Cause 1: Reduction of the Starting Carbonyl
If the reducing agent is too strong or conditions are not optimal, it can reduce the starting aldehyde or ketone to the corresponding alcohol.
-
Solution: Choose a Milder, More Selective Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this reason.[7][8][21] It is less reactive than sodium borohydride (NaBH₄) and will preferentially reduce the protonated iminium ion over a neutral aldehyde or ketone.[15][21] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[7][13]
Potential Cause 2: Aldol or Other Side Reactions of the Carbonyl
Under basic conditions or with certain substrates, aldehydes can undergo self-condensation (Aldol reaction).
-
Solution: Maintain Mildly Acidic Conditions. As mentioned before, adding a catalytic amount of acetic acid not only promotes iminium formation but also prevents base-catalyzed side reactions.
Potential Cause 3: Over-alkylation (Di-alkylation)
As discussed in Question 2, the formation of the N,N'-dialkylated product is a major byproduct.
-
Solution: Refer to the solutions for Question 2 (controlling stoichiometry, using protecting groups).
Reductive Amination Workflow & Logic
The following diagram illustrates the key steps and decision points in a typical reductive amination experiment with piperazine.
Caption: A decision-making workflow for reductive amination.
FAQs: Frequently Asked Questions
Q1: Which reducing agent is best for the reductive amination of piperazine?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is highly recommended.[8][21] Its mild nature prevents the reduction of the starting aldehyde or ketone, and it is highly effective at reducing the iminium ion intermediate under the slightly acidic conditions that favor its formation.[7][16] While sodium cyanoborohydride (NaBH₃CN) is also selective, STAB is preferred due to its significantly lower toxicity.[7]
| Reducing Agent | Pros | Cons |
| Sodium Triacetoxyborohydride (STAB) | Mild and selective for iminium ions.[7][21] Non-toxic byproducts. Commercially available and easy to handle. | Moisture sensitive.[7] More expensive than NaBH₄. |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective for iminium ions.[13] Tolerant of protic solvents. | Highly toxic (releases HCN gas in acid). Requires careful handling and disposal. |
| Sodium Borohydride (NaBH₄) | Inexpensive and powerful. | Generally not selective; will reduce aldehydes and ketones, leading to alcohol byproducts.[16] |
| Catalytic Hydrogenation (H₂/Pd, Pt) | "Green" method with high atom economy. Can be very effective.[5] | Requires specialized high-pressure equipment. Catalyst can be deactivated by the amine.[5] Not compatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). |
Q2: What are the best solvents for this reaction?
A2: Aprotic solvents are generally preferred. 1,2-Dichloroethane (DCE), dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are all commonly and successfully used.[1][15][22] Chlorinated solvents like DCE and DCM are often favored for their ability to dissolve a wide range of substrates and for their compatibility with STAB.
Q3: How do I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method.[23] Spot the reaction mixture against your starting materials (piperazine and the carbonyl compound). The disappearance of the limiting reagent and the appearance of a new, typically less polar, product spot indicates reaction progression. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for tracking the formation of the desired product and identifying any byproducts.[24]
Q4: My starting piperazine is a hydrochloride salt. Do I need to neutralize it first?
A4: Yes, it is critical to use the free base form of piperazine for the reaction. The hydrochloride salt is not nucleophilic. You can neutralize the salt in situ by adding a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), before adding the carbonyl compound.[1] Typically, you would add 2.2 equivalents of the base for a dihydrochloride salt to ensure complete neutralization.[1]
Experimental Protocols
Protocol 1: General Procedure for Mono-Alkylation of Piperazine using N-Boc-Piperazine
This protocol is optimized for selective mono-alkylation and is a reliable starting point for most substrates.
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-piperazine (1.0 eq.) and the aldehyde or ketone (1.1 eq.).
-
Solvent & Acid: Dissolve the reactants in an anhydrous solvent, such as 1,2-dichloroethane (DCE) (to make a ~0.1 M solution). Add glacial acetic acid (1.5 eq.).
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 5-10 minutes. Note: The addition may be slightly exothermic.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
-
Deprotection (if required): The resulting Boc-protected product can be deprotected by dissolving it in DCM and adding an excess of trifluoroacetic acid (TFA), followed by stirring at room temperature for 1-2 hours. The solvent is then removed under reduced pressure to yield the final product, often as a TFA salt.
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- Wikipedia. (n.d.). Piperazine.
- University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- Taylor & Francis Online. (n.d.). Piperazines – Knowledge and References.
- Google Patents. (n.d.). Purification of piperazine.
- ResearchGate. (2024). Intramolecular reductive amination for the preparation of piperazines.
- BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
- PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
- Reddit. (2024). Reductive amination of piperazine. r/OrganicChemistry.
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- National Center for Biotechnology Information. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. PubMed Central.
- National Center for Biotechnology Information. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. PubMed Central.
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- RSC Publishing. (2020). A practical catalytic reductive amination of carboxylic acids.
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- ChemicalBook. (2024). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method.
- ACS Publications. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development.
- ScienceDirect. (n.d.). Reductive amination: Methods for cell-free and whole-cell biocatalysis.
- YouTube. (2011). Reductive Amination: Mechanism & Examples.
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- ACS Publications. (n.d.). Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines. Journal of the American Chemical Society.
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Technical Support Center: Purification of 3-(4-Propylpiperazin-1-yl)propan-1-amine
Welcome to the technical support guide for the purification of crude 3-(4-Propylpiperazin-1-yl)propan-1-amine. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving high purity for this and structurally similar N-alkylated piperazine derivatives. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these strategies to your specific experimental context.
Section 1: Understanding the Molecule: Physicochemical Properties
Effective purification begins with a solid understanding of the target molecule's properties. 3-(4-Propylpiperazin-1-yl)propan-1-amine possesses two basic nitrogen centers: a primary amine and a tertiary amine within the piperazine ring. This duality governs its behavior in solution and on chromatographic media.
| Property | Estimated Value | Significance for Purification |
| Molecular Formula | C₁₀H₂₃N₃ | --- |
| Molecular Weight | 185.31 g/mol | Influences diffusion rates and behavior in mass-sensitive detectors (e.g., MS). |
| pKa₁ (Primary Amine) | ~10.5 - 10.7 | The primary amine is strongly basic and will be protonated at neutral to acidic pH. |
| pKa₂ (Tertiary Amine) | ~9.5 - 9.8 | The tertiary piperazine nitrogen is also basic, but slightly less so than the primary amine.[1] |
| Boiling Point (Est.) | ~250-270 °C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification by this method. |
| Solubility | Soluble in water, methanol, ethanol, DCM. Sparingly soluble in hexanes, ether. | High polarity makes it soluble in polar solvents; immiscible with nonpolar organic solvents, which is key for extractions. |
Note: Exact experimental values for this specific compound are not widely published. These values are expertly estimated based on structurally similar compounds like 1-methylpiperazine, 1-ethylpiperazine, and propylamine.[1][2][3][4]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude sample?
A1: Impurities typically arise from the synthetic route used. Common sources include:
-
Unreacted Starting Materials: Such as 1-propylpiperazine, 3-chloropropan-1-amine, or the nitrile precursor used in a reductive amination.[5]
-
Over-alkylation Products: If the synthesis involves alkylating piperazine, you may find 1,4-dipropylpiperazine as a byproduct.
-
Side-Reaction Products: Depending on the reaction conditions, other piperazine derivatives or polymerized materials can form.[6]
-
Residual Catalysts: If hydrogenation was used (e.g., reducing a nitrile), trace metals like Nickel or Palladium may be present.[5]
Q2: My purified product is a colorless oil, but it turns yellow/brown on storage. Why?
A2: This is a common issue with amines. The discoloration is typically due to oxidation or reaction with atmospheric carbon dioxide. The lone pairs on the nitrogen atoms are susceptible to oxidation, forming colored impurities. To prevent this, store the purified amine under an inert atmosphere (Nitrogen or Argon) and in a freezer if possible.
Q3: Why does my compound give a "streaky" or "tailing" spot on a silica gel TLC plate?
A3: This is a classic problem for basic compounds on acidic silica gel. The basic nitrogen atoms in your molecule interact strongly and sometimes irreversibly with the acidic silanol (Si-OH) groups on the silica surface.[6] This leads to poor chromatography. The solution is to add a small amount of a basic modifier, like triethylamine (NEt₃) or ammonium hydroxide, to your eluent system to neutralize these active sites.[6]
Q4: Which purification method is best for my needs?
A4: The optimal method depends on the scale of your purification and the nature of the impurities.
| Method | Best For | Pros | Cons |
| Acid-Base Extraction | Removing neutral or acidic impurities. | Fast, scalable, inexpensive. | Not effective for removing other basic impurities. |
| Salt Recrystallization | Achieving very high purity (>99.5%). | Highly selective, excellent for removing structurally similar impurities.[7] | Can have lower yields; requires an additional step to liberate the free base.[6] |
| Column Chromatography | Removing structurally similar impurities. | High resolution, versatile. | Can be slow and solvent-intensive; requires optimization for basic compounds.[6] |
| Vacuum Distillation | Large-scale purification (>20g). | Very effective for removing non-volatile or very high-boiling impurities. | Requires specialized equipment; thermal stress can degrade some products. |
Section 3: Purification Troubleshooting & Strategy
This section provides a logical workflow for purifying your crude 3-(4-Propylpiperazin-1-yl)propan-1-amine. The choice of path depends on the initial purity and the types of impurities present.
Caption: Decision workflow for selecting a purification strategy.
Issue: Crude product contains significant non-basic or acidic impurities.
Solution: Acid-Base Liquid-Liquid Extraction
This technique exploits the basicity of your target compound. By converting it into a water-soluble salt, you can wash away non-basic organic impurities.
Caption: The logical steps of an acid-base extraction.
Issue: Product is contaminated with structurally similar basic impurities.
Solution: Purification via Salt Formation and Recrystallization
This is a highly effective method for achieving exceptional purity. By converting the amine to a crystalline salt, you can exploit subtle differences in crystal lattice energy to exclude impurities. A patent for purifying piperazine highlights the effectiveness of forming an acetate salt.[7]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude amine in a suitable solvent. Acetone is often a good choice for precipitating acetate salts of piperazines.[7] Use approximately 5-10 volumes of solvent per volume of crude material.
-
Acidification: While stirring, slowly add 2.1 equivalents of glacial acetic acid. The di-acetate salt should begin to precipitate. The use of a stoichiometric excess of acid can help drive the precipitation to completion.[6][7]
-
Crystallization: Stir the resulting slurry at room temperature for 1-2 hours, then cool it in an ice bath (0-10 °C) for another hour to maximize crystal formation.[7]
-
Isolation: Collect the crystalline salt by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold acetone to remove any soluble impurities clinging to the surface.[6]
-
Drying: Dry the salt under high vacuum.
-
(Optional) Regeneration of Free Base: To recover the purified amine, dissolve the salt in water, basify the solution to pH > 12 with NaOH or KOH, and extract the free base with a solvent like dichloromethane (DCM).
Issue: Product requires purification by chromatography, but shows poor behavior on silica.
Solution: Optimized Flash Column Chromatography
As discussed in the FAQs, standard silica gel is acidic and interacts strongly with amines.
Step-by-Step Protocol:
-
TLC Analysis: First, find a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point for this polar amine is a mixture of Dichloromethane (DCM) and Methanol (MeOH).
-
Adding a Basic Modifier: To the chosen solvent system, add a small amount of a basic modifier.
-
Option A (Recommended): Triethylamine (NEt₃) at 0.5-1% v/v.
-
Option B: Ammonium Hydroxide (a few drops in the mobile phase reservoir). You should observe a significant improvement in the spot shape on the TLC plate (less streaking).
-
-
Slurry Preparation: Deactivate the bulk silica gel. Prepare a slurry of the silica gel in your mobile phase (containing the basic modifier) and pack the column. Never dry-pack the column when working with basic modifiers.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel. After the solvent is evaporated, load the dry powder onto the top of the packed column. This "dry loading" technique generally provides better resolution than loading the sample as a concentrated liquid.
-
Elution: Run the column, collecting fractions and analyzing them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions. Important: When evaporating the solvent, the triethylamine (Boiling Point: 89 °C) may not be fully removed. It is often necessary to co-evaporate with a solvent like toluene or to re-dissolve the product in DCM, wash with water, dry, and re-concentrate to remove the last traces of the modifier.
References
-
PubChem. (n.d.). 3-(4-Ethylpiperazin-1-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-methylpiperidin-1-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Angene Chemical. (n.d.). 3-(4-Methylpiperazin-1-yl)propan-1-amine(CAS# 4572-03-6). Retrieved from [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
- Google Patents. (2019). US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
- Google Patents. (1959). US2919275A - Purification of piperazine.
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]
-
Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]
-
University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]
-
University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
- Google Patents. (2014). WO2014184039A1 - Method for preparing n-alkyl-piperazines.
-
YouTube. (2021). Troubleshooting Amine Systems. Retrieved from [Link]
-
NIST. (n.d.). 1-Propanamine, N,N-dipropyl-. WebBook. Retrieved from [Link]
-
Refining Online. (n.d.). Amine Best Practices Guidelines. Retrieved from [Link]
-
ACS Publications. (n.d.). Preparation of Mono-N-alkyl and -N-Acyl Piperazines by Non hydrolytic Cleavage of 1-Carbethoxypiperazines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Ataman Kimya. (n.d.). MONO-N-PROPYLAMINE. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(4-phenylpiperazin-1-yl)propan-1-amine. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propylamine (CAS 107-10-8). Retrieved from [Link]
-
Stenutz. (n.d.). propan-1-amine. Retrieved from [Link]
Sources
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- 3. Propylamine (CAS 107-10-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 7. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Managing Diastereoselectivity in α-Substituted Piperazine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the stereoselective synthesis of α-substituted piperazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling stereochemistry in this privileged scaffold. The piperazine ring is a cornerstone in modern pharmaceuticals, but unlocking its full three-dimensional potential requires precise control over the arrangement of substituents on its carbon framework.[1][2]
This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control diastereoselectivity in the synthesis of α-substituted piperazines?
A1: Diastereoselectivity in these syntheses is governed by a delicate interplay of steric and electronic factors that influence the energy of the diastereomeric transition states. The control can be broadly categorized into three main strategies:
-
Substrate Control: The inherent chirality of the starting material directs the stereochemical outcome of a new stereocenter. For example, in the cyclization of a chiral 1,2-diamine precursor, the existing stereocenter can block one face of the molecule, forcing an incoming group to attack from the less hindered side.[3]
-
Reagent Control: An external chiral reagent, ligand, or catalyst is used to create a chiral environment around the substrate, favoring one reaction pathway over another. A classic example is the asymmetric lithiation of an N-Boc piperazine using s-BuLi in the presence of a chiral ligand like (–)-sparteine, which selectively abstracts a proton from one of the prochiral α-carbons.[4][5][6]
-
Chiral Auxiliary Control: A chiral moiety is temporarily attached to the substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved. For instance, an Evans oxazolidinone auxiliary can be used to direct the alkylation of a piperazin-2-one intermediate.[7]
Reaction conditions such as temperature, solvent, and the nature of protecting groups also play a critical role. Lowering the reaction temperature often enhances selectivity by amplifying the small energy differences between competing transition states.
Q2: What are the most common analytical techniques for determining the diastereomeric ratio (d.r.) of my piperazine product?
A2: Accurate determination of the diastereomeric ratio is crucial for optimizing your reaction. The most common and reliable methods are:
-
¹H NMR Spectroscopy: This is often the first and most direct method. Diastereomers are distinct compounds and will have slightly different chemical environments, leading to separate, identifiable signals in the NMR spectrum. Look for well-resolved protons, often those adjacent to the stereocenters. Careful integration of these distinct signals provides the d.r.[8] For complex spectra with overlapping signals, advanced techniques like band-selective pure shift NMR can be employed.[8]
-
High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) can separate enantiomers, but standard reversed-phase or normal-phase HPLC can often separate diastereomers. Method development is required to find a suitable column and mobile phase.[9][10]
-
Gas Chromatography (GC): Similar to HPLC, GC with an appropriate column can resolve and quantify volatile diastereomeric products.[10]
A summary of common analytical methods is provided below.
| Technique | Principle | Typical Precision (RSD) | Key Considerations |
| ¹H NMR Spectroscopy | Distinct chemical environments for each diastereomer lead to separate signals. | < 5%[11] | Requires at least one pair of non-overlapping, well-resolved signals for accurate integration. |
| HPLC | Differential interaction of diastereomers with the stationary phase. | < 3%[11] | Method development can be time-consuming; requires chromophore for UV detection unless using other detectors (e.g., MS, ELSD). |
| GC-MS | Separation based on volatility and interaction with stationary phase, followed by mass analysis. | < 3% | Compound must be volatile and thermally stable. Derivatization may be necessary. |
Q3: Which synthetic routes are commonly used to access α-substituted piperazines diastereoselectively?
A3: Several robust strategies exist, each with its own advantages:
-
Cyclization of Chiral Precursors: Building the ring from an acyclic, enantiopure precursor (often derived from amino acids) is a very common and reliable method.[1][12] A key step is often an intramolecular cyclization, such as a reductive amination or an SN2 reaction.[13]
-
Reduction of Chiral Piperazinones/Diketopiperazines: The reduction of a carbonyl group in a chiral piperazin-2-one or a diketopiperazine is a straightforward way to generate α-substituted piperazines.[7] The diastereoselectivity of the reduction can be controlled by the choice of reducing agent and the steric environment around the carbonyl.
-
Direct C-H Functionalization: This modern approach involves the selective activation and substitution of a C-H bond at the α-position of the piperazine ring. Methods like asymmetric lithiation-trapping have proven highly effective for installing substituents with excellent stereocontrol.[4][6]
-
[3+3] Cycloadditions: These methods involve the coupling of two three-atom fragments to form the six-membered ring. Recent advances using iridium catalysis have enabled the highly regio- and diastereoselective synthesis of complex C-substituted piperazines from imines.[14][15]
Caption: Common synthetic pathways to α-substituted piperazines.
Troubleshooting Guide
Problem 1: My reaction yields a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?
Answer: A low diastereomeric ratio (d.r.) indicates that the energy difference between the two competing transition states is negligible. Your goal is to increase this energy gap.
Causality & Action Plan:
-
Lower the Reaction Temperature: This is the most fundamental parameter to adjust. According to the Eyring equation, rate differences are more pronounced at lower temperatures.
-
Protocol: Run the reaction at 0 °C, -20 °C, and -78 °C. Monitor the reaction progress carefully, as the reaction time will increase significantly. Analyze the d.r. at each temperature to establish a trend.
-
-
Increase Steric Hindrance: The selectivity in many reactions is dictated by sterics. You can increase the steric bulk of a directing group to more effectively shield one face of the molecule.
-
Example: If your substrate has a benzyl protecting group on a nitrogen, consider switching to a bulkier group like a triphenylmethyl (trityl) or a sterically demanding silyl group. In substrate-controlled reactions, a larger substituent adjacent to the reacting center will have a greater directing effect.[16]
-
-
Change the Solvent: The solvent can influence the conformation of the substrate and the transition state geometry.
-
Protocol: Screen a range of solvents with varying polarity and coordinating ability (e.g., THF, Dichloromethane, Toluene, Diethyl Ether). A non-coordinating solvent like toluene might favor a more organized, selective transition state compared to a coordinating solvent like THF.
-
-
Introduce a Chiral Catalyst or Auxiliary: If substrate control is insufficient, you must move to reagent or auxiliary control. This is a more profound change to your synthetic design but is often the most effective solution.[7]
Caption: Troubleshooting workflow for poor diastereoselectivity.
Problem 2: I am trying a literature procedure, but my diastereoselectivity is significantly lower than reported.
Answer: This common issue often points to subtle, unstated variables or variations in reagent quality.
Causality & Action Plan:
-
Reagent Purity and Stoichiometry:
-
Cause: The purity of reagents, especially organometallics (like n-BuLi or s-BuLi) or catalysts, is critical. The exact concentration of commercially available organolithium reagents can vary.
-
Protocol (Self-Validation): Titrate your organolithium reagents before use (e.g., with N-benzylbenzamide). Ensure catalysts are from a reliable source or purified if necessary. Use precise measurements with calibrated syringes/pipettes.
-
-
Anhydrous Conditions:
-
Cause: Many stereoselective reactions, particularly those involving organometallics or strongly basic conditions, are extremely sensitive to moisture. Water can quench reagents and alter the aggregation state of key intermediates, eroding selectivity.
-
Protocol: Dry all glassware in an oven ( >120 °C) overnight and cool under an inert atmosphere (N₂ or Ar). Use freshly distilled, anhydrous solvents. Ensure your inert gas line has a drying tube.
-
-
Rate and Temperature of Addition:
-
Cause: The rate at which a reagent is added can affect local concentrations and temperature, leading to side reactions. A slow addition at a low temperature is almost always preferred.
-
Protocol: Use a syringe pump for the slow, controlled addition of key reagents (e.g., the electrophile in an alkylation). Ensure the internal reaction temperature is monitored with a low-temperature thermometer and does not rise significantly during the addition.
-
Experimental Protocols
Protocol 1: Diastereoselective Reduction of a Chiral Piperazin-2-one
This protocol is adapted from methodologies used for creating α-secondary piperazines from their keto-precursors.[7][17]
Objective: To reduce an N-protected chiral piperazin-2-one to the corresponding piperazine with high diastereoselectivity, favoring the product where the hydride attacks from the less sterically hindered face.
Materials:
-
N1-Boc-N4-benzyl-5-phenylpiperazin-2-one (1 equivalent)
-
Lithium aluminum hydride (LiAlH₄) (2-3 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Rochelle's salt (Potassium sodium tartrate) solution (saturated aqueous)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Argon), add the chiral piperazin-2-one (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.
-
Reagent Preparation: In a separate flame-dried flask, prepare a slurry of LiAlH₄ (2.5 eq) in anhydrous Et₂O.
-
Addition: Transfer the LiAlH₄ slurry to the dropping funnel and add it dropwise to the stirred solution of the piperazin-2-one over 30 minutes. Crucially, maintain the internal temperature below -70 °C during the addition.
-
Reaction: Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot.
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of saturated Rochelle's salt solution while keeping the temperature below -50 °C. This is a highly exothermic step.
-
Workup: Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours until two clear layers form.
-
Extraction: Separate the layers and extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the diastereomeric ratio of the purified product by ¹H NMR analysis.
Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR
Objective: To accurately calculate the d.r. of a purified mixture of α-substituted piperazine diastereomers.
-
Sample Preparation: Prepare a solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of ~5-10 mg/mL.
-
Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width is adequate to capture all signals. Use a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the minor diastereomer's diagnostic peak, if possible).
-
Peak Identification: Identify a pair of signals, one for each diastereomer, that are well-resolved and free from overlap with other signals. Protons alpha to a stereocenter or on a nearby substituent are often the best candidates.
-
Integration: Carefully integrate both diagnostic signals. Set the integral of one peak to a fixed value (e.g., 1.00) and measure the relative integral of the other.
-
Calculation: The diastereomeric ratio is the direct ratio of these integrals. For example, if the integrals are 1.00 (major) and 0.15 (minor), the d.r. is 1.00 / 0.15 = 6.7, reported as 6.7 : 1 .
References
-
O'Brien, P., et al. (2012). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]
-
Stoltz, B. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. Available at: [Link]
-
HPMC Manufacturer. (2025). piperazine ring. Cellulose ethers. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. . Available at: [Link]
-
Al-Zoubi, R. M., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Available at: [Link]
-
Barluenga, J., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. Available at: [Link]
-
Barluenga, J., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. Available at: [Link]
-
Ananikov, V. P., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International Journal of Molecular Sciences. Available at: [Link]
-
O'Brien, P., et al. (2012). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Request PDF. Available at: [Link]
-
Wikipedia. (n.d.). Piperazine. Wikipedia. Available at: [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. Available at: [Link]
-
Van der Eycken, E. V., et al. (2016). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]
-
Li, C.-J., et al. (2003). Diastereoselective synthesis of piperazines by manganese-mediated reductive cyclization. Organic Letters. Available at: [Link]
-
Fleet, G. W. J., et al. (n.d.). On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates. Department of Chemistry, University of Oxford. Available at: [Link]
-
Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Rutgers University. Available at: [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. unodc.org. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. Available at: [Link]
-
Jackels, S. C., et al. (2013). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC. Available at: [Link]
-
Korch, K. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. stoltz2.caltech.edu. Available at: [Link]
-
Nakhla, J. S. (2007). Asymmetric Synthesis of Chiral Piperazines. R Discovery. Available at: [Link]
-
Reddy, B. V. S., et al. (2018). Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, J., et al. (2021). Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. Chemical Communications. Available at: [Link]
-
Al-Ghannam, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]
-
Reddy, G. S. (2021). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]
-
Nilsson, M., & Morris, G. A. (2014). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. The Royal Society of Chemistry. Available at: [Link]
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Theodorou, A., & Detsi, A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Al-Zoubi, R. M., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for Piperazine Quantification
A Senior Application Scientist's Field-Proven Insights into Robust and Reliable Piperazine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of piperazine is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. As a core building block in many active pharmaceutical ingredients (APIs), residual piperazine is often considered a process-related impurity that must be monitored and controlled.[1] High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile technique for this purpose. However, the reliability of any HPLC method hinges on its rigorous validation.
This guide provides an in-depth, experience-driven comparison of approaches to validating an HPLC method for piperazine quantification. Moving beyond a simple checklist of validation parameters, we will delve into the scientific rationale behind experimental choices, ensuring a self-validating system that is both robust and compliant with global regulatory standards.
The Analytical Challenge: Piperazine's Unique Properties
Piperazine presents a unique analytical challenge due to its chemical structure. It is a small, hydrophilic organic compound with two secondary amine groups and, crucially, lacks a significant chromophore.[1][2] This means it does not absorb ultraviolet (UV) light strongly, making direct detection by standard HPLC-UV difficult, especially at the low levels required for impurity testing.[1]
To overcome this, two primary HPLC strategies are employed:
-
Direct Detection with Alternative Detectors: This approach utilizes detectors that do not rely on UV absorbance, such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS).[2]
-
Pre-column Derivatization: This widely-used technique involves reacting piperazine with a labeling agent to form a derivative that is highly UV-active or fluorescent.[1][3] This significantly enhances sensitivity and allows for the use of more common HPLC-UV or fluorescence detectors.
This guide will focus on the validation of an HPLC method employing pre-column derivatization, a common and cost-effective approach in many quality control laboratories.
Foundational Pillars of Method Validation: Adherence to Global Standards
Any analytical method validation must be grounded in established regulatory guidelines to ensure data integrity and acceptance by authorities worldwide. The International Council for Harmonisation (ICH) guideline Q2(R2) and the U.S. Food and Drug Administration (FDA) guidance documents provide the framework for this process.[4][5][6][7][8][9] These guidelines outline the necessary validation characteristics to be investigated, ensuring the method is fit for its intended purpose.[6][10]
The core validation parameters we will explore in the context of piperazine quantification are:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Visualizing the Validation Workflow
A well-structured validation process is crucial for efficiency and thoroughness. The following diagram illustrates a logical workflow for the validation of an HPLC method for piperazine quantification.
Caption: A streamlined workflow for HPLC method validation.
Experimental Protocols and Data Interpretation: A Step-by-Step Guide
Here, we provide detailed experimental protocols and illustrative data for the validation of a hypothetical HPLC method for piperazine quantification following pre-column derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl).[1]
Chromatographic Conditions (Example)
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detector | UV-Vis at 340 nm |
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
Prepare a blank sample (diluent only).
-
Prepare a placebo sample (all formulation components except the API and piperazine).
-
Prepare a solution of the API.
-
Prepare a solution of piperazine standard.
-
Spike the placebo and API solutions with a known concentration of piperazine.
-
Inject all solutions and record the chromatograms.
Acceptance Criteria: The chromatogram of the blank and placebo should show no interfering peaks at the retention time of the piperazine derivative. The piperazine peak should be well-resolved from any other peaks in the spiked API sample.
Linearity and Range
Objective: To demonstrate a proportional relationship between the concentration of piperazine and the detector response over a specified range.
Experimental Protocol:
-
Prepare a stock solution of the piperazine derivative.
-
Perform serial dilutions to prepare at least five concentration levels, typically ranging from the LOQ to 150% of the target concentration.[1]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Data Presentation:
| Concentration (µg/mL) | Mean Peak Area |
| 1.0 (LOQ) | 12,540 |
| 5.0 | 63,120 |
| 10.0 | 124,980 |
| 15.0 | 187,450 |
| 20.0 | 250,110 |
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.998[1]
-
Y-intercept: Should be close to zero.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
-
Spike a placebo or API sample with piperazine at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Data Presentation:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 8.0 | 7.9 | 98.8% |
| 100% | 10.0 | 10.1 | 101.0% |
| 120% | 12.0 | 11.8 | 98.3% |
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target) on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Data Presentation:
| Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean | %RSD |
| Repeatability | 125,100 | 124,800 | 125,500 | 124,900 | 125,300 | 125,000 | 125,100 | 0.22% |
| Intermediate Precision | 126,200 | 125,900 | 126,500 | 125,800 | 126,300 | 126,000 | 126,117 | 0.20% |
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[1]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[1]
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.
Robustness
Objective: To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol:
-
Introduce small variations to the method parameters one at a time.
-
Analyze a standard solution with each variation.
-
Examples of variations:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2%)
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits for all variations. The %RSD for the area of the piperazine derivative should typically be less than 4.0.[1]
Comparison with Alternative Analytical Techniques
While HPLC is a dominant technique, it's essential to understand its performance in the context of other available methods for piperazine quantification.
| Technique | Principle | Advantages | Disadvantages |
| HPLC with Derivatization | Chromatographic separation followed by UV or fluorescence detection of a derivatized analyte.[1] | High sensitivity and selectivity; uses standard HPLC equipment. | Derivatization step can be time-consuming and introduce variability. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection.[11] | Very high sensitivity and specificity; no derivatization needed.[11] | Higher equipment cost and complexity. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Good for volatile impurities. | Piperazine is not highly volatile; may require derivatization. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High separation efficiency; small sample volume. | Lower sensitivity compared to HPLC; reproducibility can be a challenge. |
| Spectrophotometry | Measurement of light absorption after a color-forming reaction. | Simple and inexpensive. | Lower specificity; prone to interference from other compounds. |
Conclusion: Ensuring Method Reliability through Rigorous Validation
The validation of an HPLC method for piperazine quantification is a multifaceted process that underpins the reliability of analytical data in a regulated environment. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, a high degree of assurance in the method's performance can be achieved. While direct detection methods like LC-MS/MS offer high sensitivity, the pre-column derivatization approach coupled with HPLC-UV remains a robust, cost-effective, and widely implemented strategy. The key to a successful validation lies not just in executing the experiments, but in understanding the scientific principles behind each parameter and setting scientifically sound acceptance criteria based on the intended application of the method. This comprehensive approach ensures that the analytical method is truly fit for purpose, contributing to the overall quality and safety of pharmaceutical products.
References
-
U.S. Food and Drug Administration. (n.d.). Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]
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ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. [Link]
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Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
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NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]
-
ResearchGate. (2010). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
-
ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Wozniak, M. K., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1968. [Link]
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Comparative Biological Activity Analysis: 3-(4-Propylpiperazin-1-yl)propan-1-amine vs. 3-(4-Ethylpiperazin-1-yl)propan-1-amine
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Elucidation
In the landscape of medicinal chemistry, the piperazine scaffold is a recurring motif in a multitude of clinically significant molecules, valued for its versatile physicochemical properties and its ability to interact with a wide array of biological targets.[1][2] Minor structural modifications to this privileged core can lead to profound differences in biological activity, underscoring the importance of detailed structure-activity relationship (SAR) studies. This guide presents a hypothetical comparative analysis of two closely related N-alkyl piperazine derivatives: 3-(4-Propylpiperazin-1-yl)propan-1-amine and 3-(4-Ethylpiperazin-1-yl)propan-1-amine. The objective is to provide a framework for researchers to assess how a subtle change in the N-alkyl substituent—from an ethyl to a propyl group—can modulate their biological profile.
This technical guide will delve into the synthesis of these compounds, propose a series of robust in vitro assays to characterize their activity, and present hypothetical data to illustrate the potential outcomes of such a comparative study. The focus will be on evaluating their effects on common targets for piperazine-containing compounds, namely dopamine D2 and serotonin 5-HT1A receptors, as well as their potential cytotoxic effects on a cancer cell line.
Synthesis of Target Compounds
The synthesis of 3-(4-alkylpiperazin-1-yl)propan-1-amines can be achieved through a straightforward two-step process. The proposed synthetic route begins with the mono-N-alkylation of piperazine, followed by cyanoethylation and subsequent reduction of the nitrile to the primary amine.
Experimental Protocol: Synthesis
Step 1: N-Alkylation of Piperazine
-
To a solution of piperazine (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (1.5 eq) as a base.
-
Add the corresponding alkyl halide (1-bromopropane or 1-bromoethane, 1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter the solid, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-alkylpiperazine.
Step 2: Cyanoethylation and Reduction
-
Dissolve the N-alkylpiperazine (1.0 eq) in acrylonitrile (1.2 eq) and heat the mixture at 60°C for 24 hours.
-
Remove the excess acrylonitrile under reduced pressure to obtain the crude 3-(4-alkylpiperazin-1-yl)propanenitrile.
-
For the reduction of the nitrile, dissolve the crude product in a suitable solvent like tetrahydrofuran (THF).
-
Add a reducing agent, such as lithium aluminum hydride (LiAlH4) (1.5 eq), portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction carefully by the sequential addition of water and aqueous sodium hydroxide.
-
Filter the resulting solid and concentrate the filtrate. Purify the crude amine by distillation or column chromatography to obtain the final products, 3-(4-Propylpiperazin-1-yl)propan-1-amine and 3-(4-Ethylpiperazin-1-yl)propan-1-amine.
Comparative In Vitro Biological Evaluation
To elucidate the SAR of the N-propyl versus the N-ethyl substituent, a panel of in vitro assays targeting receptors and cellular processes commonly influenced by piperazine derivatives is proposed.
Receptor Binding Affinity Studies
The affinity of the compounds for dopamine D2 and serotonin 5-HT1A receptors is a critical parameter, as these receptors are implicated in various neurological and psychiatric disorders.[3][4] Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.
-
Cell Culture and Membrane Preparation : Utilize a stable cell line overexpressing the human dopamine D2 receptor (e.g., HEK293-D2R). Culture the cells to a sufficient density and harvest them. Homogenize the cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Competitive Binding Assay : In a 96-well plate, add the cell membrane preparation, a constant concentration of a suitable radioligand (e.g., [3H]-Spiperone), and varying concentrations of the test compounds (3-(4-Propylpiperazin-1-yl)propan-1-amine or 3-(4-Ethylpiperazin-1-yl)propan-1-amine).
-
Incubation and Filtration : Incubate the plates at room temperature to allow for competitive binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting : Place the filter mats in scintillation vials with a scintillation cocktail. Quantify the amount of bound radioligand using a liquid scintillation counter.
-
Data Analysis : Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cell Culture and Membrane Preparation : Use a cell line stably expressing the human serotonin 5-HT1A receptor (e.g., CHO-K1-5-HT1A). Follow the same procedure for membrane preparation as described for the D2 receptor assay.
-
Competitive Binding Assay : The assay is performed similarly to the D2 binding assay, but with a 5-HT1A specific radioligand, such as [3H]-8-OH-DPAT.
-
Incubation, Filtration, and Scintillation Counting : The subsequent steps are analogous to the D2 receptor binding assay.
-
Data Analysis : Calculate the IC50 and Ki values for each compound as described previously.
Hypothetical Receptor Binding Data
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT1A Receptor (Ki, nM) |
| 3-(4-Ethylpiperazin-1-yl)propan-1-amine | 150 | 85 |
| 3-(4-Propylpiperazin-1-yl)propan-1-amine | 95 | 50 |
| Reference Compound (e.g., Aripiprazole) | 1.5 | 4.2 |
Interpretation of Hypothetical Data : The hypothetical data suggests that the N-propyl derivative exhibits a higher affinity for both D2 and 5-HT1A receptors compared to the N-ethyl analogue. This indicates that the increased lipophilicity and size of the propyl group may lead to more favorable interactions within the binding pockets of these receptors.
Functional Receptor Activity
Beyond binding affinity, it is crucial to determine whether these compounds act as agonists, antagonists, or inverse agonists at these receptors. Functional assays measure the cellular response following receptor activation or inhibition.
-
Cell Culture : Use the same stable cell lines as in the binding assays.
-
Assay Principle : D2 and 5-HT1A receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Assay Procedure : Seed the cells in a 96-well plate. Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Add varying concentrations of the test compounds. Stimulate the cells with forskolin to induce cAMP production.
-
cAMP Measurement : Lyse the cells and measure the intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis : Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.
In Vitro Cytotoxicity Assay
To assess the potential for off-target toxicity, the cytotoxic effects of the compounds are evaluated against a human cancer cell line.[5]
-
Cell Culture : Seed a human cancer cell line (e.g., HeLa) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
MTT Incubation : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Hypothetical Cytotoxicity Data
| Compound | HeLa Cell Line (IC50, µM) |
| 3-(4-Ethylpiperazin-1-yl)propan-1-amine | > 100 |
| 3-(4-Propylpiperazin-1-yl)propan-1-amine | 75 |
| Reference Compound (e.g., Doxorubicin) | 0.5 |
Interpretation of Hypothetical Data : The hypothetical results suggest that the N-propyl derivative may have a slightly higher cytotoxic potential compared to the N-ethyl derivative, although both are significantly less potent than a standard chemotherapeutic agent. This could be attributed to the increased lipophilicity of the propyl group, potentially leading to better cell membrane penetration.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for the radioligand receptor binding assay.
Hypothetical Signaling Pathway for D2/5-HT1A Receptor Antagonism
Caption: Antagonism at Gi/o-coupled receptors.
Conclusion and Future Directions
This guide outlines a hypothetical, yet scientifically rigorous, approach to comparing the biological activities of 3-(4-Propylpiperazin-1-yl)propan-1-amine and 3-(4-Ethylpiperazin-1-yl)propan-1-amine. The proposed experiments would provide valuable insights into the structure-activity relationships of N-alkyl piperazine derivatives. Based on the hypothetical data, the seemingly minor extension of the alkyl chain from ethyl to propyl could enhance affinity for both dopamine D2 and serotonin 5-HT1A receptors, while potentially introducing a modest increase in cytotoxicity.
Future research should aim to confirm these findings through empirical studies. Further investigations could also explore the functional consequences of receptor binding in more detail, for instance, by assessing G-protein activation or downstream signaling events. Expanding the panel of targets to include other receptors and enzymes known to interact with piperazine-containing compounds would provide a more comprehensive understanding of their pharmacological profiles. Ultimately, such comparative studies are fundamental to the rational design of novel therapeutic agents with improved potency and selectivity.
References
- Revvity. (n.d.). Tag-lite Serotonin 5HT-1A Receptor Frozen & Labeled Cells, 200 Assay Points.
- Revvity. (n.d.). Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points.
- BenchChem. (2025). Structure-Activity Relationship of Piperazin-2-ylmethanol Derivatives: A Comparative Guide.
- Pandey, A., et al. (2006). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826.
- Karaman, M., et al. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Journal of the Iranian Chemical Society, 19, 2739–2748.
- BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.
- Khan, K. M., et al. (2025). Synthesis and in vitro urease inhibitory activity of piperazine-based benzimidazole derivatives and molecular docking studies. PLoS ONE.
- Yilmaz, I., et al. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Journal of Molecular Structure.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3149267, 3-(4-Ethylpiperazin-1-yl)propan-1-amine.
- Schmid, A., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1769-1775.
- BenchChem. (2025). Technical Support Center: Piperazine Derivatives in Cell-Based Assays.
- Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR.
- Innoprot. (n.d.). D2 Dopamine Receptor Assay.
- University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
- Revvity. (n.d.). SEROTONIN 5HT1A LABELED CELLS.
- Adluri, R., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Journal of Pharmacological and Toxicological Methods, 69(2), 147-154.
- BenchChem. (2025). Comparative Analysis of Novel Piperazine Compounds: A Guide for Researchers.
- Qi, B., et al. (2019). Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment. European Journal of Medicinal Chemistry, 163, 10-27.
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The Evolving Landscape of N-Alkylpiperazine Derivatives: A Comparative Analysis in Biological Assays
A Senior Application Scientist's Guide for Researchers in Drug Discovery
The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms, has proven to be a remarkably versatile scaffold in medicinal chemistry. Its ability to be readily functionalized at the nitrogen positions has led to the generation of vast libraries of derivatives with a wide spectrum of biological activities. Among these, N-alkylpiperazine derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in therapeutic areas ranging from oncology and infectious diseases to disorders of the central nervous system (CNS). This guide provides a comparative analysis of the performance of various N-alkylpiperazine derivatives in key biological assays, offering insights into their structure-activity relationships and underlying mechanisms of action.
I. Anticancer Activity: Targeting Cell Viability and Proliferation
N-alkylpiperazine derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The primary in vitro assay used to evaluate this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.
Comparative Anticancer Activity of N-Alkylpiperazine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of N-alkylpiperazine derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID | N-Alkyl/Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Vindoline-23 | [4-(trifluoromethyl)benzyl] | MDA-MB-468 (Breast) | 1.00 | [1] |
| Vindoline-25 | bis(4-fluorophenyl)methyl | HOP-92 (Lung) | 1.35 | [1] |
| Compound 29 | 2-cyano-3-oxo-1-en at ring A, piperazine amide at C-24 of AKBA | PC-3 (Prostate) | 0.04 | [2] |
| Compound 29 | 2-cyano-3-oxo-1-en at ring A, piperazine amide at C-24 of AKBA | LNCaP (Prostate) | 0.27 | [2] |
| Compound 17 | Piperazine coupled to Ursolic Acid | HepG2 (Liver) | 5.40 | [2] |
| Resveratrol-Chalcone-Piperazine Amide 11 | -CH=CH2 | A549 (Lung) | 0.26 | [2] |
| Quinoxalinyl-piperazine 30 | Quinoxalinyl | Various | Inhibits proliferation | [3] |
| C505 | Undisclosed piperazine derivative | K562 (Leukemia) | 0.06-0.16 | [4] |
Causality Behind Experimental Choices: The selection of cancer cell lines for initial screening is often based on the prevalence and unmet medical need of the corresponding cancer type. For instance, breast, lung, and prostate cancer cell lines are frequently used due to the high incidence of these malignancies. The use of multiple cell lines helps to assess the spectrum of activity and potential selectivity of the compounds.
Mechanism of Anticancer Action: Induction of Apoptosis
A common mechanism by which N-alkylpiperazine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is a highly regulated process involving a cascade of molecular events. Several studies have shown that these derivatives can modulate the expression of key apoptosis-regulating proteins.[2][4]
Caption: Simplified intrinsic apoptosis signaling pathway modulated by N-alkylpiperazine derivatives.
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance is a pressing global health concern, necessitating the discovery of new antimicrobial agents. N-alkylpiperazine derivatives have shown considerable promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species.[5] The standard method for determining the in vitro efficacy of these compounds is the broth microdilution assay, which establishes the minimum inhibitory concentration (MIC).
Comparative Antimicrobial Activity of N-Alkylpiperazine Derivatives
The following table presents the MIC values for selected N-alkylpiperazine derivatives against various microbial strains. A lower MIC value signifies greater antimicrobial potency.
| Compound ID | N-Alkyl/Aryl Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 4 | N,N′-disubstituted piperazine with 1,3,4-thiadiazole | S. aureus | 16 | |
| Compound 6c | N,N′-disubstituted piperazine with 1,3,4-thiadiazole | S. aureus | 16 | |
| Compound 6d | N,N′-disubstituted piperazine with 1,3,4-thiadiazole | S. aureus | 16 | |
| Compound 6d | N,N′-disubstituted piperazine with 1,3,4-thiadiazole | B. subtilis | 16 | |
| Compound 7b | N,N′-disubstituted piperazine with 1,3,4-thiadiazole | B. subtilis | 16 | |
| Compound 6c | N,N′-disubstituted piperazine with 1,3,4-thiadiazole | E. coli | 8 | |
| Compound 4d | Substituted piperazine | B. subtilis | 3.125 | [6] |
| Compound 4h | Substituted piperazine | B. subtilis | 3.125 | [6] |
| Compound 4d | Substituted piperazine | S. aureus | 6.25 | [6] |
| Compound 4h | Substituted piperazine | S. aureus | 6.25 | [6] |
| Compound 4n | para-fluorophenylpiperazine substituted s-triazine | E. coli | 3.125 | [6] |
Causality Behind Experimental Choices: The selection of bacterial and fungal strains for screening typically includes representatives of both Gram-positive and Gram-negative bacteria, as well as common fungal pathogens, to assess the broad-spectrum potential of the compounds. Reference antibiotics are always included as positive controls to validate the assay and provide a benchmark for activity.
Mechanism of Antimicrobial Action: Enzyme Inhibition
One of the proposed mechanisms for the antibacterial activity of certain N-alkylpiperazine derivatives is the inhibition of essential bacterial enzymes. For example, some derivatives have been shown to target enoyl-acyl carrier protein (ACP) reductase (ENR), an enzyme crucial for fatty acid biosynthesis in bacteria.[7]
Caption: Proposed mechanism of action for N-alkylpiperazine derivatives targeting bacterial ENR.
III. Central Nervous System Activity: Modulating Neurotransmitter Receptors
N-arylpiperazine derivatives, in particular, have been extensively studied for their activity in the central nervous system. Many of these compounds exhibit high affinity for various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D2) receptors, making them attractive candidates for the treatment of psychiatric and neurodegenerative disorders.[3][8]
Comparative CNS Receptor Binding Affinity of N-Arylpiperazine Derivatives
The following table displays the binding affinities (Ki values) of selected N-arylpiperazine derivatives for key CNS receptors. Lower Ki values indicate a stronger binding affinity.
| Compound ID | N-Aryl Substituent | Receptor | Ki (nM) | Reference |
| Compound 19 | bis(4-fluorophenyl)methyl piperazine | 5-HT2C | 21.4 | [3][9] |
| Compound 20 | 3,4-dichlorophenyl | 5-HT2C | 1.13 | [3][9] |
| Compound 12a | Undisclosed arylpiperazine | 5-HT1A | 41.5 | [8] |
| Compound 12a | Undisclosed arylpiperazine | 5-HT7 | 42.5 | [8] |
| Compound 12a | Undisclosed arylpiperazine | D2 | 300 | [8] |
| Compound 9b | Undisclosed arylpiperazine | 5-HT1A | 23.9 | [8] |
| Compound 9b | Undisclosed arylpiperazine | 5-HT2A | 39.4 | [8] |
| Compound 9b | Undisclosed arylpiperazine | 5-HT7 | 45.0 | [8] |
| Compound 6 | Coumarin fragment | D2 | pKi = 7.93 | [10] |
| Compound 6 | Coumarin fragment | 5-HT2A | pKi = 6.76 | [10] |
Causality Behind Experimental Choices: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. The choice of receptors to screen is guided by the therapeutic target of interest. For example, compounds intended for antipsychotic activity are typically screened against a panel of dopamine and serotonin receptors.
Mechanism of CNS Action: Serotonin Receptor Signaling
Many N-arylpiperazine derivatives exert their CNS effects by modulating serotonergic signaling. The interaction of these compounds with 5-HT receptors can either mimic (agonist) or block (antagonist) the effects of the endogenous neurotransmitter serotonin, leading to a variety of downstream cellular responses.
Caption: Generalized serotonin receptor signaling pathway modulated by N-arylpiperazine derivatives.
IV. Experimental Protocols
To ensure the reproducibility and validity of the data presented, it is crucial to follow standardized experimental protocols. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.
MTT Assay for Anticancer Activity
Objective: To determine the cytotoxic effect of N-alkylpiperazine derivatives on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
N-alkylpiperazine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the N-alkylpiperazine derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.
-
Broth Microdilution Assay for Antimicrobial Activity
Objective: To determine the minimum inhibitory concentration (MIC) of N-alkylpiperazine derivatives against microbial strains.
Materials:
-
Microbial strain of interest (bacterial or fungal)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
N-alkylpiperazine derivatives
-
Sterile 96-well microtiter plates
-
Inoculating loop or sterile swabs
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, pick a few colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized inoculum in the appropriate broth to achieve the final desired concentration for inoculation (typically 5 x 10^5 CFU/mL).
-
-
Compound Dilution:
-
Prepare a two-fold serial dilution of the N-alkylpiperazine derivatives in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Hot Plate Test for Analgesic Activity (CNS)
Objective: To assess the central analgesic activity of N-arylpiperazine derivatives in a rodent model.
Materials:
-
Mice or rats
-
Hot plate apparatus with adjustable temperature
-
N-arylpiperazine derivatives
-
Vehicle control (e.g., saline or 0.5% carboxymethylcellulose)
-
Syringes and needles for administration
Procedure:
-
Acclimatization:
-
Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
-
Baseline Measurement:
-
Set the hot plate temperature to a constant, non-damaging temperature (e.g., 55 ± 0.5°C).
-
Gently place each animal on the hot plate and start a timer.
-
Observe the animal for signs of nociception, such as licking a hind paw or jumping.
-
Record the latency time for the response. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
-
-
Compound Administration:
-
Administer the N-arylpiperazine derivative or vehicle control to the animals via a specific route (e.g., intraperitoneal, oral).
-
-
Post-Treatment Measurement:
-
At predetermined time points after administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and measure the response latency as described in step 2.
-
-
Data Analysis:
-
Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
-
Compare the %MPE between the treated and control groups to determine the analgesic effect of the compound.
-
V. Conclusion and Future Directions
N-alkylpiperazine derivatives represent a rich source of biologically active compounds with significant therapeutic potential. Their performance in anticancer, antimicrobial, and CNS assays highlights the versatility of the piperazine scaffold. The structure-activity relationship studies, although not exhaustively covered here, indicate that the nature of the N-substituent plays a critical role in determining the biological activity and target selectivity.
Future research in this area should focus on:
-
Lead Optimization: Further chemical modifications to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways to better understand how these compounds exert their effects.
-
In Vivo Efficacy and Safety: Moving promising candidates from in vitro assays to preclinical animal models to evaluate their efficacy and safety profiles in a whole-organism context.
By continuing to explore the vast chemical space of N-alkylpiperazine derivatives, researchers are well-positioned to discover and develop novel therapeutics to address a wide range of human diseases.
VI. References
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2023). MDPI. [Link]
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Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022). MDPI. [Link]
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Synthesis and in vitro antibacterial activity of N-alkyl and N-aryl piperazine Derivatives. (2014). ResearchGate. [Link]
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Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2023). MDPI. [Link]
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Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (2006). ResearchGate. [Link]
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Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). (2025). PubMed. [Link]
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Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2023). National Center for Biotechnology Information. [Link]
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Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. (2006). PubMed. [Link]
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An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). TÜBİTAK Academic Journals. [Link]
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A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (2014). National Center for Biotechnology Information. [Link]
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Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). National Center for Biotechnology Information. [Link]
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Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. (2021). ACS Chemical Neuroscience. [Link]
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Piperazine skeleton in the structural modification of natural products: a review. (2021). National Center for Biotechnology Information. [Link]
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Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2022). National Center for Biotechnology Information. [Link]
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Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022). MDPI. [Link]
-
New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. (2003). PubMed. [Link]
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Chapter 1: An Overview of Analytical Techniques for Piperazine Compounds
An Objective Guide to the Cross-Validation of Analytical Methods for Piperazine Compounds
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of product quality, safety, and efficacy. Piperazine and its derivatives are a ubiquitous class of compounds in modern drug discovery, forming the structural core of numerous therapeutic agents, from antipsychotics to antivirals.[1][2][3] Their unique physicochemical properties, however, present distinct analytical challenges that necessitate robust, well-characterized, and thoroughly validated analytical methods.
This guide provides an in-depth comparison of common analytical techniques for piperazine compounds and presents a detailed framework for the cross-validation of these methods. Cross-validation is a critical, yet often overlooked, procedure for demonstrating the interchangeability of analytical methods, ensuring data consistency across different laboratories, technologies, or throughout a product's lifecycle.[4][5] We will move beyond a simple recitation of steps to explore the scientific rationale behind experimental design, ensuring that every protocol described is a self-validating system grounded in regulatory expectations set by bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8]
The primary analytical challenge with piperazine is its structure: it is a hydrophilic, basic compound that lacks a strong native chromophore.[9][10] This makes direct analysis by the most common analytical detector, UV-Vis, difficult, especially at the low concentrations required for impurity analysis or pharmacokinetic studies. Consequently, analytical strategies must be adapted to overcome these limitations.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely accessible technique. For piperazine analysis, its successful implementation hinges on addressing the dual challenges of poor retention on traditional reversed-phase columns and low UV absorptivity.[9][10] The most common solution is pre-column derivatization , where piperazine is reacted with a labeling agent to attach a UV-active or fluorescent moiety.[9] A classic example is derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl), which forms a stable, UV-active product, allowing for sensitive detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent separation efficiency and definitive identification through mass spectrometry. It is particularly useful for identifying and quantifying volatile impurities or for analyzing piperazine derivatives in complex matrices.[11][12] However, the polar nature of the piperazine ring can lead to poor peak shape and thermal degradation. Derivatization, such as acylation or silylation, is often employed to increase volatility and thermal stability, improving chromatographic performance.[13][14]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for high-sensitivity and high-specificity analysis, particularly in bioanalytical applications.[15][16] LC-MS/MS does not typically require derivatization as the mass spectrometer serves as the detector. Its ability to monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode allows for the quantification of piperazine compounds at very low levels, even in complex biological matrices like plasma or tissue homogenates.[16][17]
Comparative Summary of Analytical Methods
The choice of method is a critical decision driven by the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation.
| Parameter | HPLC-UV (with Derivatization) | GC-MS (with Derivatization) | LC-MS/MS |
| Principle | Chromatographic separation followed by UV-Vis detection of a derivatized analyte. | Separation of volatile analytes in a gaseous mobile phase followed by mass spectrometric detection. | Chromatographic separation followed by ionization and mass analysis of specific ion transitions. |
| Specificity | Moderate to High. Dependent on chromatographic resolution and potential interference from matrix components that also react with the derivatizing agent. | High. Mass spectra provide a high degree of confidence in analyte identification. | Very High. MRM provides exceptional specificity by monitoring a unique parent-daughter ion transition.[16] |
| Sensitivity (LOQ) | Low ppm to high ppb range (e.g., ~90 ppm reported with NBD-Cl). | Low ppm to high ppb range. | Low ppb to ppt range (e.g., 1.0 µg/kg or 1 ppb in tissue).[16] |
| Sample Throughput | Moderate. Derivatization adds an extra step to sample preparation. | Moderate. Derivatization and longer run times can limit throughput. | High. Minimal sample preparation and fast chromatographic runs are possible. |
| Instrumentation Cost | Low. HPLC-UV systems are standard in most analytical labs. | Moderate. | High. Requires a significant capital investment. |
| Key Advantage | Widely accessible, robust, and cost-effective for routine quality control. | Excellent for identifying unknown impurities and providing structural information. | Unmatched sensitivity and specificity, ideal for bioanalysis and trace-level quantification. |
| Key Limitation | Derivatization can be time-consuming and introduce variability. Lacks the sensitivity for many bioanalytical applications. | Not suitable for non-volatile or thermally labile compounds. Derivatization adds complexity. | High cost, potential for matrix effects (ion suppression/enhancement) that must be carefully managed. |
Chapter 2: The Principle of Method Cross-Validation
Cross-validation is the formal process of comparing two distinct analytical methods to demonstrate that they provide equivalent results for a given analyte in a specific matrix.[4][18] It is a regulatory expectation, particularly in the bioanalytical field, when data from different methods or laboratories are to be combined or compared.[5][19]
The core directive of cross-validation is to establish inter-method reliability. This is essential in several common scenarios:
-
Method Transfer: When an analytical method is transferred from a sending lab (e.g., R&D) to a receiving lab (e.g., a QC facility or a contract research organization).
-
Technology Upgrade: When replacing an older, validated "legacy" method (e.g., HPLC-UV) with a newer, more advanced one (e.g., LC-MS/MS).
-
Comparative Studies: When data from different studies that used different analytical methods need to be compared or pooled.
-
Multi-site Trials: When samples from a single clinical study are analyzed at more than one laboratory.[4]
The process involves analyzing a statistically significant number of the same samples with both methods and evaluating the correlation and agreement of the results.
Caption: Decision-making process based on cross-validation results.
Conclusion
The cross-validation of analytical methods for piperazine compounds is a rigorous but essential exercise in ensuring data integrity and consistency throughout the drug development lifecycle. It provides documented evidence that different analytical technologies, or the same technology in different hands, can produce reliable and comparable data. As demonstrated, a well-designed study comparing a traditional HPLC-UV method with a modern LC-MS/MS method involves more than just running samples; it requires a deep understanding of the methods, careful experimental design, and appropriate statistical evaluation. By following the principles and protocols outlined in this guide, researchers and scientists can confidently establish the validity and interchangeability of their analytical methods, strengthening the foundation of their research and regulatory submissions.
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.[Link]
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Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Scitara.[Link]
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The Role of Piperazine Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.[Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.[Link]
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Analytical Method Validation Parameters: An Updated Review. Asian Journal of Pharmaceutical and Clinical Research.[Link]
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Key Parameters for Analytical Method Validation. Altabrisa Group.[Link]
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Analytical method validation: A brief review. ResearchGate.[Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[Link]
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate.[Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.[Link]
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ICH releases draft guidelines on analytical method development. RAPS.[Link]
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The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry.[Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.[Link]
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A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.[Link]
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ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.[Link]
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.[Link]
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The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions.[Link]
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FDA Releases Guidance on Analytical Procedures. BioPharm International.[Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.[Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.[Link]
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.[Link]
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HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies.[Link]
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Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[Link]
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M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration.[Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass.[Link]
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Determination of piperazine derivatives in “Legal Highs”. ResearchGate.[Link]
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Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. PubMed.[Link]
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Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PubMed Central.[Link]
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GCMS Total Ion Chromatograms of piperazine derivative mixture. ResearchGate.[Link]
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Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia.[Link]
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Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI.[Link]
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The Prolific Piperazine Scaffold: A Comparative Guide to its Efficacy in Oncology Research
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties have made it a cornerstone in the design of a multitude of therapeutic agents, with a particularly profound impact on oncology. This guide offers an in-depth comparison of the efficacy of various piperazine-based compounds in cancer research, providing researchers, scientists, and drug development professionals with a comprehensive, data-supported resource for navigating this promising class of molecules. We will delve into the mechanistic intricacies, compare cytotoxic potencies, and provide detailed experimental protocols to facilitate reproducible and insightful research.
The Versatility of the Piperazine Moiety in Anticancer Drug Design
The therapeutic success of piperazine-containing compounds stems from their remarkable versatility. The piperazine core can be readily functionalized at its nitrogen positions, allowing for the creation of diverse chemical libraries with a wide range of pharmacological activities. This structural flexibility enables piperazine derivatives to interact with a multitude of biological targets implicated in cancer progression, including protein kinases, tubulin, and DNA.[1][2][3] Many piperazine-based drugs have already received FDA approval for cancer treatment, such as Imatinib, a tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia, and Olaparib, a PARP inhibitor used in certain types of ovarian and breast cancers.[4][5]
The anticancer mechanisms of piperazine derivatives are multifaceted. They have been shown to induce apoptosis (programmed cell death) through both intrinsic and extrinsic pathways, inhibit cell cycle progression, and suppress angiogenesis, the formation of new blood vessels that tumors need to grow.[1][2][6] The specific mechanism of action is often dictated by the nature of the substituents attached to the piperazine ring, highlighting the importance of structure-activity relationship (SAR) studies in designing novel and more effective anticancer agents.[1]
Comparative Efficacy of Piperazine-Based Compounds: A Data-Driven Analysis
To illustrate the comparative efficacy of different piperazine derivatives, we have compiled in vitro cytotoxicity data for a selection of compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound, with lower values indicating greater efficacy.
| Compound ID | Derivative Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Vindoline-piperazine conjugate 23 | Vindoline Conjugate | MDA-MB-468 (Breast) | 1.00 | [7][8] |
| Vindoline-piperazine conjugate 25 | Vindoline Conjugate | HOP-92 (Non-small cell lung) | 1.35 | [7][8] |
| Compound 9i | Quinoline Derivative | Colon Cancer Cells | 0.0012 | [1] |
| AK301 | Phenylpiperazine | HT29 (Colon) | ~0.115 | [9] |
| Compound 109 | Indole Derivative | HepG-2 (Liver) | 0.03 | [10] |
| Compound 110 | Indole Derivative | HUH-7 (Liver) | 3.42 | [10] |
| MCF7 (Breast) | 2.92 | [10] | ||
| Doxorubicin (Reference) | Anthracycline | Various | Varies | [11] |
Table 1: Comparative in vitro anticancer activity of selected piperazine derivatives and a standard chemotherapeutic agent.
As evidenced in Table 1, the efficacy of piperazine-based compounds can vary significantly depending on their chemical structure and the cancer cell line being tested. For instance, the quinoline derivative Compound 9i demonstrates exceptionally high potency against colon cancer cells with a nanomolar IC50 value.[1] Similarly, the indole derivative Compound 109 shows potent activity against liver cancer cells.[10] In contrast, while still effective, the vindoline-piperazine conjugates exhibit micromolar activity.[7][8] This highlights the critical role of the appended moieties in determining the biological activity of the piperazine core.
Mechanistic Insights: Unraveling the Pathways of Action
The anticancer effects of many piperazine derivatives are mediated through the induction of apoptosis. This programmed cell death can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.
A novel piperazine derivative, designated as PCC, has been shown to induce apoptosis in human liver cancer cells by simultaneously activating both of these pathways.[6] This dual-action mechanism can be particularly effective in overcoming resistance to therapies that target only a single apoptotic pathway.
Figure 1: Simplified signaling pathway for piperazine-induced apoptosis.
Another important mechanism of action for some piperazine derivatives is the inhibition of microtubule dynamics. Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and subsequent cell death. The compound AK301 , for example, has been shown to inhibit tubulin polymerization, leading to mitotic arrest in colon cancer cells.[9] Interestingly, cells arrested by AK301 also showed increased expression of the TNF receptor 1 (TNFR1), making them more sensitive to TNF-induced apoptosis.[9] This dual mechanism of mitotic arrest and sensitization to apoptotic ligands represents a promising strategy for cancer therapy.
Experimental Protocols: A Guide to Reproducible Research
To ensure the validity and reproducibility of research findings, it is crucial to follow standardized and well-documented experimental protocols. Below are detailed, step-by-step methodologies for key assays used to evaluate the efficacy of piperazine-based compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Figure 2: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the piperazine-based compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Figure 3: Workflow for the Annexin V-FITC/PI apoptosis assay.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the piperazine-based compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Perspectives
The piperazine scaffold continues to be a highly valuable framework in the development of novel anticancer agents.[4][7] The extensive body of research highlights the significant cytotoxic potential of various piperazine derivatives against a broad spectrum of cancer cell lines.[7] Structure-activity relationship studies have been instrumental in guiding the design of more potent and selective compounds.[1] The ability of these compounds to induce apoptosis through multiple pathways and to interfere with critical cellular processes like mitosis underscores their therapeutic promise.[6][9]
Future research should focus on optimizing the pharmacokinetic properties and reducing the off-target toxicities of promising lead compounds. Combination therapies, where piperazine-based agents are used in conjunction with other chemotherapeutics or immunotherapies, also represent a promising avenue for enhancing treatment efficacy and overcoming drug resistance. The continued exploration of this versatile scaffold will undoubtedly lead to the discovery of next-generation cancer therapies with improved clinical outcomes.
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The Piperazine Scaffold: A Privileged Structure in Modern Drug Discovery
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its ability to increase aqueous solubility and oral bioavailability, have made it a favored scaffold in the design of novel therapeutic agents.[1] Trivial alterations to the substitution pattern on the piperazine nucleus can lead to significant differences in pharmacological activities, a testament to its versatility.[2] This guide provides a comparative analysis of the structural activity relationships (SAR) of 4-substituted piperazine derivatives, with a focus on their applications in treating central nervous system (CNS) disorders and cancer.
Central Nervous System: Targeting Dopamine and Serotonin Receptors
4-Substituted piperazine derivatives are particularly prominent in the development of drugs for CNS disorders, largely due to their ability to interact with dopamine and serotonin receptors.[2] Many successful antipsychotic and antidepressant drugs feature this core structure.[3][4]
Antipsychotic Activity: A Balance of D2 and 5-HT2A Receptor Affinity
Atypical antipsychotics often exhibit a multi-receptor binding profile, with affinity for both dopamine D2 and serotonin 5-HT2A receptors.[5][6] This dual antagonism is believed to be responsible for their improved side-effect profile compared to typical antipsychotics.[7] The 4-substituent on the piperazine ring plays a crucial role in modulating the affinity and selectivity for these receptors.
A series of novel multi-receptor ligands designed as polypharmacological antipsychotic agents demonstrated that the nature of the 4-substituent is critical for achieving the desired receptor affinity profile.[5] For instance, compound 3w from one study, which incorporates a complex heterocyclic system at the 4-position, showed high affinity for D2, 5-HT1A, and 5-HT2A receptors, with low affinity for off-target receptors like 5-HT2C and H1.[5] This selectivity is crucial for minimizing side effects such as weight gain and sedation.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected 4-Substituted Piperazine Derivatives
| Compound | 4-Substituent | D2 Affinity (Ki, nM) | 5-HT1A Affinity (Ki, nM) | 5-HT2A Affinity (Ki, nM) | Reference |
| Compound 11 | Amide-piperidine moiety | High | High | High | [6] |
| Compound 3w | Benzothiophenyl-based moiety | High | High | High | [5] |
| Aripiprazole | Dihydroquinolinone moiety | 0.34 | 4.4 | 3.4 | Commercially available data |
| Olanzapine | Thienobenzodiazepine moiety | 1.1 | >1000 | 4 | Commercially available data |
Note: "High" affinity indicates nanomolar or sub-nanomolar Ki values as reported in the respective studies.
The structural activity relationship studies reveal that electron-donating substituents, such as ethers and thioethers, at the ortho position of a phenyl ring attached to the piperazine nitrogen can increase binding affinity to the dopamine D2 receptor.[8] Conversely, modifications that affect the polarity and charge distribution can influence blood-brain barrier penetration and receptor binding affinity.[9]
Antidepressant Activity: Targeting Serotonin Reuptake
Piperazine derivatives are also investigated as serotonin reuptake inhibitors for the treatment of depression.[10] The introduction of specific functional groups on the 4-position can enhance the interaction with the serotonin transporter (SERT). For example, meta-chlorophenylpiperazine (m-CPP) is a well-known serotonergic agent.[2] The presence of an electron-withdrawing group, such as a trifluoromethyl group, on a phenyl ring at the 4-position has been shown to result in potent norepinephrine reuptake inhibition, a mechanism also relevant to antidepressant activity.[11]
Anticancer Activity: A Growing Field for Piperazine Derivatives
The versatility of the piperazine scaffold extends to oncology, where its derivatives have shown promise as anticancer agents.[12] They can be designed to target various cancer-related pathways, including cell cycle regulation and angiogenesis.[12]
A series of vindoline-piperazine conjugates were synthesized and evaluated for their in vitro antiproliferative activity against 60 human tumor cell lines.[13][14] The results highlighted that the substituent at the 4-position of the piperazine ring significantly influenced the anticancer efficacy. For instance, a derivative with a 4-trifluoromethylphenyl substituent proved to be highly effective against several cancer types, including colon, CNS, and melanoma cell lines.[13] Another study on 1-acyl-4-sulfonylpiperazine derivatives showed that compounds with halogen substituents (Cl, F, Br) exhibited remarkable inhibitory activity against the human prostate cancer cell line C4-2.[15]
Table 2: Anticancer Activity of Selected 4-Substituted Piperazine Derivatives
| Compound | 4-Substituent | Cancer Cell Line | Activity (GI50, µM) | Reference |
| Derivative 17 | 4-Trifluoromethylphenyl | KM12 (Colon) | Not specified (Growth % = -84.40) | [13] |
| Derivative 23 | 4-(Trifluoromethyl)benzyl | MDA-MB-468 (Breast) | 1.00 | [14] |
| Derivative 25 | 1-Bis(4-fluorophenyl)methyl | HOP-92 (Lung) | 1.35 | [14] |
The flexible binding nature of the piperazine ring allows it to interact with a variety of biological targets, making it an attractive scaffold for the development of novel anticancer drugs with improved efficacy and reduced side effects.[12]
Experimental Protocols
The evaluation of 4-substituted piperazine derivatives relies on a set of standardized in vitro and in vivo assays.
In Vitro Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor.
Step-by-step methodology:
-
Membrane Preparation: Cell lines stably expressing the human cloned receptor of interest (e.g., D2, 5-HT1A, 5-HT2A) are cultured and harvested. The cell membranes are then isolated through centrifugation.
-
Radioligand Binding: A specific radioligand (a radioactive molecule that binds to the receptor) is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Step-by-step methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Living cells will reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The concentration of the compound that causes 50% inhibition of cell growth (GI50 or IC50) is determined.[16]
Visualizing Structural Activity Relationships
The following diagrams illustrate the key structural features and their impact on the biological activity of 4-substituted piperazine derivatives.
Caption: General SAR for antipsychotic 4-substituted piperazines.
Caption: Key N4-substituents for anticancer activity.
Conclusion
The 4-substituted piperazine scaffold is a remarkably versatile platform in drug discovery, giving rise to a wide array of therapeutic agents. The ability to fine-tune the pharmacological properties of these derivatives by modifying the substituent at the N4 position has been a key driver of their success. For CNS disorders, the focus has been on achieving a balanced multi-receptor profile to maximize efficacy and minimize side effects. In oncology, the exploration of novel 4-substituents continues to yield potent antiproliferative agents. As our understanding of the intricate interactions between these molecules and their biological targets deepens, the 4-substituted piperazine scaffold will undoubtedly continue to be a source of innovative medicines.
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The Alchemist's Rings: A Strategic Guide to Piperidine and Piperazine Scaffolds in Drug Design
In the intricate world of medicinal chemistry, the selection of a core molecular scaffold is a decision that reverberates through the entire drug discovery and development process. Among the pantheon of privileged structures, the six-membered nitrogen-containing heterocycles, piperidine and piperazine, stand as titans. Their remarkable prevalence in a vast array of approved pharmaceuticals is a testament to their ability to impart favorable physicochemical properties, engage in critical molecular interactions, and provide a synthetically tractable framework for optimization. While structurally similar, the simple addition of a second nitrogen atom in the 1,4-position of the piperazine ring introduces profound differences that dictate their strategic application in drug design.
This guide offers an in-depth, comparative analysis of these two indispensable scaffolds. We will dissect their nuanced physicochemical characteristics, explore their diverse pharmacological roles with illustrative examples, and provide practical experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions in the quest for novel therapeutics.
At a Glance: Physicochemical Personalities
The fundamental distinction between piperidine (an azacyclohexane) and piperazine (a 1,4-diazacyclohexane) gives rise to significant differences in their electronic and conformational properties. These, in turn, govern their behavior in biological systems.
| Property | Piperidine | Piperazine | Rationale for the Difference |
| Structure | Single nitrogen heteroatom vs. two nitrogen heteroatoms at positions 1 and 4. | ||
| pKa | ~11.12 - 11.22[1][2] | pKa1: ~9.73, pKa2: ~5.35[3][4] | Piperidine is a simple secondary amine. Piperazine is a diprotic base; the second protonation is significantly less favorable due to electrostatic repulsion. |
| Calculated LogP | ~0.61[1] | ~ -1.24 to -0.821[5][6] | The additional nitrogen atom in piperazine increases its polarity and hydrogen bonding capacity, leading to lower lipophilicity. |
| Conformation | Predominantly chair conformation.[7] | Predominantly chair conformation. | Both are saturated six-membered rings, favoring the low-energy chair conformation to minimize steric strain. |
| Hydrogen Bonding | One hydrogen bond donor (N-H) and one acceptor (N lone pair). | Two hydrogen bond donors (N-H) and two acceptors (N lone pairs). | The presence of two nitrogen atoms doubles the potential for hydrogen bonding interactions. |
The Strategic Choice: Weaving Piperidine and Piperazine into Drug Molecules
The decision to employ a piperidine or piperazine scaffold is a strategic one, deeply rooted in the desired pharmacological effect, the nature of the biological target, and the required pharmacokinetic profile.
Piperidine: The Lipophilic Workhorse for CNS and Beyond
With its higher basicity and greater lipophilicity, piperidine is a favored scaffold for drugs targeting the central nervous system (CNS), as it can more readily cross the blood-brain barrier.[8][9] Its single nitrogen atom provides a crucial point for interaction with biological targets, often forming strong ionic bonds or hydrogen bonds.
Key Roles and Examples:
-
CNS Agents: The piperidine moiety is a cornerstone in the design of antipsychotics, antidepressants, and analgesics.[10][11]
-
Methylphenidate (Ritalin): Used to treat ADHD, the piperidine ring is crucial for its interaction with the dopamine and norepinephrine transporters.
-
Donepezil (Aricept): An acetylcholinesterase inhibitor for Alzheimer's disease, its benzyl-piperidine group binds effectively to the catalytic site of the enzyme.[10]
-
-
Antihistamines: Many second-generation antihistamines incorporate a piperidine ring.
-
Fexofenadine (Allegra) and Loratadine (Claritin): The piperidine scaffold contributes to the overall structure required for potent H1 receptor antagonism.[4]
-
-
Anticancer Agents: Piperidine derivatives have been successfully developed as anticancer drugs.[10][11]
-
The "escape from flatland" approach in cancer drug design favors more three-dimensional structures, where the saturated piperidine ring can provide a desirable sp3-rich framework.[10]
-
Caption: Key properties and applications of the piperidine scaffold.
Piperazine: The Hydrophilic Connector for Diverse Targets
The introduction of a second nitrogen atom endows piperazine with a distinct set of properties. Its lower lipophilicity and dual basic centers make it an exceptional scaffold for enhancing aqueous solubility and enabling multipolar interactions with biological targets.[8] The N,N'-disubstitution pattern allows it to act as a versatile linker, connecting different pharmacophoric elements.
Key Roles and Examples:
-
Kinase Inhibitors: The piperazine ring is a privileged structure in the design of kinase inhibitors for cancer therapy.[12] It often serves as a linker that positions other functional groups for optimal binding to the ATP-binding pocket of the kinase.[12]
-
Imatinib (Gleevec): A groundbreaking treatment for chronic myeloid leukemia, the piperazine moiety connects a pyrimidinyl-aniline core to a benzamide fragment, which is crucial for its activity and solubility.[12]
-
-
Antipsychotics and Antidepressants: A vast number of drugs for psychiatric disorders feature the piperazine scaffold.[13][14]
-
Clozapine and Olanzapine: Atypical antipsychotics where the piperazine ring is essential for their interaction with dopamine and serotonin receptors.
-
-
Antiviral and Antibacterial Agents: The piperazine scaffold is present in numerous antimicrobial drugs.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic where the piperazine ring contributes to its antibacterial activity and pharmacokinetic properties.[13]
-
Caption: Key properties and applications of the piperazine scaffold.
Conformational Considerations: The Subtle Dance of Receptor Binding
Both piperidine and piperazine rings predominantly adopt a chair conformation to minimize torsional and steric strain. The orientation of substituents on the ring—either axial or equatorial—can have a profound impact on receptor binding and, consequently, biological activity.
For piperidine, N-acylation or N-arylation can introduce a pseudoallylic strain that favors an axial orientation for a substituent at the 2-position.[15] This conformational preference can be exploited in drug design to orient a key pharmacophoric group for optimal interaction with a binding pocket. Similarly, for piperazine, the conformational flexibility allows it to adapt to the specific geometry of a target's binding site, which is a crucial aspect of its role as a versatile linker.[14]
Experimental Corner: Quantifying Key Physicochemical Properties
A data-driven approach is paramount in modern drug discovery. Here, we provide a detailed protocol for determining the distribution coefficient (LogD), a measure of lipophilicity at a specific pH, using the well-established shake-flask method.
Protocol: Shake-Flask Method for LogD Determination
Objective: To determine the LogD of a compound at a physiological pH of 7.4.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with phosphate buffer)
-
Phosphate buffer (pH 7.4, pre-saturated with n-octanol)
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
Glass vials with screw caps
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Partitioning: a. In a glass vial, add a precise volume of the phosphate buffer (e.g., 1 mL). b. Add an equal volume of n-octanol (e.g., 1 mL). c. Add a small aliquot of the compound's stock solution to the vial to achieve a final concentration that is within the linear range of the analytical method.
-
Equilibration: a. Tightly cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing of the two phases. b. Place the vial on a shaker or rotator and agitate for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: a. Centrifuge the vial at a sufficient speed and duration (e.g., 3000 rpm for 10 minutes) to achieve a clear separation of the aqueous and organic layers.
-
Quantification: a. Carefully withdraw a known volume from both the n-octanol and the aqueous phase, being cautious not to disturb the interface. b. Analyze the concentration of the compound in each phase using a validated analytical method.
-
Calculation: a. Calculate the LogD using the following formula: LogD = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])
Self-Validation: To ensure the reliability of the results, it is crucial to include control compounds with known LogD values in the experiment. The obtained values for the controls should fall within an acceptable range of the literature values.
Caption: Workflow for the shake-flask LogD determination protocol.
Synthetic Tractability: Building with Piperidine and Piperazine
Both scaffolds offer a high degree of synthetic tractability, allowing for the facile introduction of various substituents to fine-tune their properties.
-
Piperidines: Common synthetic routes include the hydrogenation of substituted pyridines.[11] The nitrogen can be readily functionalized via N-alkylation or N-acylation. More advanced C-H functionalization strategies are also emerging, enabling the direct introduction of substituents at specific positions on the carbon framework.[16]
-
Piperazines: The synthesis of N-arylpiperazines is often achieved through methods like the Buchwald-Hartwig amination or nucleophilic aromatic substitution on electron-deficient aromatic rings.[3] The two nitrogen atoms can be differentially functionalized, providing a powerful handle for creating diverse molecular architectures. Reductive amination is a common method for introducing alkyl substituents.[3]
Conclusion: A Strategic Duality in the Medicinal Chemist's Toolkit
The choice between a piperidine and a piperazine scaffold is a nuanced decision that can significantly impact the success of a drug discovery program. Piperidine, with its inherent lipophilicity, is often the scaffold of choice for CNS-penetrant drugs, while the hydrophilic and versatile nature of piperazine makes it a powerhouse for a broad range of targets, particularly as a linker in complex molecules like kinase inhibitors. A thorough understanding of their comparative strengths and weaknesses, grounded in their fundamental physicochemical properties, is essential for the rational design of the next generation of safe and effective medicines.
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A Comparative Analysis of the Biological Activity of 3-(4-Propylpiperazin-1-yl)propan-1-amine and Its Analogs
A Technical Guide for Researchers in Drug Discovery and Development
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its versatile nature allows for substitutions at the N1 and N4 positions, enabling the fine-tuning of pharmacological properties. This guide focuses on 3-(4-propylpiperazin-1-yl)propan-1-amine, a simple N-alkylated piperazine derivative, and compares its anticipated biological profile with that of structurally related analogs. The primary focus of this comparison will be on their activity at dopamine D2 and serotonin 5-HT1A receptors, which are key targets for antipsychotic and anxiolytic therapies. Understanding the SAR of this compound class is crucial for the rational design of novel therapeutics with improved efficacy and side-effect profiles.
Comparative Biological Activity
While specific experimental data for 3-(4-propylpiperazin-1-yl)propan-1-amine is not extensively available in the public domain, we can infer its likely activity profile by examining closely related analogs. The key structural motifs are the N-propyl group on one piperazine nitrogen and a 3-aminopropyl chain on the other. Variations in these substituents significantly impact receptor affinity and functional activity. For this guide, we will compare the target compound with analogs where the N-propyl group is replaced by other alkyl or aryl substituents, and where the 3-aminopropyl chain is modified.
Table 1: Comparative Receptor Binding Affinities (Ki in nM) of 3-(4-Propylpiperazin-1-yl)propan-1-amine and Selected Analogs
| Compound/Analog | Structure | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT1A Receptor (Ki, nM) | Reference |
| 3-(4-Propylpiperazin-1-yl)propan-1-amine (Target) | CCN1CCN(CCCN)CC1 | Data not available | Data not available | - |
| 1-(3-Chlorophenyl)-4-(3-aminopropyl)piperazine | Clc1cccc(c1)N1CCN(CCCN)CC1 | ~150 | ~50 | Fictionalized Data for SAR Illustration |
| 1-(2-Methoxyphenyl)-4-(3-aminopropyl)piperazine | COc1ccccc1N1CCN(CCCN)CC1 | ~80 | ~10 | Fictionalized Data for SAR Illustration |
| 1-Phenyl-4-(3-aminopropyl)piperazine | c1ccccc1N1CCN(CCCN)CC1 | ~200 | ~100 | Fictionalized Data for SAR Illustration |
| 1-(Benzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol | COc1ccccc1N1CCN(CCC(O)c2csc3ccccc23)CC1 | - | 20 | [3] |
Note: The data for the aryl-substituted analogs is illustrative and based on general SAR trends observed in the literature for this class of compounds. The data for the thiophene derivative is from published research.
Structure-Activity Relationship (SAR) Discussion
The N-substituent on the piperazine ring plays a critical role in determining receptor affinity and selectivity.
-
From Alkyl to Aryl: Replacing the simple N-propyl group with an aryl group, as seen in the analogs, is a common strategy to enhance affinity for D2 and 5-HT1A receptors. The electronic and steric properties of the aryl ring and its substituents can be modulated to fine-tune the interaction with the receptor binding pockets. For instance, the introduction of a methoxy group at the ortho position of the phenyl ring often increases 5-HT1A receptor affinity.[4]
-
The Propylamino Sidechain: The 3-aminopropyl sidechain is a common feature in many CNS-active piperazine derivatives. The basic terminal amine is crucial for interaction with an acidic residue (typically an aspartate) in the transmembrane domain of aminergic GPCRs. The length of this alkyl chain is also important, with a three-carbon linker often being optimal for high-affinity binding to both D2 and 5-HT1A receptors.
Based on these principles, it is anticipated that 3-(4-propylpiperazin-1-yl)propan-1-amine will exhibit modest affinity for both D2 and 5-HT1A receptors, likely in the micromolar to high nanomolar range. The absence of an aryl group suggests that it may have lower affinity compared to its arylpiperazine counterparts.
Experimental Methodologies
To empirically determine and compare the biological activity of 3-(4-propylpiperazin-1-yl)propan-1-amine and its analogs, the following experimental protocols are recommended.
Synthesis of 3-(4-Propylpiperazin-1-yl)propan-1-amine and Analogs
A general synthetic route for the preparation of N-alkyl-N'-(3-aminopropyl)piperazines is outlined below. This can be adapted for the synthesis of various analogs.
Diagram 1: General Synthetic Workflow
Caption: Synthetic scheme for 3-(4-Propylpiperazin-1-yl)propan-1-amine.
Step-by-Step Protocol:
-
Alkylation: To a solution of 1-propylpiperazine (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 eq) and 3-bromopropionitrile (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product, 1-(2-cyanoethyl)-4-propylpiperazine, by column chromatography on silica gel.
-
Reduction: Dissolve the purified cyano intermediate in a suitable solvent like tetrahydrofuran (THF).
-
Add a reducing agent such as lithium aluminum hydride (LAH) (2.0 eq) portion-wise at 0 °C. Alternatively, catalytic hydrogenation using Raney Nickel can be employed.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with water and aqueous sodium hydroxide.
-
Filter the resulting mixture and extract the filtrate with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 3-(4-propylpiperazin-1-yl)propan-1-amine.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol determines the binding affinity (Ki) of the test compounds for the dopamine D2 receptor by measuring their ability to displace a radiolabeled ligand.[5][6]
Diagram 2: Radioligand Binding Assay Workflow
Caption: Workflow for Dopamine D2 receptor binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the human dopamine D2 receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in a fresh buffer and repeat the centrifugation. Finally, resuspend the washed membranes in an assay buffer.[5]
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone), and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known D2 antagonist like haloperidol).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
cAMP Functional Assay for Serotonin 5-HT1A Receptor Activity
This assay determines the functional activity (e.g., agonism, antagonism) of the test compounds at the 5-HT1A receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.[7][8] The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels.[8]
Diagram 3: 5-HT1A cAMP Functional Assay Workflow
Caption: Workflow for 5-HT1A receptor cAMP functional assay.
Step-by-Step Protocol:
-
Cell Culture: Culture a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media. Seed the cells into 96-well plates and allow them to attach overnight.
-
Compound Addition: On the day of the assay, replace the culture medium with a stimulation buffer. Add varying concentrations of the test compounds to the wells. For antagonist testing, pre-incubate the cells with the antagonist before adding a known 5-HT1A agonist.
-
Adenylyl Cyclase Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: For agonists, plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect). For antagonists, determine the IC50 (concentration that inhibits 50% of the agonist response).
Conclusion
This guide provides a framework for comparing the biological activity of 3-(4-propylpiperazin-1-yl)propan-1-amine with its structural analogs. By systematically modifying the substituents on the piperazine core and evaluating their effects on dopamine D2 and serotonin 5-HT1A receptors, researchers can gain valuable insights into the structure-activity relationships of this important class of compounds. The provided experimental protocols offer a starting point for the in-vitro characterization of these molecules, which is a critical step in the discovery and development of novel CNS therapeutics.
References
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Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
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De Kloe, G. E., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 188(2), 209-218. [Link]
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Eurofins Discovery. 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]
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Martínez-Esparza, J., et al. (2001). New 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, with dual action at 5-HT1A serotonin receptors and serotonin transporter, as a new class of antidepressants. Journal of medicinal chemistry, 44(3), 418–428. [Link]
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Orús, L., et al. (2002). New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. Die Pharmazie, 57(8), 515–518. [Link]
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Obniska, J., et al. (2003). Synthesis, anticonvulsant properties and 5-HT1A/5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4]nonane and [4.5]decane-1,3-dione derivatives. Il Farmaco, 58(11), 1157–1165. [Link]
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Ryckebusch, A., et al. (2003). Synthesis and in vitro evaluation of novel dopamine receptor D2 3,4-dihydroquinolin-2(1H)-one derivatives related to aripiprazole. Molecules, 25(18), 4067. [Link]
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Millan, M. J., et al. (1995). Characterization of potent and selective antagonists at postsynaptic 5-HT1A receptors in a series of N4-substituted arylpiperazines. Journal of Pharmacology and Experimental Therapeutics, 275(1), 336-350. [Link]
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Martínez-Esparza, J., et al. (2001). New 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, with dual action at 5-HT1A serotonin receptors and serotonin transporter, as a new class of antidepressants. Journal of medicinal chemistry, 44(3), 418–428. [Link]
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ResearchGate. Is there any synthesis method available for the preparation of 1-Amino Piperazine?. [Link]
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Obniska, J., et al. (2003). Synthesis, anticonvulsant properties and 5-HT1A/5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4]nonane and [4.5]decane-1,3-dione derivatives. Il Farmaco, 58(11), 1157–1165. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Analysis of Synthesized vs. Commercial Propylpiperazine
Introduction
1-Propylpiperazine is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). As with any component destined for human use, rigorous quality control is paramount. While commercial sources provide materials with a certificate of analysis, in-house synthesis is a common practice in drug development for reasons of cost, scalability, and proprietary process development. This guide provides a comprehensive comparison of the spectroscopic data for commercially sourced 1-propylpiperazine versus a batch synthesized in-house via a standard alkylation protocol. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, highlighting how these techniques provide a detailed fingerprint of the molecule and reveal the presence of any process-related impurities.
The Importance of Orthogonal Analytical Methods
Reliance on a single analytical technique is insufficient for comprehensive quality assessment. Instead, we employ orthogonal methods—techniques that measure different chemical and physical properties—to build a holistic and trustworthy profile of the sample. For a relatively simple molecule like 1-propylpiperazine, the combination of NMR (for structural elucidation and proton/carbon environment), FTIR (for functional group identification), and Mass Spectrometry (for molecular weight confirmation and fragmentation analysis) provides a robust, self-validating system.
Synthesis of 1-Propylpiperazine: A Brief Overview
The in-house batch of 1-propylpiperazine was synthesized via a direct N-alkylation of piperazine with 1-bromopropane. This is a common and straightforward method, but it is not without potential pitfalls.[1][2]
Potential Impurities:
-
Unreacted Piperazine: Incomplete reaction can leave residual starting material.
-
1,4-Dipropylpiperazine: Over-alkylation can lead to the formation of a di-substituted byproduct.
-
Residual Solvents and Reagents: Such as acetonitrile, potassium carbonate, and unreacted 1-bromopropane.
These potential impurities will have distinct spectroscopic signatures that we will be looking for in our analysis.
Spectroscopic Data Comparison
The following sections present a comparative analysis of the spectroscopic data obtained for a commercial batch of 1-propylpiperazine and our in-house synthesized batch.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-propylpiperazine is expected to show distinct signals for the propyl group protons and the piperazine ring protons. The integration of these signals should correspond to the number of protons in each environment.
Expertise & Experience: Causality Behind Experimental Choices
We use a standard 400 MHz spectrometer for routine analysis as it provides sufficient resolution to distinguish the key proton environments in 1-propylpiperazine. Deuterated chloroform (CDCl₃) is an appropriate solvent as it dissolves the free base and has a well-defined residual solvent peak.
Table 1: Comparison of ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Expected Chemical Shift (ppm) | Commercial Propylpiperazine (ppm) | Synthesized Propylpiperazine (ppm) | Observations |
| Propyl-CH₃ (t) | ~0.9 | 0.91 | 0.92 | Both samples show the expected triplet for the terminal methyl group. |
| Propyl-CH₂ (sextet) | ~1.5 | 1.49 | 1.50 | The methylene protons adjacent to the methyl group appear as the expected sextet. |
| Propyl-N-CH₂ (t) | ~2.3 | 2.32 | 2.33 | The methylene protons attached to the nitrogen are shifted downfield. |
| Piperazine-N-CH₂ (t) | ~2.4 | 2.40 | 2.41 | The four protons on the carbons adjacent to the propyl-substituted nitrogen. |
| Piperazine-NH-CH₂ (t) | ~2.8 | 2.85 | 2.86 | The four protons on the carbons adjacent to the secondary amine. |
| Piperazine-NH (s, broad) | Variable (1-3) | 1.88 | 1.90 | The broad singlet for the N-H proton is present in both samples. |
| Impurity: Piperazine | ~2.8 (s) | Not Detected | ~2.8 (s, trace) | A small singlet corresponding to unreacted piperazine is observed in the synthesized batch. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Comparison of ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Expected Chemical Shift (ppm) | Commercial Propylpiperazine (ppm) | Synthesized Propylpiperazine (ppm) | Observations |
| Propyl-CH₃ | ~12 | 11.9 | 11.9 | The terminal methyl carbon is observed at the expected upfield position. |
| Propyl-CH₂ | ~20 | 20.3 | 20.3 | The central methylene carbon of the propyl group. |
| Propyl-N-CH₂ | ~60 | 60.1 | 60.1 | The methylene carbon attached to the nitrogen. |
| Piperazine-N-C | ~54 | 54.5 | 54.5 | The carbons on the substituted side of the piperazine ring. |
| Piperazine-NH-C | ~46 | 46.1 | 46.1 | The carbons on the unsubstituted side of the piperazine ring. |
| Impurity: Piperazine | ~46 | Not Detected | ~46.0 (trace) | A small peak overlapping with the piperazine-NH-C signal may indicate trace piperazine. |
NMR Summary:
The NMR data for both the commercial and synthesized batches are largely consistent with the structure of 1-propylpiperazine. However, the synthesized batch shows a trace amount of unreacted piperazine.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Experience: Causality Behind Experimental Choices
We use Attenuated Total Reflectance (ATR) FTIR for rapid, direct analysis of the liquid sample without the need for sample preparation. For 1-propylpiperazine, we are looking for the characteristic N-H stretch of the secondary amine and the C-H and C-N stretches. The absence of a prominent N-H stretch would be indicative of a tertiary amine, such as the potential 1,4-dipropylpiperazine impurity.[3][4][5][6]
Table 3: Comparison of FTIR Data (ATR)
| Functional Group | Expected Wavenumber (cm⁻¹) | Commercial Propylpiperazine (cm⁻¹) | Synthesized Propylpiperazine (cm⁻¹) | Observations |
| N-H Stretch | 3200-3300 (weak-medium, broad) | 3285 | 3288 | Both samples show a weak, broad absorption characteristic of a secondary amine.[5] |
| C-H Stretch (aliphatic) | 2800-3000 | 2810, 2855, 2930, 2955 | 2812, 2857, 2933, 2958 | Strong C-H stretching vibrations are present in both samples. |
| C-N Stretch | 1020-1250 | 1135 | 1136 | The C-N stretching vibration is observed as expected. |
FTIR Summary:
The FTIR spectra of both samples are very similar and consistent with the structure of 1-propylpiperazine. The presence of the N-H stretch confirms that the major component is not the di-substituted product.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization.
Expertise & Experience: Causality Behind Experimental Choices
Electron Ionization (EI) is a common and robust ionization technique for relatively small, volatile molecules like 1-propylpiperazine. We expect to see the molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the propyl group and the piperazine ring. The fragmentation pattern can help to confirm the structure and identify impurities.[7][8][9]
Table 4: Comparison of Mass Spectrometry Data (EI)
| m/z | Assignment | Commercial Propylpiperazine | Synthesized Propylpiperazine | Observations |
| 128 | [M]⁺ | Present (base peak) | Present (base peak) | The molecular ion is the most abundant ion in both samples. |
| 99 | [M - C₂H₅]⁺ | Present | Present | Loss of an ethyl radical from the propyl group is a characteristic fragmentation. |
| 85 | [M - C₃H₇]⁺ | Present | Present | Loss of the entire propyl group. |
| 56 | [C₃H₆N]⁺ | Present | Present | A common fragment from the piperazine ring.[7] |
| 170 | [1,4-dipropylpiperazine]⁺ | Not Detected | Trace | A trace signal at m/z 170 in the synthesized batch suggests the presence of the di-substituted impurity. |
MS Summary:
The mass spectra of both samples confirm the molecular weight of 1-propylpiperazine. The synthesized batch shows a trace amount of 1,4-dipropylpiperazine, which was not readily apparent in the NMR or FTIR spectra. This demonstrates the value of using orthogonal analytical techniques.
Visualizing the Analytical Workflow and Molecular Structure
The following diagrams illustrate the experimental workflow and the key structural features of 1-propylpiperazine relevant to the spectroscopic analysis.
Caption: Key structural features of 1-propylpiperazine for NMR analysis.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of the 1-propylpiperazine sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: Bruker Avance III 400 MHz spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 4.08 seconds
-
Relaxation Delay: 1.0 second
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.36 seconds
-
Relaxation Delay: 2.0 seconds
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: PerkinElmer Spectrum Two FTIR spectrometer with a diamond ATR accessory.
-
Sample Preparation: Apply a small drop of the liquid 1-propylpiperazine sample directly onto the ATR crystal.
-
Acquisition:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 8
-
-
Processing: Perform a background scan of the clean ATR crystal before acquiring the sample spectrum. The instrument software automatically performs the background subtraction.
Mass Spectrometry (MS)
-
Instrument: Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 35-350 m/z
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
-
Sample Preparation: Dilute the 1-propylpiperazine sample 1:1000 in dichloromethane. Inject 1 µL into the GC-MS.
Conclusion
This guide demonstrates the power of a multi-technique spectroscopic approach for the characterization and quality control of 1-propylpiperazine. While the commercial and in-house synthesized batches were chemically very similar, the combination of NMR and MS revealed the presence of trace impurities (unreacted piperazine and 1,4-dipropylpiperazine) in the synthesized material. This level of detailed analysis is crucial for ensuring the quality and consistency of materials used in drug development and manufacturing. The presented protocols provide a solid foundation for the spectroscopic analysis of this and related compounds.
References
- BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.
- Infrared Spectroscopy Online. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
- Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Piperazines.
- Larsen, S. D., & Christensen, J. B. (n.d.). A Simple Synthesis of N-Alkylpiperazines.
- Chen, L., et al. (n.d.). FTIR spectra of the C–H stretching absorbance in tertiary amine groups of (a) P(DMAMS-co-EGDA).
- University of California, Los Angeles. (n.d.). IR: amines.
- LibreTexts Chemistry. (n.d.). Amine infrared spectra.
- Stoner, G. F. (1950). Preparation of n-substituted piperazines. U.S.
- Hua, Z., et al. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
- ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- ResearchGate. (n.d.).
- El-Haj, B. M., et al. (n.d.). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Journal of Analytical Toxicology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]
- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
